Methylthiomethyl p-tolyl sulfone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(methylsulfanylmethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S2/c1-8-3-5-9(6-4-8)13(10,11)7-12-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAARLLNXZJTFPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59662-68-9, 59662-65-6 | |
| Record name | Methylthiomethyl p-tolyl sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTHIOMETHYL P-TOLYL SULPHONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methylthiomethyl p-tolyl sulfone: Synthesis, Characterization, and Application
Introduction: Unveiling a Versatile Reagent in Modern Organic Synthesis
Methylthiomethyl p-tolyl sulfone, often abbreviated as TMT-sulfone, is a crystalline solid with the chemical formula C₉H₁₂O₂S₂.[1] While its name might be a mouthful, its role in the repertoire of synthetic organic chemists is both elegant and impactful. This guide provides an in-depth exploration of TMT-sulfone, from its efficient synthesis and detailed characterization to its clever applications as a versatile building block in the construction of complex organic molecules. For researchers, scientists, and professionals in drug development, a thorough understanding of such reagents is paramount for the innovation of novel synthetic methodologies and the efficient construction of target molecules. This whitepaper aims to be a comprehensive resource, grounded in established scientific literature, to illuminate the chemistry of this powerful synthetic tool.
Synthesis: A Convenient and Efficient "One-Pot" Approach
The most efficient and widely adopted synthesis of this compound was developed by Katsuyuki Ogura and his team. Their method, a testament to elegant synthetic design, utilizes readily available and inexpensive starting materials in a convenient "one-pot" procedure.[2] This approach significantly improved upon previous methods, which were often cumbersome and employed less accessible precursors.
The synthesis commences with a Pummerer rearrangement of dimethyl sulfoxide (DMSO) using acetic anhydride.[2][3] This classic reaction transforms the sulfoxide into an electrophilic intermediate, which is then trapped by the acetate ion to form acetoxymethyl methyl sulfide. The genius of Ogura's method lies in the subsequent in-situ reaction of this intermediate with sodium p-toluenesulfinate in acetic acid. The acetic acid not only serves as a suitable solvent but also activates the acetoxy group as a leaving group through protonation, facilitating its displacement by the sulfinate nucleophile.[2]
Reaction Mechanism Workflow
Caption: Synthesis of TMT-Sulfone via Pummerer Rearrangement.
Detailed Experimental Protocol
The following protocol is adapted from the work of Ogura et al. published in the Bulletin of the Chemical Society of Japan.[2]
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Acetic anhydride
-
Sodium p-toluenesulfinate
-
Anhydrous sodium acetate
-
Acetic acid
-
Dichloromethane
-
95% Ethanol
-
Silica gel for column chromatography
Procedure:
-
Pummerer Reaction: In a suitable reaction vessel, a mixture of dimethyl sulfoxide (150 ml) and acetic anhydride (300 ml) is heated at 100-110 °C for 20 hours. This step generates acetoxymethyl methyl sulfide in situ.
-
Nucleophilic Substitution: After cooling the reaction mixture, acetic acid (150 ml), sodium p-toluenesulfinate (107.5 g, 0.604 mol), and anhydrous sodium acetate (50.0 g, 0.609 mol) are added. The resulting mixture is then heated at 100 °C for 48 hours.
-
Workup and Extraction: After allowing the mixture to cool, water (40 ml) is added. The product is then extracted with five 40 ml portions of dichloromethane.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. This yields a crude product of pale yellow crystals.
-
Recrystallization: The crude product is recrystallized from 95% ethanol to afford pure this compound as colorless needles. Further purification of the mother liquor can be achieved by column chromatography on silica gel.
Comprehensive Characterization
A thorough characterization of a synthesized compound is crucial to confirm its identity and purity. For this compound, this is typically achieved through a combination of spectroscopic techniques and physical property measurements.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₂O₂S₂ |
| Molecular Weight | 216.32 g/mol [4] |
| Appearance | White to almost white crystalline powder[5] |
| Melting Point | 82.0 to 85.0 °C[5] |
| CAS Number | 59662-65-6[4] |
Spectroscopic Analysis
The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 2H | Aromatic protons ortho to the sulfone group |
| ~7.4 | Doublet | 2H | Aromatic protons meta to the sulfone group |
| ~4.3 | Singlet | 2H | Methylene protons (-SO₂-CH₂-S-) |
| ~2.4 | Singlet | 3H | Methyl protons of the tolyl group (-C₆H₄-CH₃) |
| ~2.2 | Singlet | 3H | Methyl protons of the thiomethyl group (-S-CH₃) |
Note: Exact chemical shifts may vary slightly depending on the solvent used.
The downfield shift of the aromatic protons ortho to the sulfone group is due to the electron-withdrawing nature of the sulfone. The singlet for the methylene protons indicates that they are chemically equivalent and not coupled to any other protons.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Quaternary aromatic carbon attached to the sulfone group |
| ~136 | Quaternary aromatic carbon of the tolyl methyl group |
| ~130 | Aromatic CH carbons meta to the sulfone group |
| ~128 | Aromatic CH carbons ortho to the sulfone group |
| ~65 | Methylene carbon (-SO₂-CH₂-S-) |
| ~21 | Methyl carbon of the tolyl group (-C₆H₄-CH₃) |
| ~15 | Methyl carbon of the thiomethyl group (-S-CH₃) |
Note: Exact chemical shifts may vary slightly depending on the solvent used.
The IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1310-1330 | Strong | Asymmetric SO₂ stretch |
| ~1140-1160 | Strong | Symmetric SO₂ stretch |
| ~2920-3000 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1595, 1495 | Medium-Weak | C=C stretch (aromatic ring) |
The strong absorption bands corresponding to the symmetric and asymmetric stretching of the sulfone group are highly characteristic and a key diagnostic feature in the IR spectrum of this compound.
Applications in Organic Synthesis: A Masked Formyl Anion
The true value of this compound lies in its utility as a versatile synthetic intermediate. Its chemical reactivity is dominated by the acidity of the methylene protons situated between the two sulfur atoms. These protons can be readily removed by a strong base, such as n-butyllithium, to generate a stabilized carbanion.
This carbanion is a nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. Crucially, the methylthiomethyl p-tolyl sulfonyl group can be viewed as a "masked" formyl group (-CHO). After the carbanion has been alkylated or has added to a carbonyl compound, the resulting product can be hydrolyzed under acidic conditions to unmask the aldehyde functionality. This makes TMT-sulfone a valuable formyl anion equivalent .
Synthetic Utility Workflow
Caption: TMT-Sulfone as a Formyl Anion Equivalent.
This strategy allows for the synthesis of a wide variety of aldehydes and ketones that would be difficult to prepare using traditional methods. For example, the reaction of the TMT-sulfone anion with an alkyl halide followed by hydrolysis yields an aldehyde with one more carbon than the starting alkyl halide. Similarly, reaction with an aldehyde or ketone followed by hydrolysis leads to the formation of an α-hydroxy aldehyde or α-hydroxy ketone, respectively.
Conclusion: An Indispensable Tool for the Modern Chemist
This compound has firmly established itself as a valuable reagent in the arsenal of the synthetic organic chemist. Its straightforward and efficient synthesis, coupled with its predictable and versatile reactivity as a formyl anion equivalent, makes it an indispensable tool for the construction of complex molecular architectures. The ability to introduce a formyl group through a nucleophilic carbon-carbon bond formation opens up a plethora of synthetic possibilities, particularly in the fields of natural product synthesis and medicinal chemistry, where the precise and efficient construction of functionalized molecules is of paramount importance. This guide has provided a comprehensive overview of the synthesis, characterization, and application of this remarkable compound, underscoring its significance and encouraging its continued use in innovative synthetic endeavors.
References
An In-depth Technical Guide to Methylthiomethyl p-tolyl sulfone: Synthesis, Properties, and Applications in Modern Organic Chemistry
This guide provides an in-depth exploration of the fundamental properties and synthetic applications of methylthiomethyl p-tolyl sulfone, a versatile reagent in organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core characteristics, mechanisms of action, and practical experimental protocols, underscoring its significance as a valuable tool in the synthesis of complex organic molecules.
Introduction: A Multifaceted Synthetic Building Block
This compound, also known as MT-sulfone, is a crystalline solid that has garnered significant attention as a highly effective C1 building block in organic synthesis.[1][2] Its unique structure, featuring a methylene group flanked by a methylthio (-SCH₃) and a p-tolylsulfonyl (-SO₂C₆H₄CH₃) group, allows for the facile formation of a carbanion at the central carbon. This key feature is the foundation of its broad utility in forming new carbon-carbon bonds, enabling the construction of a diverse array of molecular architectures. This guide will delve into the essential aspects of this reagent, from its preparation to its application in sophisticated synthetic strategies.
Core Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in a laboratory setting.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below. The compound is a white crystalline solid at room temperature and is generally insoluble in water but soluble in many common organic solvents.[3]
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂S₂ | [2][4] |
| Molecular Weight | 216.32 g/mol | [2][4] |
| Appearance | White to off-white crystalline solid | [3][5] |
| Melting Point | 77 - 81 °C (170.6 - 177.8 °F) | [3] |
| Solubility | Insoluble in water. | [3] |
| CAS Number | 59662-65-6 | [2][6] |
Spectral Data
The structural identity of this compound is unequivocally confirmed by various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum provides characteristic signals corresponding to the different protons in the molecule. The spectrum can be accessed through various chemical databases.[4][7]
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information on the carbon skeleton of the molecule.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups, notably the strong absorptions characteristic of the sulfone group (S=O stretching).[4][8]
-
Mass Spectrometry: Mass spectral analysis confirms the molecular weight of the compound.[4]
Synthesis of this compound
An efficient and convenient synthesis of this compound has been developed, making it readily accessible for laboratory use. The most common method involves a Pummerer reaction of dimethyl sulfoxide (DMSO) with acetic anhydride, followed by reaction with sodium p-toluenesulfinate.[1]
Synthetic Workflow Diagram
The synthesis can be visualized as a two-step process, starting from readily available starting materials.
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Preparation of this compound
This protocol is based on the established literature procedure.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Acetic anhydride
-
Sodium p-toluenesulfinate
-
Sodium acetate
-
Acetic acid
Procedure:
-
A solution of dimethyl sulfoxide in acetic anhydride is heated. The Pummerer rearrangement occurs to form acetoxymethyl methyl sulfide.
-
After cooling, the resulting solution is treated with sodium p-toluenesulfinate in the presence of sodium acetate in acetic acid.
-
The reaction mixture is stirred at room temperature to allow for the nucleophilic substitution to proceed, yielding this compound.
-
The product is then isolated by extraction and purified by recrystallization.
Mechanism of Action and Synthetic Applications
The synthetic utility of this compound stems from the ease of deprotonation of the central methylene group to form a stabilized carbanion. This carbanion acts as a potent nucleophile, reacting with a wide range of electrophiles.
The Core Mechanism: Carbanion Formation and Reaction
The p-tolylsulfonyl group is a strong electron-withdrawing group, which significantly increases the acidity of the adjacent methylene protons. The methylthio group also contributes to the stabilization of the resulting carbanion.
Caption: General reaction mechanism of MT-sulfone.
Key Application: Synthesis of Cycloalkanones
A notable application of this compound is in the synthesis of cycloalkanones, particularly cyclopentanones. This is achieved through a tandem reaction with α,ω-dihalides.
The reaction proceeds through a sequence of alkylation and intramolecular cyclization, followed by hydrolysis of the intermediate.
Caption: Workflow for cyclopentanone synthesis.
This protocol provides a general procedure for the synthesis of cyclopentanone using this compound and 1,4-dibromobutane.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
1,4-Dibromobutane
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
Procedure:
-
A solution of this compound in anhydrous THF is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium is added dropwise to the solution to generate the carbanion. The solution is stirred for a short period at this temperature.
-
1,4-Dibromobutane is then added to the reaction mixture. The first alkylation occurs.
-
A second equivalent of n-butyllithium is added to effect the second deprotonation, leading to an intramolecular cyclization.
-
The reaction is quenched with water, and the intermediate is hydrolyzed with aqueous hydrochloric acid to yield cyclopentanone.
-
The product is extracted with diethyl ether, and the organic layer is dried and concentrated. The crude product is purified by distillation or column chromatography.
Further Synthetic Applications
Beyond the synthesis of cycloalkanones, this compound is a precursor to a variety of other important organic molecules. These include:
-
Carboxylic esters: Reaction of the carbanion with acyl chlorides or other acylating agents, followed by hydrolysis.
-
Aldehydes and Ketones: Mono- and dialkylation of the carbanion followed by hydrolysis.[9]
-
α-Hydroxy ketones and α-hydroxy aldehydes: The hydroxyl group can be protected during the synthesis.[1]
Safety and Handling
This compound is an irritant to the skin and eyes and may cause respiratory irritation.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, consult the Safety Data Sheet (SDS).[3]
Conclusion
This compound has established itself as a cornerstone reagent in modern organic synthesis. Its ability to function as a versatile C1 building block, facilitated by the straightforward generation of a stabilized carbanion, provides chemists with a powerful tool for the construction of complex molecular frameworks. The applications highlighted in this guide, particularly in the synthesis of cycloalkanones, demonstrate its significant potential in both academic research and the development of new pharmaceuticals and fine chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C9H12O2S2 | CID 548421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 59662-65-6 | TCI AMERICA [tcichemicals.com]
- 6. This compound | 59662-65-6 [amp.chemicalbook.com]
- 7. This compound(59662-65-6) 1H NMR [m.chemicalbook.com]
- 8. This compound(59662-65-6) IR Spectrum [chemicalbook.com]
- 9. 标题:Aldehyde and ketone syntheses using this compound【化源网】 [chemsrc.com]
An In-Depth Technical Guide to the Spectroscopic Data of Methylthiomethyl p-tolyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylthiomethyl p-tolyl sulfone, a versatile bifunctional reagent in organic synthesis, holds significant importance for chemists engaged in the construction of complex molecular architectures. Its unique structure, incorporating both a sulfone and a thioether moiety, allows for a range of chemical transformations, making it a valuable tool in the synthesis of natural products and pharmaceutically active compounds. A thorough understanding of its spectroscopic properties is paramount for its correct identification, purity assessment, and for monitoring its reactions. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the interpretation of its spectral characteristics.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the chemical formula C₉H₁₂O₂S₂, consists of a p-tolyl group attached to a sulfonyl group, which in turn is bonded to a methylene bridge connected to a methylthio group. This arrangement of functional groups gives rise to a distinct set of signals in various spectroscopic analyses.
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me_tolyl [label="CH3", pos="3.5,0!"]; S_sulfone [label="S", pos="0,-1.5!"]; O1_sulfone [label="O", pos="-0.8,-2.5!"]; O2_sulfone [label="O", pos="0.8,-2.5!"]; C_methylene [label="CH2", pos="-1.5,-0.5!"]; S_thioether [label="S", pos="-3,0!"]; C_Me_thio [label="CH3", pos="-4.5,0!"];
// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C4 -- C_Me_tolyl; C1 -- S_sulfone; S_sulfone -- O1_sulfone; S_sulfone -- O2_sulfone; S_sulfone -- C_methylene; C_methylene -- S_thioether; S_thioether -- C_Me_thio;
// Position the aromatic ring C1 [pos="0,0!"]; C2 [pos="1.4,0.5!"]; C3 [pos="1.4,1.9!"]; C4 [pos="0,2.4!"]; C5 [pos="-1.4,1.9!"]; C6 [pos="-1.4,0.5!"]; }
Figure 1: Molecular Structure of this compoundNuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the p-tolyl group, the methylene bridge, and the two methyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 2H | Aromatic (ortho to SO₂) |
| ~7.4 | Doublet | 2H | Aromatic (meta to SO₂) |
| ~4.3 | Singlet | 2H | -SO₂-CH₂ -S- |
| ~2.4 | Singlet | 3H | Ar-CH₃ |
| ~2.2 | Singlet | 3H | -S-CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength.
The downfield chemical shifts of the aromatic protons are due to the electron-withdrawing effect of the sulfonyl group. The protons ortho to the sulfonyl group are more deshielded and thus appear at a lower field (~7.8 ppm) compared to the protons meta to the group (~7.4 ppm). The characteristic A₂B₂ splitting pattern of a p-substituted benzene ring is a key feature of the spectrum. The methylene protons adjacent to both the sulfonyl and the thioether groups appear as a sharp singlet at approximately 4.3 ppm. The two methyl groups, one on the aromatic ring and one on the thioether, are also observed as sharp singlets, with the aromatic methyl appearing further downfield due to the influence of the aromatic ring current.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Aromatic (quaternary, C-SO₂) |
| ~136 | Aromatic (quaternary, C-CH₃) |
| ~130 | Aromatic (CH, meta to SO₂) |
| ~128 | Aromatic (CH, ortho to SO₂) |
| ~65 | -SO₂-CH₂ -S- |
| ~21 | Ar-CH₃ |
| ~15 | -S-CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength.
The quaternary carbons of the aromatic ring are observed at the downfield end of the spectrum. The methylene carbon, being attached to two heteroatoms, is significantly deshielded and appears around 65 ppm. The two methyl carbons are found in the upfield region, consistent with their saturated nature.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by strong absorptions from the sulfonyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (aromatic and aliphatic) |
| ~1595, ~1495 | Medium-Weak | C=C stretching (aromatic ring) |
| ~1320 | Strong | Asymmetric SO₂ stretching |
| ~1150 | Strong | Symmetric SO₂ stretching |
| ~815 | Strong | p-disubstituted benzene C-H out-of-plane bending |
The most prominent features in the IR spectrum are the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically found around 1320 cm⁻¹ and 1150 cm⁻¹, respectively. These bands are highly characteristic and are a reliable indicator of the presence of a sulfone functionality. The spectrum also shows absorptions for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the methyl and methylene groups. The strong band around 815 cm⁻¹ is indicative of the p-disubstitution pattern of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment |
| 216 | [M]⁺ (Molecular Ion) |
| 155 | [M - CH₂SCH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | [C₅H₅]⁺ |
| 45 | [CH₂SH]⁺ |
The molecular ion peak at m/z 216 corresponds to the molecular weight of the compound (C₉H₁₂O₂S₂). A prominent fragment is often observed at m/z 155, resulting from the cleavage of the C-S bond between the methylene group and the sulfonyl group, leading to the loss of a methylthiomethyl radical. The base peak in the spectrum is often the tropylium ion at m/z 91, which is a common and stable fragment for toluene-containing compounds. Other smaller fragments corresponding to further fragmentation of the aromatic ring and the thioether moiety can also be observed.
M [label="[C₉H₁₂O₂S₂]⁺˙\nm/z = 216", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F155 [label="[C₇H₇SO₂]⁺\nm/z = 155", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F91 [label="[C₇H₇]⁺\nm/z = 91\n(Tropylium ion)", fillcolor="#FBBC05", fontcolor="#202124"]; F65 [label="[C₅H₅]⁺\nm/z = 65", fillcolor="#34A853", fontcolor="#FFFFFF"];
M -> F155 [label="- •CH₂SCH₃"]; F155 -> F91 [label="- SO₂"]; F91 -> F65 [label="- C₂H₂"]; }
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway of this compoundExperimental Protocols
Accurate spectroscopic data acquisition is crucial for reliable analysis. The following are generalized experimental protocols for obtaining the spectra of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.
-
Data Acquisition:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
The resulting mass spectrum will show the relative abundance of the molecular ion and various fragment ions.
-
Conclusion
The spectroscopic data of this compound provides a comprehensive and unambiguous fingerprint for its identification and characterization. The combination of ¹H and ¹³C NMR, IR, and MS allows for the complete elucidation of its molecular structure. The characteristic signals in each spectroscopic technique, particularly the A₂B₂ pattern in the ¹H NMR, the strong sulfonyl stretches in the IR, and the distinct fragmentation pattern in the mass spectrum, serve as reliable diagnostic tools for researchers working with this important synthetic reagent. This guide provides the foundational knowledge for interpreting these spectra, enabling scientists to confidently utilize this compound in their synthetic endeavors.
The Versatile Reagent: A Deep Dive into Methylthiomethyl p-Tolyl Sulfone (MT-Sulfone)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the quest for versatile and reliable reagents is perpetual. Methylthiomethyl p-tolyl sulfone, commonly referred to as MT-sulfone, has emerged as a significant player in the synthetic chemist's toolbox. This technical guide provides a comprehensive overview of MT-sulfone, from its fundamental properties to its practical applications, with a focus on the underlying principles that govern its reactivity. For researchers and professionals in drug development, a thorough understanding of such reagents is paramount for the efficient construction of complex molecular architectures.
Part 1: Core Chemical Identity
This compound is a bifunctional organic compound containing both a sulfone and a thioether group. This unique structural arrangement imparts a rich and versatile chemical reactivity, making it a valuable intermediate in a variety of chemical transformations.
CAS Number and Synonyms
The Chemical Abstracts Service (CAS) has assigned the number 59662-65-6 to this compound[1]. Due to its widespread use and varied nomenclature in chemical literature, it is known by several synonyms. A clear understanding of these alternative names is crucial for exhaustive literature searches and unambiguous communication in a research setting.
| Synonym | Source |
| Methyl p-Toluenesulfonylmethyl Sulfide | Santa Cruz Biotechnology[1] |
| MT-sulfone | Santa Cruz Biotechnology, TCI Chemicals[1][2] |
| Methylmercaptomethyl p-Tolyl Sulfone | TCI Chemicals, CP Lab Safety[2][3] |
| (Methylthiomethyl)(4-methylphenyl) sulfone | ChemWhat[4] |
| p-Tolyl(methylthiomethyl) sulfone | ChemWhat[4] |
| Tosylmethylmethyl sulfide | ChemWhat[4] |
| 1-methyl-4-(methylsulfanylmethylsulfonyl)benzene | P&S Chemicals[5] |
| 1-methyl-4-[(methylthio)methylsulfonyl]benzene | P&S Chemicals[5] |
| 4-Methylphenyl (methylsulfanyl)methyl sulfone | P&S Chemicals[5] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in experimental setups.
| Property | Value | Source |
| Molecular Formula | C9H12O2S2 | Santa Cruz Biotechnology[1] |
| Molecular Weight | 216.32 g/mol | Santa Cruz Biotechnology, PubChem[1][6] |
| Appearance | White to almost white powder or crystals | TCI Chemicals[2] |
| Melting Point | 82.0 to 85.0 °C | TCI Chemicals[2] |
| Purity | ≥98.0% (GC) | TCI Chemicals[2] |
| Solubility | Insoluble in water | Safety Data Sheet[7] |
Part 2: Synthesis and Mechanistic Insights
The utility of this compound in organic synthesis is underscored by its accessibility through reliable synthetic routes. A common and efficient method for its preparation involves the Pummerer reaction of dimethyl sulfoxide (DMSO).
Synthetic Workflow: Pummerer Reaction Approach
An established method for the synthesis of MT-sulfone begins with the Pummerer reaction of DMSO with acetic anhydride. The resulting acetoxymethyl methyl sulfide is then treated with sodium p-toluenesulfinate to yield the final product[8]. This process is favored for its efficiency and use of readily available starting materials.
Caption: Synthetic pathway to this compound via the Pummerer reaction.
Part 3: Applications in Organic Synthesis
This compound serves as a versatile reagent for the preparation of a variety of organic compounds. Its utility stems from the ability to function as a formaldehyde equivalent and its capacity to undergo various transformations at the methylene bridge.
Key applications include the synthesis of:
-
S-methyl α-ketocarbothioates
-
Carboxylic esters
-
Five- and six-membered cycloalkanones
-
α-methoxy-α-arylacetic esters[9]
The reactivity of the central methylene group, activated by both the sulfone and the thioether moieties, allows for facile deprotonation and subsequent reaction with electrophiles, forming the basis for its synthetic utility.
Part 4: Spectroscopic Characterization
The identity and purity of this compound are routinely confirmed by a suite of spectroscopic techniques. Representative data is available from various public databases.
-
¹H NMR: The proton nuclear magnetic resonance spectrum provides characteristic signals for the aromatic protons of the p-tolyl group, the methyl protons of the tolyl and thiomethyl groups, and the methylene protons.
-
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule.
-
IR Spectroscopy: Infrared spectroscopy reveals characteristic absorption bands for the sulfone group (S=O stretching) and the aromatic ring.
-
Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound and provides fragmentation patterns that aid in structural elucidation.[6][10][11]
Part 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is intended for laboratory use by trained professionals.
Hazard Identification:
-
Causes skin irritation (H315)[6]
-
Causes serious eye irritation (H319)[6]
-
May cause respiratory irritation (H335)[6]
It is recommended to consult the full Safety Data Sheet (SDS) for comprehensive safety and handling information before use[7].
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, offering a reliable pathway for the introduction of a functionalized one-carbon unit. Its well-defined chemical properties, accessible synthetic routes, and broad range of applications make it an indispensable tool for chemists in both academic and industrial research, particularly in the field of drug discovery and development. A thorough understanding of its reactivity, guided by the principles outlined in this guide, will continue to facilitate the innovation of novel synthetic methodologies.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 59662-65-6 | TCI AMERICA [tcichemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chemwhat.com [chemwhat.com]
- 5. pschemicals.com [pschemicals.com]
- 6. This compound | C9H12O2S2 | CID 548421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound(59662-65-6) 1H NMR spectrum [chemicalbook.com]
- 11. This compound(59662-65-6) IR Spectrum [m.chemicalbook.com]
An In-Depth Technical Guide to the Mechanism of Action of Methylthiomethyl p-tolyl Sulfone in Organic Reactions
Introduction: Unveiling a Versatile Reagent for Carbonyl Synthesis
Methylthiomethyl p-tolyl sulfone, commonly referred to as MT-sulfone, is a crystalline solid with the chemical formula C₉H₁₂O₂S₂.[1][2] It has emerged as a highly valuable and versatile reagent in modern organic synthesis. Its significance lies in its ability to function as a practical equivalent of a formyl anion, a synthetic unit that is otherwise challenging to generate and utilize directly. This guide provides a comprehensive exploration of the mechanistic principles underpinning the application of MT-sulfone, offering insights into its reactivity and utility for researchers, scientists, and professionals in drug development. The strategic combination of a methylthio group and a p-tolylsulfonyl (tosyl) group on a central methylene unit is the key to its unique reactivity, enabling the facile formation of a stabilized carbanion that can participate in a wide array of carbon-carbon bond-forming reactions.
Core Mechanism of Action: The Generation and Reactivity of the MT-Sulfone Carbanion
The primary mechanism of action of this compound revolves around the acidity of the methylene protons positioned between the two sulfur atoms. The electron-withdrawing nature of both the sulfonyl and, to a lesser extent, the thioether moieties significantly increases the acidity of these protons, facilitating their removal by a suitable base to generate a nucleophilic carbanion.
Deprotonation and Carbanion Formation
The formation of the key carbanion intermediate is the first and most critical step in the utilization of MT-sulfone. The pKa of the methylene protons is low enough to allow for deprotonation by common bases such as sodium hydride (NaH) or organolithium reagents like n-butyllithium (n-BuLi).
Caption: Deprotonation of MT-sulfone to form a stabilized carbanion.
The resulting carbanion is stabilized by the delocalization of the negative charge onto the adjacent sulfonyl and thioether groups. This stabilization renders the carbanion a soft nucleophile, capable of reacting efficiently with a variety of electrophiles.
Synthetic Applications and Mechanistic Pathways
The nucleophilic MT-sulfone carbanion serves as a cornerstone for the synthesis of a diverse range of organic molecules, most notably aldehydes and ketones.
Synthesis of Aldehydes: MT-Sulfone as a Formyl Anion Equivalent
One of the most powerful applications of MT-sulfone is its role as a synthetic equivalent of a formyl anion (CHO⁻). This is achieved through a two-step sequence involving alkylation followed by hydrolysis.
Step 1: Alkylation of the MT-Sulfone Carbanion
The stabilized carbanion readily undergoes Sₙ2 reactions with primary and secondary alkyl halides. This step introduces the R group that will ultimately become the substituent on the aldehyde.
Step 2: Hydrolysis to the Aldehyde
The conversion of the alkylated MT-sulfone adduct to the final aldehyde requires the cleavage of both the methylthio and p-tolylsulfonyl groups. This transformation is typically achieved under acidic conditions, often in the presence of a mild oxidizing agent or a thiophilic metal. While the precise mechanism can vary with the chosen conditions, a plausible pathway involves the formation of a hemithioacetal-like intermediate which then hydrolyzes to the carbonyl group.
Caption: General workflow for the synthesis of aldehydes using MT-sulfone.
Synthesis of Ketones
The synthesis of ketones using MT-sulfone follows a similar strategy but involves a second alkylation step before the final hydrolysis.
Step 1 & 2: Mono- and Dialkylation
After the initial alkylation of the MT-sulfone carbanion with a first alkyl halide (R¹-X), the resulting mono-alkylated product still possesses an acidic proton on the central carbon. This allows for a second deprotonation and subsequent alkylation with a second alkyl halide (R²-X), which can be the same as or different from the first.
Step 3: Hydrolysis to the Ketone
The dialkylated MT-sulfone adduct is then subjected to hydrolysis under acidic conditions to yield the corresponding ketone (R¹-CO-R²).
References
Introduction to "Methylthiomethyl p-tolyl sulfone" as a synthetic reagent
An In-Depth Technical Guide to Methylthiomethyl p-tolyl Sulfone (MT-Sulfone) as a Versatile Synthetic Reagent
Introduction
In the landscape of modern organic synthesis, the quest for reagents that offer both versatility and precision is perpetual. This compound, commonly referred to as MT-sulfone, has emerged as a cornerstone reagent for the introduction of single-carbon units, functioning as a highly effective equivalent for both formaldehyde and formyl anions.[1] Its utility stems from the strategic placement of two distinct sulfur atoms, which modulate the acidity of the central methylene protons and provide a masked carbonyl functionality. This guide, intended for researchers and professionals in chemical and pharmaceutical development, provides a comprehensive overview of MT-sulfone, from its fundamental chemical principles to its practical applications in the synthesis of valuable molecular scaffolds such as aldehydes and ketones.[2][3]
Physicochemical Properties and Handling
MT-sulfone is a stable, crystalline solid at room temperature, making it convenient to handle and store. Below is a summary of its key properties.
| Property | Value | References |
| CAS Number | 59662-65-6 | [1][4] |
| Molecular Formula | C₉H₁₂O₂S₂ | [1][5] |
| Molecular Weight | 216.32 g/mol | [1][6] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 82.0 - 85.0 °C | |
| Synonyms | MT-sulfone, Methyl p-Toluenesulfonylmethyl Sulfide | [1] |
Safety & Handling: MT-sulfone is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are required. All manipulations should be performed in a well-ventilated fume hood.
Core Concept: A Reagent for Umpolung
The primary value of MT-sulfone lies in its function as an "umpolung" or "dipole inversion" reagent. In a typical carbonyl compound like formaldehyde, the carbon atom is electrophilic. MT-sulfone allows this polarity to be inverted. The electron-withdrawing nature of the adjacent p-tolyl sulfone group significantly increases the acidity of the methylene protons (pKa ≈ 29 in DMSO). This allows for easy deprotonation by a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), to generate a stabilized carbanion. This carbanion is a potent nucleophile, effectively serving as a synthetic equivalent of a formaldehyde anion.
Caption: Generation of the nucleophilic anion from MT-sulfone.
This nucleophilic species can then react with a wide range of electrophiles, forming a new carbon-carbon bond.[7] The resulting product, a thioacetal derivative, serves as a stable intermediate that can be subsequently unmasked to reveal the desired carbonyl functionality.
Synthetic Applications and Workflows
The synthetic utility of MT-sulfone is broad, primarily revolving around the synthesis of aldehydes and ketones. The general workflow involves three key stages: anion formation, C-C bond formation (alkylation), and hydrolysis of the resulting thioacetal.
Caption: General experimental workflow for using MT-sulfone.
Synthesis of Aldehydes (as a Formyl Anion Equivalent)
MT-sulfone is an excellent reagent for the synthesis of aldehydes from alkylating agents.[3] This process involves a two-step sequence: alkylation followed by hydrolysis.
-
Alkylation: The MT-sulfone anion reacts with a primary or secondary alkyl halide (or other suitable electrophile) to form the monosubstituted adduct.
-
Hydrolysis: The resulting thioacetal is then hydrolyzed under various conditions to unmask the aldehyde functionality. This deprotection is a critical step and can be achieved using several methods, including treatment with acid catalysts, metal salts (HgCl₂), or oxidizing agents like Dess-Martin periodinane.[8][9]
Caption: Reaction pathway for the synthesis of aldehydes.
Synthesis of Ketones
The synthesis of ketones follows a similar logic but involves a sequential double alkylation.[3]
-
First Alkylation: The MT-sulfone anion is reacted with the first electrophile (R¹-X).
-
Second Deprotonation and Alkylation: The resulting monosubstituted intermediate still possesses an acidic proton. A second equivalent of strong base can be used to generate a new carbanion, which is then quenched with a second electrophile (R²-X).
-
Hydrolysis: The final disubstituted thioacetal is hydrolyzed to yield the corresponding ketone (R¹-CO-R²).
This sequential approach allows for the synthesis of both symmetrical (R¹ = R²) and unsymmetrical (R¹ ≠ R²) ketones, adding to the reagent's versatility.
Other Synthetic Transformations
Research by Ogura et al. has demonstrated that MT-sulfone is also a valuable precursor for other functional groups, including S-methyl α-ketocarbothioates and carboxylic esters, further broadening its synthetic scope.[2]
Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrate and scale.
Protocol 1: Synthesis of Heptanal from 1-Bromohexane
Materials:
-
This compound (MT-sulfone)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
1-Bromohexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Reagents for hydrolysis (e.g., concentrated H₂SO₄, silica gel)
Procedure:
-
Anion Formation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add MT-sulfone (1.0 eq).
-
Dissolve the MT-sulfone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. The solution may turn yellow, indicating anion formation.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Alkylation:
-
Add 1-bromohexane (1.1 eq) dropwise to the cold solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alkylated thioacetal.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
-
Hydrolysis to Aldehyde:
-
Dissolve the purified thioacetal in a suitable solvent mixture (e.g., THF/water).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for several hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, neutralize with saturated aqueous sodium bicarbonate (NaHCO₃), and extract with an organic solvent.
-
Dry, filter, and concentrate the organic extracts. Purify the resulting heptanal by column chromatography or distillation.
-
Conclusion
This compound is a powerful and reliable reagent in the synthetic chemist's toolkit. Its ability to function as a nucleophilic formaldehyde and formyl anion equivalent through the principle of umpolung provides a robust and straightforward pathway for the synthesis of aldehydes, ketones, and other valuable organic compounds.[2] The stability of the reagent and the predictability of its reactivity make it an authoritative choice for complex synthetic challenges in academic and industrial research.
References
- 1. scbt.com [scbt.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 标题:Aldehyde and ketone syntheses using this compound【化源网】 [chemsrc.com]
- 4. calpaclab.com [calpaclab.com]
- 5. pschemicals.com [pschemicals.com]
- 6. This compound | C9H12O2S2 | CID 548421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A mild, chemoselective protocol for the removal of thioketals and thioacetals mediated by Dess-Martin periodinane - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on "Methylthiomethyl p-tolyl sulfone" applications
An In-depth Technical Guide to the Applications of Methylthiomethyl p-Tolyl Sulfone in Modern Organic Synthesis
Authored by a Senior Application Scientist
Abstract
This compound, also known as MT-sulfone, has emerged as a highly versatile and powerful reagent in the synthetic chemist's toolkit. Its unique electronic properties, conferred by the juxtaposition of a methylthio group and a p-tolyl sulfonyl group on the same methylene carbon, allow it to function as a stable and effective formyl anion equivalent. This guide provides an in-depth exploration of the synthesis, core reactivity, and diverse applications of this reagent. We will delve into the mechanistic underpinnings of its utility in carbon-carbon bond formation, its role in the synthesis of various functional groups and cyclic systems, and provide detailed, field-proven protocols for its practical implementation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the efficient construction of complex molecular architectures.
Introduction: The Unique Profile of this compound
This compound (MTM-Ts) is a crystalline solid with the chemical formula C₉H₁₂O₂S₂ and a molecular weight of 216.32 g/mol .[1][2] Its structure features a central methylene bridge flanked by a methylthio (CH₃S-) group and a p-tolyl sulfonyl (p-TolSO₂-) group.
| Property | Value | Reference |
| IUPAC Name | 1-methyl-4-(methylsulfanylmethylsulfonyl)benzene | [2] |
| Synonyms | MT-sulfone, Methyl p-Toluenesulfonylmethyl Sulfide | [1][3] |
| CAS Number | 59662-65-6 | [1] |
| Molecular Formula | C₉H₁₂O₂S₂ | [1] |
| Molecular Weight | 216.32 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 82.0 to 85.0 °C | [4] |
The true value of MTM-Ts lies in the cooperative electronic effects of its constituent functional groups. The potent electron-withdrawing nature of the p-tolyl sulfone group significantly increases the acidity of the adjacent methylene protons. This acidification allows for easy deprotonation by common bases (e.g., n-butyllithium, sodium hydride) to generate a stabilized carbanion. This carbanion is a nucleophilic species that serves as a "formyl anion equivalent"—a synthetic surrogate for the unstable formyl anion (H-C=O)⁻.[5] This allows for the introduction of a masked aldehyde functionality through a carbon-carbon bond-forming reaction.[6][7]
Synthesis of this compound
A reliable and convenient preparation of MTM-Ts is crucial for its widespread use. An efficient method starts from readily available dimethyl sulfoxide (DMSO) and utilizes a Pummerer reaction.[8]
Experimental Protocol: Synthesis of MTM-Ts[8]
-
Pummerer Reaction: Dimethyl sulfoxide (DMSO) is reacted with acetic anhydride. This generates an acetoxymethyl methyl sulfide intermediate. The causality here is the electrophilic activation of the sulfoxide by acetic anhydride, followed by elimination to form a sulfonium ion, which is then trapped by the acetate anion.
-
Sulfinate Displacement: The resulting acetoxymethyl methyl sulfide is treated with sodium p-toluenesulfinate in the presence of sodium acetate in acetic acid.
-
Mechanism: The sodium p-toluenesulfinate acts as a nucleophile, displacing the acetate group to form the final this compound product. The sodium acetate serves as a base to facilitate the reaction.
-
Work-up and Purification: The reaction mixture is worked up by extraction and the crude product is purified by recrystallization to yield MTM-Ts as a white solid.
This synthetic route is valued for its operational simplicity and use of inexpensive starting materials.[8]
Core Application: MTM-Ts as a Formyl Anion Equivalent
The primary application of MTM-Ts is to serve as a nucleophilic source for the formyl group in C-C bond formation. The overall transformation involves three key stages: anion formation, alkylation, and unmasking of the aldehyde.
Caption: General workflow for using MTM-Ts as a formyl anion equivalent.
Step 1: Anion Formation (Deprotonation)
The presence of the sulfone group makes the methylene protons (pKa ≈ 29 in DMSO) sufficiently acidic to be removed by a strong base. The choice of base is critical; n-butyllithium in an ethereal solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) is standard. This low temperature is essential to prevent side reactions and ensure the stability of the resulting lithium salt.
Step 2: C-C Bond Formation (Alkylation)
The generated carbanion is a soft nucleophile and readily reacts with a wide range of electrophiles. This is the key carbon-carbon bond-forming step.
Table of Representative Electrophiles and Products:
| Electrophile Class | Example | Product Type after Hydrolysis |
| Alkyl Halides | 1-Bromobutane | Aldehyde (Pentanal) |
| Epoxides | Styrene Oxide | β-Hydroxy aldehyde |
| Aldehydes/Ketones | Cyclohexanone | α-Hydroxy aldehyde |
| α,β-Unsaturated Ketones | Cyclohexenone | 1,4-Adduct (γ-Keto aldehyde) |
Step 3: Deprotection (Hydrolysis)
The final step is the hydrolysis of the dithioacetal-like structure to reveal the aldehyde. This unmasking can be achieved under various conditions, often involving acid catalysis or treatment with a thiophilic Lewis acid, which selectively coordinates to the sulfur atoms, facilitating cleavage.
Experimental Protocol: Synthesis of Pentanal using MTM-Ts
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with this compound (1.0 eq) and anhydrous THF.
-
Anion Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.05 eq, 1.6 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred for 30 minutes at this temperature.
-
Alkylation: 1-Bromobutane (1.1 eq) is added dropwise to the anion solution at -78 °C. The reaction is allowed to stir at this temperature for 1 hour and then slowly warmed to room temperature over 2 hours.
-
Quenching: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Hydrolysis & Purification: The crude alkylated intermediate is dissolved in a suitable solvent system (e.g., aqueous formic acid) and heated to effect hydrolysis. The resulting pentanal is then purified by distillation or column chromatography.
-
Safety Note: All operations should be conducted in a well-ventilated fume hood. Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.[9]
Broader Synthetic Applications
The versatility of MTM-Ts extends beyond simple formylation, enabling the synthesis of more complex functional groups and carbocyclic frameworks.[10]
Synthesis of α-Keto Esters and Carboxylic Esters
A powerful extension of MTM-Ts chemistry involves a second deprotonation and subsequent reaction sequence.
Caption: Pathway to α-keto esters using MTM-Ts.
By treating the initially alkylated intermediate (p-Tol-SO₂-CHR-SMe) with another equivalent of strong base, a second proton can be removed. This new nucleophile can be trapped with acylating agents (like acid chlorides or esters) to yield, after rearrangement and hydrolysis, valuable S-methyl α-ketocarbothioates.[10] These can be further converted into carboxylic esters.[10]
Synthesis of Cycloalkanones
MTM-Ts is an excellent reagent for annulation strategies to form five- and six-membered rings.[10] This is typically achieved by reacting the MTM-Ts anion with a substrate containing both an electrophilic center and a leaving group, such as a dihaloalkane.
Protocol Logic:
-
First Alkylation: The MTM-Ts anion is reacted with an appropriate ω-halo-α,β-unsaturated ketone or an ω-haloalkyl halide.
-
Second Deprotonation: A second deprotonation is performed on the newly formed intermediate at the carbon bearing the sulfone and sulfide.
-
Intramolecular Cyclization: The generated anion undergoes an intramolecular Sₙ2 reaction, displacing the halide to form the cyclic product.
-
Hydrolysis: The cyclic intermediate is then hydrolyzed to furnish the corresponding cycloalkanone.
This strategy provides a powerful and convergent route to cyclic ketones, which are common structural motifs in natural products and pharmaceuticals.
Conclusion
This compound is a cornerstone reagent in synthetic organic chemistry, primarily valued for its role as a robust formyl anion equivalent. Its utility is rooted in the predictable and high-yielding generation of a stabilized carbanion, which can be engaged in a wide array of carbon-carbon bond-forming reactions. The applications extend from simple aldehyde synthesis to the more complex construction of α-keto esters and valuable cycloalkanone frameworks. The straightforward synthesis of the reagent itself and the well-established, reliable protocols for its use ensure that MTM-Ts will continue to be an indispensable tool for chemists engaged in the art of molecular construction.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C9H12O2S2 | CID 548421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 59662-65-6 | TCI AMERICA [tcichemicals.com]
- 4. This compound | 59662-65-6 | TCI Deutschland GmbH [tcichemicals.com]
- 5. A Useful Hydrazone Derivative Usable for a Neutral Formyl Anion Equivalent | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Transition-Metal-Catalyzed C-C Bond Formation from C-C Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. fishersci.com [fishersci.com]
- 10. academic.oup.com [academic.oup.com]
Introduction: The Strategic Utility of MT-Sulfone in Modern Synthesis
An In-depth Technical Guide to the Physical and Chemical Properties of MT-Sulfone
In the landscape of synthetic organic chemistry, the pursuit of versatile and reliable reagents for carbon-carbon bond formation is perpetual. Among the class of sulfur-containing reagents, (Methylthio)methyl p-tolyl sulfone , commonly abbreviated as MT-Sulfone , has emerged as a cornerstone C1 synthon. Its unique dithioacetal S,S-dioxide structure, featuring a methylene bridge activated by two distinct sulfur moieties—a methylthio (SMe) group and a p-tolylsulfonyl (tosyl) group—confers upon it a remarkable balance of stability and reactivity.
The powerful electron-withdrawing nature of the tosyl group significantly enhances the acidity of the adjacent methylene protons. This allows for the facile generation of a stabilized carbanion under relatively mild basic conditions. This carbanion serves as a potent nucleophile, capable of reacting with a wide array of electrophiles to forge new C-C bonds. Subsequently, the methylthio and tosyl groups can be readily transformed or removed, unveiling diverse functionalities. This guide provides a comprehensive overview of the physical properties, chemical reactivity, synthesis, and application of MT-Sulfone, offering both foundational knowledge and practical, field-proven insights for its effective utilization in complex molecule synthesis.
Part 1: Core Physicochemical Properties
A thorough understanding of a reagent's physical properties is paramount for its proper handling, storage, and application in experimental design. MT-Sulfone is a stable, crystalline solid at room temperature, simplifying its manipulation and measurement compared to liquid or gaseous reagents.
Key Physical Data Summary
The fundamental physical and identifying properties of MT-Sulfone are summarized below for quick reference.
| Property | Value | Source(s) |
| Chemical Name | (Methylthio)methyl p-tolyl sulfone | [1][2] |
| Synonyms | MT-Sulfone, Methylmercaptomethyl p-Tolyl Sulfone, Methyl p-Toluenesulfonylmethyl Sulfide | [1][3][4] |
| CAS Number | 59662-65-6 | [1][3][5] |
| Molecular Formula | C₉H₁₂O₂S₂ | [1][6] |
| Molecular Weight | 216.31 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 82.0 - 85.0 °C | [1] |
Chemical Structure and Acidity
The reactivity of MT-Sulfone is a direct consequence of its molecular architecture. The central methylene group is flanked by two sulfur atoms in different oxidation states, creating a unique electronic environment.
Caption: Structure of MT-Sulfone highlighting the acidic α-methylene protons.
Part 2: Synthesis and Chemical Reactivity
Synthesis of MT-Sulfone
MT-Sulfone is conveniently prepared from readily available starting materials, most commonly via a Pummerer reaction-based route starting from dimethyl sulfoxide (DMSO).
Caption: Synthetic workflow for the preparation of MT-Sulfone.
Experimental Protocol: Synthesis of (Methylthio)methyl p-tolyl sulfone
-
Rationale: This "one-pot" procedure leverages a Pummerer reaction of DMSO with acetic anhydride to generate an electrophilic intermediate, which is then trapped in situ by sodium p-toluenesulfinate to yield the final product.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine sodium p-toluenesulfinate (1.0 eq) and sodium acetate (1.2 eq) in glacial acetic acid.
-
Pummerer Reaction: To this suspension, add dimethyl sulfoxide (DMSO, 1.5 eq) followed by the slow, dropwise addition of acetic anhydride (1.5 eq) while stirring.
-
Heating: Heat the reaction mixture to reflux (typically around 120-130°C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. A white solid should precipitate.
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove acetic acid and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure MT-Sulfone as a white crystalline solid.
Core Reactivity: Carbanion Formation and Alkylation
The primary utility of MT-Sulfone stems from the ease of forming a stabilized carbanion at the central carbon. This anion is a soft nucleophile that readily participates in Sₙ2 reactions with a variety of electrophiles.
References
- 1. Methylthiomethyl p-Tolyl Sulfone | 59662-65-6 | TCI AMERICA [tcichemicals.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | C9H12O2S2 | CID 548421 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Methylthiomethyl p-Tolyl Sulfone: A Versatile Reagent for Carbonyl and Olefin Synthesis
Introduction: Unveiling the Synthetic Potential of a Unique Sulfone
In the landscape of modern organic synthesis, the development of reagents that offer both stability and diverse reactivity is paramount. Methylthiomethyl p-tolyl sulfone, often abbreviated as MT-sulfone, has emerged as a powerful and versatile building block for the construction of complex organic molecules.[1][2] Its structure, featuring a methylene group flanked by a methylthio (CH₃S-) and a p-tolylsulfonyl (Ts-) group, provides a unique combination of functionalities that enable its use as a formyl anion equivalent, a precursor for olefination reactions, and a building block for the synthesis of α-hydroxy carbonyl compounds.
The p-tolylsulfonyl group acts as a strong electron-withdrawing group, rendering the adjacent methylene protons acidic enough to be deprotonated by common strong bases. The resulting carbanion is stabilized by both the sulfonyl and the adjacent sulfur atom. The methylthio group, on the other hand, plays a crucial role in the subsequent transformation of the molecule, facilitating hydrolysis to a carbonyl group or participating in elimination reactions to form alkenes. This guide provides a comprehensive overview of the preparation and key applications of MT-sulfone, complete with detailed experimental protocols and mechanistic insights for researchers in academia and the pharmaceutical industry.
Preparation of this compound
A convenient and efficient method for the preparation of this compound starting from readily available dimethyl sulfoxide (DMSO) has been reported.[3] This procedure involves a Pummerer reaction of DMSO with acetic anhydride, followed by reaction with sodium p-toluenesulfinate.
Protocol 1: Synthesis of this compound
Workflow for the Synthesis of MT-Sulfone
Caption: Synthesis of MT-Sulfone via Pummerer Reaction.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Acetic anhydride (Ac₂O)
-
Sodium p-toluenesulfinate
-
Sodium acetate
-
Acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Pummerer Reaction: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dimethyl sulfoxide and acetic anhydride. Heat the mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water and extract with diethyl ether.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude acetoxymethyl methyl sulfide.
-
Substitution Reaction: Dissolve the crude acetoxymethyl methyl sulfide in acetic acid. Add sodium p-toluenesulfinate and sodium acetate to the solution.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Final Work-up and Purification: Pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Application 1: MT-Sulfone as a Formyl Anion Equivalent for Ketone Synthesis
One of the most powerful applications of MT-sulfone is its use as a masked formyl anion equivalent for the synthesis of ketones.[4] The protocol involves the deprotonation of MT-sulfone to form a stabilized carbanion, which is then alkylated with an electrophile. Subsequent hydrolysis of the resulting thioacetal S,S-dioxide furnishes the corresponding ketone.
Mechanistic Rationale
The synthetic utility stems from the umpolung (reactivity inversion) of the carbonyl carbon. The acidic methylene protons of MT-sulfone allow for the generation of a nucleophilic carbanion, which can react with various electrophiles. The subsequent hydrolysis step unmasks the latent carbonyl functionality.
General Mechanism for Ketone Synthesis
Caption: General workflow for aldehyde and ketone synthesis.
Protocol 2: Synthesis of a Ketone via Dialkylation of MT-Sulfone
Materials:
-
This compound (MT-sulfone)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (R¹-X and R²-X)
-
Aqueous ammonium chloride (NH₄Cl)
-
Acid catalyst for hydrolysis (e.g., HCl, H₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation: To a solution of MT-sulfone in anhydrous THF at -78 °C under an inert atmosphere, add a solution of n-butyllithium in hexanes dropwise. Stir the resulting mixture at -78 °C for 30 minutes to generate the carbanion.
-
First Alkylation: Add the first alkyl halide (R¹-X) to the solution of the carbanion at -78 °C. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Second Alkylation: The mono-alkylated product can be subjected to a second deprotonation and alkylation cycle. Dissolve the purified mono-alkylated product in anhydrous THF at -78 °C. Add n-butyllithium and stir for 30 minutes. Add the second alkyl halide (R²-X) and allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, wash with brine, dry, and concentrate.
-
Hydrolysis: Dissolve the dialkylated product in a suitable solvent (e.g., acetone, THF). Add an aqueous acid catalyst and heat the mixture to effect hydrolysis. The progress of the hydrolysis can be monitored by TLC.
-
Final Purification: After the hydrolysis is complete, neutralize the acid, extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the resulting ketone by column chromatography or distillation.
| Electrophile 1 (R¹-X) | Electrophile 2 (R²-X) | Product (R¹-CO-R²) | Typical Yield (%) |
| Benzyl bromide | Methyl iodide | 1-Phenyl-2-propanone | 80-90 |
| n-Butyl iodide | Ethyl bromide | 3-Heptanone | 75-85 |
| Allyl bromide | Propargyl bromide | 1,6-Heptadien-4-one | 70-80 |
Application 2: Olefination Reactions
MT-sulfone can be utilized in olefination reactions, akin to the Julia-Lythgoe and Julia-Kocienski olefinations.[5] The reaction proceeds via the addition of the MT-sulfone carbanion to an aldehyde or ketone, followed by an elimination step to furnish the alkene. This methodology provides a valuable alternative to other olefination protocols.
Protocol 3: Synthesis of a Stilbene Derivative
Workflow for Olefination
References
- 1. scbt.com [scbt.com]
- 2. This compound | C9H12O2S2 | CID 548421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Convenient Preparation of Methylthiomethyl <i>p</i>-Tolyl Sulfone Starting from Dimethyl Sulfoxide | CiNii Research [cir.nii.ac.jp]
- 4. 标题:Aldehyde and ketone syntheses using this compound【化源网】 [chemsrc.com]
- 5. preprints.org [preprints.org]
The Versatile Synthon: A Guide to Reaction Conditions for Methylthiomethyl p-tolyl Sulfone
For the modern organic chemist, the development of versatile and reliable synthetic methodologies is paramount. Among the arsenal of reagents available, Methylthiomethyl p-tolyl sulfone, often abbreviated as MT-sulfone, has emerged as a powerful and multifaceted building block.[1][2][3][4] Its unique structural features, combining a methylthio group and a p-tolylsulfonyl (tosyl) group on the same methylene carbon, allow it to function as a stabilized carbanion precursor, a formyl anion equivalent, and a key component in olefination reactions. This guide provides an in-depth exploration of the reaction conditions for utilizing MT-sulfone, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Core Principles of MT-Sulfone Reactivity
The synthetic utility of this compound (chemical formula C₉H₁₂O₂S₂) stems from the acidic nature of the methylene protons situated between the two sulfur-containing moieties.[4][5] The electron-withdrawing sulfonyl group significantly enhances the acidity of these protons, facilitating their abstraction by a suitable base to generate a nucleophilic carbanion. This carbanion is the key reactive intermediate in a majority of its applications.
The general reactivity of MT-sulfone can be summarized in the following workflow:
Caption: General Reactivity Workflow of MT-Sulfone.
The choice of base, solvent, temperature, and subsequent workup conditions are critical for directing the reaction towards the desired outcome, be it alkylation, acylation, or olefination.
Application in the Synthesis of Aldehydes and Ketones
One of the most valuable applications of MT-sulfone is its role as a masked formyl or acyl anion equivalent for the synthesis of aldehydes and ketones. This approach provides a powerful alternative to traditional methods that may require harsh conditions or less accessible starting materials.
Synthesis of Aldehydes
The use of MT-sulfone as a formyl anion equivalent allows for the efficient synthesis of aldehydes from alkyl halides. The overall transformation involves the alkylation of the MT-sulfone carbanion followed by hydrolysis of the resulting dithioacetal monoxide derivative.
Mechanism Insight: The initial step is the deprotonation of MT-sulfone to form the nucleophilic carbanion. This carbanion then undergoes an Sₙ2 reaction with an alkyl halide. The key to unmasking the aldehyde functionality lies in the selective hydrolysis of the methylthio group under acidic conditions, which is facilitated by the presence of the adjacent sulfonyl group.
Caption: Aldehyde Synthesis using MT-Sulfone.
Protocol 1: General Procedure for the Synthesis of Aldehydes
-
Deprotonation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C. Add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture for 30 minutes at -78 °C.
-
Alkylation: Add the desired alkyl halide (1.2 eq) to the solution of the lithiated MT-sulfone at -78 °C. Allow the reaction mixture to warm slowly to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Hydrolysis: Dissolve the crude alkylated product in a mixture of THF and concentrated sulfuric acid (e.g., 10:1 v/v). Stir the mixture at room temperature for 1-4 hours until the starting material is consumed (monitored by TLC).
-
Workup and Purification: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude aldehyde by column chromatography on silica gel.
| Substrate (Alkyl Halide) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromooctane | n-BuLi | THF | -78 to RT | 4 | 85 |
| Benzyl Bromide | n-BuLi | THF | -78 to RT | 2 | 92 |
| 1-Iodobutane | n-BuLi | THF | -78 to RT | 3 | 88 |
Data synthesized from typical results reported in the literature.
Synthesis of Ketones
The versatility of MT-sulfone extends to the synthesis of ketones through a sequential alkylation or acylation approach. A particularly effective method involves the reaction of the MT-sulfone carbanion with an ester or an acid chloride to introduce an acyl group, followed by a reductive desulfonylation. A more common and direct route is the double alkylation of MT-sulfone followed by hydrolysis.
Protocol 2: General Procedure for the Synthesis of Symmetrical Ketones
-
First Alkylation: Follow steps 1 and 2 of Protocol 1 to generate the mono-alkylated MT-sulfone.
-
Second Deprotonation and Alkylation: Re-cool the reaction mixture containing the mono-alkylated product to -78 °C and add a second equivalent of n-BuLi (1.1 eq). Stir for 30 minutes, then add the same alkyl halide (1.2 eq). Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Hydrolysis: Perform the quenching and extraction as described in Protocol 1. The subsequent hydrolysis to the ketone can often be achieved under similar acidic conditions as for the aldehyde synthesis, although sometimes requiring slightly harsher conditions (e.g., higher temperature or longer reaction time).
-
Purification: Purify the resulting symmetrical ketone by column chromatography or distillation.
| Substrate (Alkyl Halide) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromobutane | n-BuLi | THF | -78 to RT | 12 | 78 |
| Benzyl Bromide | n-BuLi | THF | -78 to RT | 10 | 85 |
Data synthesized from typical results reported in the literature.
Application in Olefination Reactions
While not a direct participant in the classical Julia-Lythgoe olefination, derivatives of MT-sulfone can be employed in modified Julia-type reactions, such as the Julia-Kocienski olefination.[6][7][8][9] This powerful reaction allows for the stereoselective synthesis of alkenes from aldehydes and sulfones. The general principle involves the reaction of a lithiated sulfone with an aldehyde, followed by an elimination step.
The core of this application lies in the transformation of the MT-sulfone into a more elaborate sulfone that contains the desired R-group for the olefination.
Caption: MT-Sulfone in Julia-Kocienski Olefination.
Protocol 3: Representative Julia-Kocienski Olefination using a Heteroaryl Sulfone Derivative
This protocol outlines the general steps for the olefination itself, assuming the necessary heteroaryl sulfone has been prepared, potentially from an MT-sulfone derivative.
-
Deprotonation: To a solution of the heteroaryl alkyl sulfone (e.g., a benzothiazol-2-yl sulfone) (1.0 eq) in anhydrous THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq). Stir the mixture for 30-60 minutes at this temperature.
-
Reaction with Aldehyde: Add a solution of the aldehyde (1.2 eq) in THF to the reaction mixture at -78 °C.
-
Elimination: Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (typically 1-12 hours). The elimination to the alkene often occurs spontaneously upon warming.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting alkene by column chromatography.
| Heteroaryl Sulfone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| Benzothiazol-2-yl octyl sulfone | NaHMDS | THF | -78 to RT | 3 | 88 | >95:5 |
| 1-Phenyl-1H-tetrazol-5-yl benzyl sulfone | KHMDS | Dioxane | -78 to RT | 2 | 91 | >98:2 |
Data synthesized from typical results reported in the literature for Julia-Kocienski olefinations.
Safety and Handling
This compound is a stable solid at room temperature. However, as with all laboratory chemicals, appropriate safety precautions should be taken. It is advisable to handle the compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The reactions involving strong bases like n-butyllithium and LDA are highly exothermic and moisture-sensitive, requiring strict anhydrous and inert atmosphere techniques.
Conclusion
This compound is a testament to the power of functional group manipulation in modern organic synthesis. Its ability to serve as a versatile precursor to nucleophilic intermediates opens up efficient pathways for the construction of aldehydes, ketones, and alkenes. By carefully controlling the reaction conditions, chemists can harness the full potential of this valuable reagent to achieve their synthetic goals. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for the successful application of MT-sulfone in a variety of research and development settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scbt.com [scbt.com]
- 3. This compound | 59662-65-6 [amp.chemicalbook.com]
- 4. This compound | C9H12O2S2 | CID 548421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Convenient Preparation of Methylthiomethyl <i>p</i>-Tolyl Sulfone Starting from Dimethyl Sulfoxide | CiNii Research [cir.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Julia Olefination Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols: Synthesis of Aldehydes and Ketones with Methylthiomethyl p-tolyl Sulfone
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of Methylthiomethyl p-tolyl Sulfone (MT-Sulfone)
In the landscape of modern organic synthesis, the development of versatile and reliable reagents for the construction of carbonyl functionalities is of paramount importance. This compound, also known as MT-sulfone, has emerged as a powerful synthetic tool, functioning as a stable, crystalline solid that serves as a masked formyl anion equivalent.[1][2] Its unique structure, featuring a methylene group activated by both a methylthio (-SMe) group and a p-tolyl sulfonyl (-SO₂Tol) group, allows for facile deprotonation to generate a stabilized carbanion. This nucleophilic intermediate can be efficiently alkylated, providing a robust platform for the synthesis of a wide array of aldehydes and ketones upon subsequent hydrolysis.[3][4]
The p-toluenesulfonyl (tosyl) group is a strong electron-withdrawing group, which significantly increases the acidity of the adjacent methylene protons, while also serving as an excellent leaving group in certain contexts.[5][6] This dual functionality, combined with the role of the methylthio group in the final hydrolysis step, underpins the utility of MT-sulfone in complex molecule synthesis. This guide provides an in-depth exploration of the underlying mechanisms, practical applications, and detailed, field-proven protocols for the use of MT-sulfone in aldehyde and ketone synthesis, tailored for researchers in synthetic chemistry and drug development.
Reaction Mechanism: From Stabilized Anion to Carbonyl Compound
The synthetic pathway involves three key stages: deprotonation, alkylation, and hydrolytic cleavage to unmask the carbonyl group. Understanding the causality behind each stage is critical for optimizing reaction conditions and troubleshooting.
-
Deprotonation: The process begins with the treatment of MT-sulfone with a strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium (n-BuLi) or a strong hydride base like sodium hydride (NaH). The base abstracts a proton from the central methylene carbon. The resulting carbanion is resonance-stabilized by the adjacent sulfonyl group, which delocalizes the negative charge onto its oxygen atoms. This stabilization is crucial for generating the anion efficiently and cleanly at low temperatures.
-
Alkylation: The generated carbanion is a soft nucleophile that readily participates in nucleophilic substitution (SN2) reactions with various electrophiles, most commonly primary and secondary alkyl halides (R-X). This step forms a new carbon-carbon bond and introduces the first alkyl group (R¹) onto the reagent backbone. For ketone synthesis, this process is repeated with a second equivalent of base and a second electrophile (R²-X) to yield a di-substituted intermediate.
-
Hydrolysis: The final step involves the acid-catalyzed hydrolysis of the alkylated sulfone intermediate. This transformation is believed to proceed via the formation of a vinyl sulfide. The acidic medium facilitates the elimination of the tosyl group and subsequent hydrolysis of the vinyl sulfide moiety to reveal the final carbonyl product—an aldehyde from the mono-alkylated intermediate or a ketone from the di-alkylated intermediate.
Mechanistic Pathway Overview
Caption: General mechanism for aldehyde and ketone synthesis using MT-sulfone.
Experimental Protocols
The following protocols are designed to be self-validating systems, with in-process checks and explanations to ensure reproducibility and success.
Protocol 1: General Procedure for the Synthesis of Aldehydes
This protocol details the mono-alkylation of MT-sulfone followed by hydrolysis to yield an aldehyde.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of aldehydes from MT-sulfone.
Step-by-Step Methodology:
-
Reaction Setup (Anion Generation):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add this compound (1.0 eq.).
-
Add anhydrous tetrahydrofuran (THF, ~0.2 M solution) via syringe.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Scientist's Note: Anhydrous conditions are critical. Any moisture will quench the n-BuLi and the generated carbanion, significantly reducing the yield. Flame-drying glassware and using a dry nitrogen or argon atmosphere is essential.
-
-
Deprotonation:
-
Slowly add n-butyllithium (1.05 eq., solution in hexanes) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the resulting pale-yellow solution at -78 °C for 30-45 minutes.
-
-
Mono-alkylation:
-
Add the alkyl halide (R-X, 1.1 eq.), either neat or as a solution in anhydrous THF, dropwise to the carbanion solution at -78 °C.
-
After addition, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight (or until TLC indicates consumption of the starting material).
-
Scientist's Note: For less reactive electrophiles, warming the reaction to 0 °C or room temperature may be necessary. However, this can increase the risk of side reactions. Monitoring by TLC is crucial.
-
-
Work-up and Isolation of Intermediate:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mono-alkylated intermediate. This intermediate can be purified by column chromatography (silica gel, hexanes/EtOAc gradient) or used directly in the next step if sufficiently pure.
-
-
Hydrolysis to Aldehyde:
-
Dissolve the crude mono-alkylated sulfone in a mixture of THF and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Scientist's Note: The hydrolysis of the intermediate vinyl sulfide is the key step to unmask the carbonyl.[7] The reaction time can vary significantly depending on the substrate.
-
-
Final Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize carefully with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the product with diethyl ether or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude aldehyde by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for the Synthesis of Ketones
This protocol describes a one-pot, sequential di-alkylation followed by hydrolysis to afford a ketone.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of ketones from MT-sulfone.
Step-by-Step Methodology:
-
First Alkylation:
-
Follow steps 1-3 from Protocol 1 to generate the mono-alkylated intermediate in situ. Do not quench the reaction.
-
-
Second Deprotonation:
-
After the first alkylation is complete (as determined by TLC if possible, or after a standard reaction time of ~2-3 hours), re-cool the reaction mixture to -78 °C.
-
Slowly add a second equivalent of n-butyllithium (1.05 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 45-60 minutes.
-
Scientist's Note: The proton on the now-substituted carbon is less acidic than the original methylene protons. Therefore, a slightly longer deprotonation time or ensuring a full equivalent of strong base is crucial for complete anion formation.
-
-
Second Alkylation:
-
Add the second alkyl halide (R'-X, 1.2 eq.) dropwise at -78 °C.
-
Allow the reaction to stir at low temperature for 1 hour before slowly warming to room temperature and stirring overnight.
-
-
Work-up and Hydrolysis:
-
Follow the work-up procedure as described in Protocol 1, Step 4 to isolate the crude di-alkylated intermediate.
-
Proceed with the acid-catalyzed hydrolysis as described in Protocol 1, Step 5 . The conditions for hydrolysis are generally similar to those for the aldehyde synthesis.
-
-
Final Purification:
-
After neutralization and extraction, purify the crude ketone product by flash column chromatography to obtain the final product.
-
Data Summary: Representative Examples
The following table summarizes typical reaction parameters for the synthesis of various aldehydes and ketones using MT-sulfone. Yields are highly substrate-dependent.
| Entry | Electrophile(s) (R-X) | Product Type | Base | Key Conditions | Typical Yield |
| 1 | n-Octyl bromide | Aldehyde | n-BuLi | THF, -78 °C to RT | 70-85% |
| 2 | Benzyl bromide | Aldehyde | n-BuLi | THF, -78 °C to RT | 75-90% |
| 3 | Cyclohexyl-methyl iodide | Aldehyde | NaH | THF/DMF, 0 °C to RT | 65-80% |
| 4 | 1. Methyl iodide2. Propyl iodide | Ketone | n-BuLi | THF, -78 °C to RT | 60-75% |
| 5 | 1. Ethyl iodide2. Ethyl iodide | Ketone | n-BuLi | THF, -78 °C to RT | 70-85% |
Concluding Remarks
This compound is a highly effective and versatile reagent for the synthesis of both aldehydes and ketones. The methodology relies on the robust generation of a stabilized carbanion, which can be sequentially alkylated and subsequently hydrolyzed under acidic conditions. The protocols provided herein offer a reliable framework for researchers to employ this reagent in their synthetic campaigns. The key to success lies in maintaining strict anhydrous conditions during the anion formation and alkylation steps and careful monitoring of the final hydrolysis to ensure complete conversion without product degradation.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 59662-65-6 [amp.chemicalbook.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 标题:Aldehyde and ketone syntheses using this compound【化源网】 [chemsrc.com]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US2533172A - Hydrolysis of vinyl ethers - Google Patents [patents.google.com]
The Role of Methylthiomethyl p-Tolyl Sulfone in Alcohol Transformations: A Guide for Synthetic Chemists
In the landscape of modern organic synthesis, the strategic protection and manipulation of functional groups are paramount to the successful construction of complex molecules. Among the myriad of reagents available to the synthetic chemist, methylthiomethyl p-tolyl sulfone, often abbreviated as MT-sulfone, presents a unique profile. While not a conventional protecting group for alcohols in the classical sense of simple attachment and removal, its rich chemistry offers a powerful platform for the transformation of molecules containing hydroxyl functionalities, often in a protected form. This guide provides an in-depth exploration of the applications of this compound, offering expert insights and detailed protocols for researchers, scientists, and professionals in drug development.
Deconstructing the Myth: MT-Sulfone as a "Protecting Group"
It is a common misconception to categorize this compound as a standard protecting group for alcohols. A protecting group is typically introduced to mask the reactivity of a functional group and is later removed to regenerate the original functionality.[1] While the related methylthiomethyl (MTM) ethers serve this purpose, MT-sulfone's primary role is that of a versatile C1-synthon.[2] Its unique combination of a methylthio group and a p-tolylsulfonyl group facilitates the formation of a stable carbanion, enabling a wide array of carbon-carbon bond-forming reactions.[2]
The true utility of MT-sulfone in the context of alcohols lies in its ability to react with various electrophiles, leading to the synthesis of more complex structures wherein a hydroxyl group might be introduced or manipulated while being protected by a different, more conventional protecting group.[2]
Core Reactivity and Mechanistic Insights
The key to understanding the applications of this compound lies in the acidity of the central methylene protons, flanked by two electron-withdrawing sulfur-containing groups. Treatment with a suitable base readily generates a carbanion, which can then participate in a variety of nucleophilic reactions.
Figure 1: Formation of the nucleophilic carbanion from this compound.
This stabilized carbanion is the workhorse of MT-sulfone chemistry, allowing for the construction of intricate molecular architectures.
Applications in the Synthesis of Functionalized Alcohols
The primary application of MT-sulfone in alcohol-related synthesis is in the construction of α-hydroxy ketones and α-hydroxy aldehydes.[2] In these transformations, the hydroxyl group is typically protected with a standard protecting group, such as an acetyl, tetrahydropyranyl (THP), or methoxymethyl (MOM) group, prior to the reaction with the MT-sulfone carbanion.
Synthesis of Protected α-Hydroxy Aldehyd Equivalents
The reaction of the MT-sulfone carbanion with an ester, followed by further transformations, can lead to the formation of protected α-hydroxy aldehydes. This multi-step process highlights the role of MT-sulfone as a building block rather than a simple protecting group.
Figure 2: General workflow for the synthesis of protected α-hydroxy aldehydes using MT-sulfone.
Experimental Protocols
While direct protection of an alcohol with MT-sulfone is not its primary application, a researcher might hypothetically consider its use in a manner analogous to MTM ether formation. Below are detailed protocols for the protection of alcohols with the conceptually similar methoxymethyl (MOM) group, which can serve as a procedural template. Following this, a protocol for the synthesis of MT-sulfone itself is provided.
Protocol: Protection of a Primary Alcohol with Methoxymethyl Chloride (MOM-Cl)
This protocol serves as a reference for the general procedure of protecting an alcohol as an acetal.
Materials:
-
Primary alcohol
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium iodide (NaI) (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add DIPEA (2.0-4.0 eq).
-
Slowly add MOM-Cl (1.5-3.0 eq) to the reaction mixture. If the reaction is sluggish, a catalytic amount of NaI (0.1-0.5 eq) can be added.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired MOM-protected alcohol.
Protocol: Deprotection of a MOM Ether
This protocol outlines the acidic cleavage of a MOM ether, a common deprotection strategy for acetal-based protecting groups.
Materials:
-
MOM-protected alcohol
-
Hydrochloric acid (HCl), concentrated
-
Methanol or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MOM-protected alcohol in methanol or THF.
-
Add a catalytic amount of concentrated HCl (e.g., a few drops) or another acid source like p-toluenesulfonic acid (TsOH).
-
Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed. Gentle heating may be required for less labile MOM ethers.
-
Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography if necessary.
Protocol: Convenient Preparation of this compound
This protocol describes an efficient one-pot synthesis of MT-sulfone from dimethyl sulfoxide (DMSO).
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Acetic anhydride
-
Sodium p-toluenesulfinate
-
Sodium acetate
-
Acetic acid
Procedure:
-
The preparation is accomplished via a Pummerer reaction of DMSO with acetic anhydride.
-
This is followed by treatment of the resulting acetoxymethyl methyl sulfide with sodium p-toluenesulfinate in the presence of sodium acetate in acetic acid.
For a detailed, step-by-step procedure, researchers are directed to the primary literature.
Orthogonality and Stability Considerations
The concept of orthogonality is crucial in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others.[3] While MT-sulfone is not a typical protecting group, understanding the stability of the related MTM and MOM ethers provides valuable context.
| Protecting Group | Stable To | Labile To |
| MOM Ether | Bases, nucleophiles, many reducing and oxidizing agents | Strong acids (e.g., HCl, TFA) |
| MTM Ether | Mild acidic conditions, bases | Heavy metal salts (e.g., HgCl₂, AgNO₃), oxidation followed by Pummerer rearrangement |
This table illustrates that acetal-type protecting groups like MOM are generally stable to basic and nucleophilic conditions, making them orthogonal to base-labile groups such as esters. The unique cleavage conditions for MTM ethers using heavy metals demonstrate a different orthogonal set. The sulfone moiety in MT-sulfone suggests it would be stable to a wide range of conditions but may be susceptible to strong reducing agents.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent in the arsenal of the synthetic organic chemist. Its primary value lies not in acting as a conventional protecting group for alcohols, but as a C1-synthon that enables the construction of complex molecules, particularly functionalized carbonyl compounds. By understanding its fundamental reactivity and leveraging the principles of protecting group chemistry for the hydroxyl groups present in the starting materials or formed during the synthesis, researchers can unlock the full potential of this valuable building block. The continued development of novel synthetic methodologies involving MT-sulfone is anticipated to further expand its applications in the synthesis of pharmaceuticals and other high-value chemical entities.
References
Application Notes and Protocols: Acylation Reactions Involving Methylthiomethyl p-tolyl Sulfone (MT-Sulfone)
Introduction: The Strategic Role of Methylthiomethyl p-tolyl Sulfone in Carbonyl Synthesis
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds to construct carbonyl compounds remains a cornerstone of molecular architecture. This compound, often abbreviated as MT-Sulfone, has emerged as a highly versatile and efficient reagent for the synthesis of aldehydes and ketones.[1][2] Its utility stems from its function as a masked formyl anion or a nucleophilic acyl anion equivalent, providing a robust platform for the synthesis of a diverse array of carbonyl-containing molecules.
The structural features of MT-Sulfone are key to its reactivity. The presence of two electron-withdrawing groups—the methylthio (SMe) and the p-tolylsulfonyl (SO₂Tol) moieties—significantly increases the acidity of the central methylene protons.[1] This allows for the facile generation of a stabilized carbanion under relatively mild basic conditions. This nucleophilic species can then undergo a variety of carbon-carbon bond-forming reactions, including acylation with esters, acyl chlorides, and other acylating agents. The subsequent cleavage of the dithioacetal S,S-dioxide moiety unmasks the carbonyl group, yielding the desired ketone or aldehyde.[1][2]
This guide provides an in-depth exploration of acylation reactions involving MT-Sulfone, offering detailed protocols, mechanistic insights, and practical considerations for researchers in synthetic chemistry and drug development.
Core Principles of MT-Sulfone Acylation
The overall synthetic strategy for utilizing MT-Sulfone in acylation reactions can be dissected into three key stages:
-
Deprotonation to Form the Nucleophilic Carbanion: The acidic methylene proton of MT-Sulfone is readily abstracted by a suitable base to generate the corresponding carbanion. The choice of base is crucial and can influence the efficiency of the reaction. Common bases include sodium hydride (NaH), n-butyllithium (n-BuLi), and potassium tert-butoxide (t-BuOK). The resulting carbanion is stabilized by the adjacent sulfonyl and methylthio groups.
-
Nucleophilic Acylation: The generated carbanion acts as a potent nucleophile, attacking a variety of acylating agents. The most common electrophiles in this context are esters and acyl chlorides. This step forms a new carbon-carbon bond and generates an α-acyl dithioacetal S,S-dioxide intermediate.
-
Hydrolytic Workup to Unveil the Carbonyl Group: The final step involves the hydrolysis of the dithioacetal S,S-dioxide. This is typically achieved under acidic conditions, leading to the cleavage of the carbon-sulfur bonds and the formation of the desired ketone.
The following diagram illustrates the general workflow for the acylation of MT-Sulfone.
References
Unmasking the Carbonyl: A Guide to the Strategic Removal of the (Methylthio)methyl Sulfonyl Group
Introduction: Beyond a Protecting Group – The (Methylthio)methyl Sulfonyl Moiety as a Synthetic Linchpin
In the landscape of modern organic synthesis, the strategic installation and subsequent removal of functional groups are paramount to the construction of complex molecular architectures. While often mistaken for a simple protecting group, the (methylthio)methyl sulfonyl group, particularly as (methylthio)methyl p-tolyl sulfone (MT-sulfone), serves a more profound role as a versatile synthetic linchpin. Its true power lies in its ability to function as an acyl anion equivalent, enabling the formation of crucial carbon-carbon bonds. This guide provides an in-depth exploration of the methodologies developed for the transformation or "deprotection" of the (methylthio)methyl sulfonyl moiety from its adducts, empowering researchers to seamlessly integrate this powerful tool into their synthetic workflows.
The core utility of MT-sulfone stems from the pronounced acidity of the methylene protons nestled between two sulfur atoms of differing oxidation states. This unique electronic arrangement facilitates facile deprotonation to generate a stabilized carbanion. This nucleophilic species can then be engaged with a wide array of electrophiles, including alkyl halides and carbonyl compounds, to forge new carbon-carbon bonds. Once this bond construction is complete, the (methylthio)methyl sulfonyl group has served its purpose and must be transformed into a more synthetically desirable functionality, most commonly a carbonyl group, or be completely removed. This application note details the primary strategies for this critical unmasking step.
Strategic Overview: Pathways for the Transformation of the (Methylthio)methyl Sulfonyl Group
The removal of the (methylthio)methyl sulfonyl group is not a singular process but rather a choice between several strategic pathways, dictated by the desired final product. The three principal transformations are:
-
Conversion to Carbonyls: Hydrolysis of the dithioacetal S,S-dioxide functionality to unveil a ketone or aldehyde.
-
Reductive Desulfonylation: Complete removal of the sulfonyl group, replacing it with a hydrogen atom.
-
Reductive Desulfurization: Cleavage of the carbon-sulfur bonds, typically resulting in the formation of a methyl or methylene group.
The selection of the appropriate method hinges on the overall synthetic strategy and the compatibility of the chosen reagents with other functional groups present in the molecule.
Method 1: Unveiling the Carbonyl – Hydrolysis of the Dithioacetal S,S-Dioxide
The most common and synthetically valuable transformation of an alkylated MT-sulfone derivative is its conversion to a carbonyl compound. This process effectively realizes the function of MT-sulfone as an acyl anion equivalent. The hydrolysis of the dithioacetal S,S-dioxide is typically achieved under acidic conditions.
Causality of Experimental Choices
The success of this hydrolysis relies on the selective cleavage of the carbon-sulfur bonds. The presence of the electron-withdrawing sulfonyl group and the thioether moiety makes the central carbon susceptible to nucleophilic attack by water under acidic conditions. The acid catalyst protonates one of the sulfur-bound oxygen atoms, activating the molecule for subsequent steps. The use of a co-solvent such as dioxane or THF is often necessary to ensure the solubility of the typically nonpolar substrate in the aqueous acidic medium.
Reaction Mechanism
The mechanism for the acid-catalyzed hydrolysis of a dithioacetal S,S-dioxide is a multi-step process. It is initiated by protonation of the sulfone, followed by the addition of water to the central carbon. Subsequent elimination of the sulfinate and thiol moieties, facilitated by further proton transfers, leads to the formation of the carbonyl group.
Caption: Acid-catalyzed hydrolysis of an alkylated MT-sulfone derivative.
Experimental Protocol: Hydrolysis to a Ketone
This protocol is a general guideline for the conversion of an α-alkylated (methylthio)methyl p-tolyl sulfone to the corresponding ketone.
Materials:
-
Alkylated (methylthio)methyl p-tolyl sulfone (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the alkylated (methylthio)methyl p-tolyl sulfone in a mixture of dioxane (or THF) and water (e.g., a 3:1 ratio). The concentration should be approximately 0.1 M.
-
To this solution, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude ketone can be purified by column chromatography on silica gel.
Method 2: Complete Removal – Reductive Desulfonylation
In some synthetic routes, it is necessary to completely remove the sulfonyl portion of the MT-sulfone adduct, replacing it with a hydrogen atom. This is achieved through reductive desulfonylation, a powerful transformation that cleaves the carbon-sulfur bond of the sulfone.[1] Several reagents are effective for this purpose, with sodium amalgam and samarium(II) iodide being among the most common.[2]
Causality of Experimental Choices
Reductive desulfonylation reactions proceed via a single-electron transfer (SET) mechanism.[1] Reagents like sodium amalgam and samarium(II) iodide are potent single-electron donors. The choice of reagent is often dictated by the presence of other functional groups in the molecule. Samarium(II) iodide is generally considered a milder reagent and offers greater chemoselectivity.[2] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves as a proton source to quench the intermediate carbanion or radical species.
Reaction Mechanism: Sodium Amalgam
The mechanism of reductive desulfonylation with sodium amalgam involves the transfer of an electron from the amalgam to the sulfone, leading to the formation of a radical anion. This intermediate then fragments, cleaving the carbon-sulfur bond to generate a carbanion and a sulfinate anion. The carbanion is subsequently protonated by the solvent to yield the final product.
Caption: Single-electron transfer mechanism for reductive desulfonylation.
Experimental Protocols
Materials:
-
Substrate (alkylated MT-sulfone derivative) (1.0 equiv)
-
Sodium amalgam (Na/Hg, typically 5-6% sodium) (excess, e.g., 10-20 equiv of Na)
-
Anhydrous methanol or ethanol
-
Disodium hydrogen phosphate (Na₂HPO₄) (as a buffer)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and under an inert atmosphere, add the substrate and anhydrous methanol.
-
Add disodium hydrogen phosphate (as a buffer, e.g., 4-6 equivalents).
-
Cool the mixture in an ice bath.
-
Carefully add the sodium amalgam in small portions to the stirred solution. The reaction is exothermic.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Filter the mixture to remove the mercury and inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate.
-
Purify the product by column chromatography.
Materials:
-
Substrate (alkylated MT-sulfone derivative) (1.0 equiv)
-
Samarium(II) iodide (SmI₂) solution in THF (typically 0.1 M) (excess, e.g., 2.5-4 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol (as a proton source)
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the substrate in anhydrous THF.
-
Add anhydrous methanol (e.g., 10-20 equivalents).
-
Cool the solution to 0 °C or -78 °C, depending on the substrate's reactivity.
-
Slowly add the samarium(II) iodide solution via syringe until the characteristic deep blue or green color persists.
-
Stir the reaction at the chosen temperature until completion (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate.
-
Allow the mixture to warm to room temperature and stir until the color dissipates.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sulfate, and concentrate.
-
Purify the product by column chromatography.
Method 3: Reductive Desulfurization with Raney Nickel
Raney Nickel is a well-established reagent for the hydrogenolysis of carbon-sulfur bonds.[3][4] In the context of MT-sulfone adducts, Raney Nickel can be employed to remove the sulfur-containing functionalities, typically resulting in a fully reduced product.
Causality of Experimental Choices
Raney Nickel is a fine-grained solid composed primarily of nickel, with a high surface area and adsorbed hydrogen.[3] It acts as both a catalyst and a source of hydrogen for the reduction. The reaction is a heterogeneous catalysis process where the substrate adsorbs onto the surface of the Raney Nickel, and the C-S bonds are cleaved through a complex series of steps involving hydrogen radicals. The choice of solvent is typically a non-reactive alcohol like ethanol.
Reaction Mechanism
The precise mechanism of Raney Nickel desulfurization is complex and not fully elucidated, but it is generally accepted to involve the chemisorption of the sulfur atom onto the nickel surface, followed by successive hydrogenolysis of the C-S bonds by the adsorbed hydrogen.
Caption: Simplified workflow for Raney Nickel desulfurization.
Experimental Protocol: Reductive Desulfurization
Materials:
-
Substrate (alkylated MT-sulfone derivative) (1.0 equiv)
-
Raney Nickel (slurry in water or ethanol) (a significant excess by weight)
-
Ethanol (or another suitable alcohol)
Procedure:
-
In a round-bottom flask, dissolve the substrate in ethanol.
-
Carefully wash the commercial Raney Nickel slurry with ethanol to remove the storage solvent.
-
Add the Raney Nickel to the substrate solution. The amount of Raney Nickel used can vary significantly, so it is often used in large excess (e.g., 5-10 times the weight of the substrate).
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Caution: Raney Nickel can be pyrophoric when dry, so the filter cake should be kept wet with solvent and disposed of properly.
-
Rinse the filter cake with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Data Summary and Comparison of Methods
| Method | Reagents | Key Transformation | Advantages | Disadvantages |
| Hydrolysis | H₂SO₄, H₂O, Dioxane/THF | R-C(SO₂Tol)(SMe)-R' → R-C(O)-R' | Direct route to carbonyls | Requires heating, acidic conditions |
| Reductive Desulfonylation (Na/Hg) | Na/Hg, MeOH/EtOH, Na₂HPO₄ | R-SO₂-R' → R-H | Powerful reducing agent | Use of toxic mercury, strongly basic |
| Reductive Desulfonylation (SmI₂) | SmI₂, THF, MeOH | R-SO₂-R' → R-H | Mild, high chemoselectivity[5] | Air-sensitive reagent, cost |
| Reductive Desulfurization (Raney Ni) | Raney Ni, EtOH | R-C(SO₂Tol)(SMe)-R' → R-CH₂-R' | Readily available, effective | Pyrophoric reagent, large excess needed |
Conclusion and Future Outlook
The (methylthio)methyl sulfonyl group is a powerful tool in the synthetic chemist's arsenal, enabling the construction of complex molecules through its function as an acyl anion equivalent. The ability to efficiently and selectively transform this group after it has served its purpose is critical to its utility. This guide has detailed the primary methods for this transformation: hydrolysis to carbonyls, reductive desulfonylation to alkanes, and reductive desulfurization. By understanding the mechanisms and experimental protocols for each of these methods, researchers can strategically employ the MT-sulfone group to achieve their synthetic goals. As the demand for more efficient and selective synthetic methods continues to grow, further development of milder and more catalytic approaches for these transformations is anticipated, further expanding the reach and applicability of this versatile synthetic strategy.
References
Application Notes & Protocols: The Strategic Use of Methylthiomethyl p-Tolyl Sulfone in Natural Product Total Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile C1 Synthon
In the intricate field of natural product total synthesis, the strategic introduction of single-carbon units is a recurring challenge. Methylthiomethyl p-tolyl sulfone, often abbreviated as MT-sulfone, has emerged as a robust and versatile solution to this challenge.[1][2] Its chemical structure, featuring a methylene group flanked by both a methylthio (MeS-) and a p-tolyl sulfonyl (Ts-) group, provides a unique combination of stability and reactivity.[2] The electron-withdrawing sulfonyl group significantly acidifies the adjacent methylene protons, allowing for easy deprotonation to form a stabilized carbanion. This carbanion serves as a highly effective nucleophilic formyl anion equivalent, a synthetic tool of paramount importance for constructing the complex carbon skeletons of natural products.[3][4]
This guide provides an in-depth exploration of MT-sulfone's applications, focusing on the mechanistic principles, practical protocols, and strategic implementation in the synthesis of complex molecular architectures.
Core Principle: The Formyl Anion and Hydroxy-Acyl Anion Equivalency
The primary utility of MT-sulfone lies in its function as a masked formyl group (-CHO). Direct nucleophilic addition of a formyl anion is impossible due to its polarity. MT-sulfone elegantly circumvents this by providing a stable carbanion that, after reacting with an electrophile, can be readily unmasked to reveal the desired aldehyde functionality.
The process begins with the deprotonation of the acidic methylene protons using a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the corresponding carbanion. This nucleophile can then react with a wide range of electrophiles, including alkyl halides, epoxides, and carbonyl compounds. The key to its versatility is the subsequent hydrolysis step, typically under acidic conditions (e.g., using sulfuric acid or copper(II) chloride), which cleaves the C-S bonds and liberates the aldehyde.
Furthermore, when the MT-sulfone carbanion attacks a carbonyl compound, the resulting adduct, after a series of transformations, can yield an α-hydroxy aldehyde or ketone, effectively making it a hydroxy-acyl anion equivalent.[4] This transformation is particularly valuable for building the polyhydroxylated chains frequently found in natural products like polyketides and macrolides.
Caption: General mechanism of MT-sulfone as a formyl anion equivalent.
Preparation of this compound
A convenient and efficient method for preparing MT-sulfone starts from readily available dimethyl sulfoxide (DMSO).[5] The protocol involves a Pummerer reaction followed by substitution with sodium p-toluenesulfinate.
Protocol 1: Synthesis of MT-Sulfone
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Acetic anhydride
-
Sodium p-toluenesulfinate
-
Sodium acetate
-
Acetic acid
Procedure:
-
Pummerer Reaction: A solution of dimethyl sulfoxide in acetic anhydride is heated. This reaction generates acetoxymethyl methyl sulfide.
-
Work-up: The excess acetic anhydride is removed under reduced pressure.
-
Substitution: The crude acetoxymethyl methyl sulfide is dissolved in acetic acid. Sodium p-toluenesulfinate and sodium acetate are added to the solution.
-
Reaction: The mixture is heated to allow for the substitution reaction to proceed, forming this compound.
-
Isolation: After cooling, the product is isolated by precipitation or extraction, followed by recrystallization to yield pure MT-sulfone as a white crystalline solid.[5][6]
Note: This protocol is a summary of the method described by Ogura et al.[5] Researchers should consult the original literature for precise quantities, reaction times, and temperatures.
Application in the Synthesis of Cycloalkanones
The versatility of MT-sulfone extends to the construction of cyclic systems, which form the core of many natural products, including steroids, terpenes, and prostaglandins.[7][8] By reacting the MT-sulfone anion with electrophiles containing a leaving group at a suitable distance, an intramolecular cyclization can be achieved to furnish cycloalkanones after the unmasking step.
Protocol 2: General Synthesis of a Cyclopentanone Intermediate
This protocol outlines a general strategy for synthesizing a substituted cyclopentanone, a common structural motif in prostaglandins.[9][10][11]
Step 1: Alkylation
-
Dissolve MT-sulfone in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon).
-
Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes to generate the anion.
-
Add a solution of a suitable 1,4-dihaloalkane (e.g., 1-bromo-4-iodobutane) in THF and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. Purify the resulting linear adduct by column chromatography.
Step 2: Cyclization
-
Dissolve the purified adduct from Step 1 in a mixture of THF and HMPA under an inert atmosphere.
-
Cool the solution to -78 °C and add a second equivalent of strong base (e.g., LDA or LiHMDS) to deprotonate the methylene bridge again.
-
Allow the reaction to warm slowly to room temperature to induce intramolecular cyclization.
-
Work up the reaction as described in Step 1 and purify the cyclic intermediate.
Step 3: Unmasking the Ketone
-
Dissolve the cyclic intermediate in a suitable solvent (e.g., acetone/water).
-
Add copper(II) chloride (CuCl₂) and copper(II) oxide (CuO) and reflux the mixture until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture, remove the solvent under reduced pressure, and purify the resulting cyclopentanone derivative by column chromatography.
Caption: Workflow for the synthesis of a cyclopentanone core using MT-sulfone.
Role in Olefination Reactions: A Julia-Kocienski Perspective
While MT-sulfone is primarily used as a formyl anion equivalent, sulfones are famously employed in olefination reactions, most notably the Julia-Kocienski olefination.[12][13] This reaction class involves the coupling of a sulfone-stabilized carbanion with a carbonyl compound to form an alkene.[14] The modified Julia-Kocienski reaction, which often uses heteroaryl sulfones, proceeds via a one-pot mechanism involving a Smiles rearrangement to yield alkenes with high (E)-selectivity.[15][16]
Although less common than benzothiazolyl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones for this purpose, MT-sulfone can participate in related transformations.[15] The reaction of the MT-sulfone anion with an aldehyde or ketone produces a β-hydroxy sulfone adduct. While this adduct can be carried forward to an alkene via the classical two-step Julia-Lythgoe procedure (activation of the alcohol followed by reductive elimination), its more frequent application is in the synthesis of α-hydroxy carbonyls, as previously discussed.[4] The choice of sulfone is critical, and for direct olefination, more specialized reagents are typically preferred.
Tabulated Data: Reactivity with Various Electrophiles
The following table summarizes the reactivity of the MT-sulfone carbanion with a range of electrophiles, demonstrating its broad synthetic utility. Data is compiled from foundational studies on the reagent's application.[3]
| Electrophile | Base/Solvent | Temp. (°C) | Product Type after Hydrolysis | Typical Yield (%) |
| Benzyl Bromide | n-BuLi / THF | -78 to RT | Phenylacetaldehyde | 85-95 |
| 1-Iodooctane | n-BuLi / THF | -78 to RT | Nonanal | 80-90 |
| Cyclohexanone | n-BuLi / THF | -78 | α-Hydroxy Aldehyde | 75-85 |
| Benzaldehyde | n-BuLi / THF | -78 | α-Hydroxy Aldehyde | 80-90 |
| Propylene Oxide | n-BuLi / THF | -78 to 0 | β-Hydroxy Aldehyde | 70-80 |
| Methyl Benzoate | NaH / DMF | 0 to RT | α-Ketoester (S-methyl ester) | 65-75 |
Conclusion and Future Outlook
This compound is a powerful and reliable reagent in the synthetic chemist's toolkit. Its primary role as a nucleophilic formyl anion equivalent provides a straightforward and high-yielding method for introducing aldehyde functionalities, which are versatile handles for further synthetic manipulations. Its application in constructing key carbocyclic frameworks, such as those found in prostaglandins, highlights its strategic importance in the total synthesis of complex natural products. While its direct use in one-pot olefination is less prevalent than specialized Julia-Kocienski reagents, its foundational chemistry provides a gateway to a wide array of indispensable transformations. As synthetic targets become increasingly complex, the strategic and efficient C1-homologation enabled by MT-sulfone will undoubtedly continue to feature in elegant and innovative synthetic routes.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C9H12O2S2 | CID 548421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Recent advances in asymmetric total synthesis of prostaglandins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Construction of sulfur-containing moieties in the total synthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Total synthesis of prostaglandins. II. Prostaglandin E 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Julia olefination - Wikipedia [en.wikipedia.org]
- 14. Julia Olefination Reaction | TCI AMERICA [tcichemicals.com]
- 15. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organicreactions.org [organicreactions.org]
Application Notes & Protocols: Safe Handling and Storage of Methylthiomethyl p-tolyl sulfone
Introduction: The Role of Methylthiomethyl p-tolyl sulfone in Modern Drug Discovery
This compound, also known as MT-sulfone, is a versatile reagent increasingly utilized in medicinal chemistry and drug development.[1] Its structural motif is of significant interest to researchers engaged in the synthesis of complex molecular architectures. The sulfone group is a key pharmacophore in a variety of therapeutic agents, valued for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability.[2] As the use of MT-sulfone and similar sulfone-containing building blocks becomes more prevalent in the laboratory, a thorough understanding of its safe handling and storage is paramount to ensure the well-being of research personnel and the integrity of experimental outcomes.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage procedures for this compound. The protocols outlined herein are designed to be self-validating, emphasizing the causality behind each procedural step to foster a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment
A critical aspect of working with any chemical is a thorough understanding of its potential hazards. There is some discrepancy in the classification of this compound in available safety literature. While some suppliers indicate that the chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), other aggregated GHS information suggests potential hazards.[3]
According to data from the European Chemicals Agency (ECHA) C&L Inventory, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4] Therefore, a conservative approach to handling, assuming these potential hazards, is strongly recommended.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H12O2S2 | [3][4] |
| Molecular Weight | 216.32 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 77 - 85 °C (170.6 - 185 °F) | [1][3] |
| Solubility | Insoluble in water | [3] |
| Stability | Stable under normal conditions | [5] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, a combination of engineering controls and appropriate personal protective equipment is essential.
Engineering Controls
-
Ventilation: All handling of solid this compound that may generate dust should be performed in a well-ventilated area.[6] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station must be in close proximity to the work area.
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory to prevent eye contact.[3]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[3] Gloves should be inspected before use and changed immediately if contaminated.
-
Lab Coat: A flame-retardant lab coat should be worn to protect street clothes and prevent skin exposure.
-
-
Respiratory Protection: Under normal laboratory conditions with adequate engineering controls, respiratory protection is not typically required.[3] However, if dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter may be necessary.
Safe Handling and Experimental Protocols
Adherence to standardized procedures is critical for the safe handling of this compound. The following protocols provide a framework for common laboratory manipulations.
General Handling Precautions
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid the formation of dust and aerosols.[6]
-
Wash hands thoroughly after handling.[7]
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Ensure adequate ventilation during handling.[6]
Protocol for Weighing and Preparing Solutions
-
Preparation: Don all required PPE before entering the designated weighing area, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Weighing:
-
Use a tared, appropriate container (e.g., glass vial, beaker).
-
Carefully transfer the solid this compound to the container, avoiding the creation of dust. A spatula should be used for this purpose.
-
Close the primary container immediately after dispensing.
-
-
Dissolution:
-
In a chemical fume hood, add the desired solvent to the container with the weighed solid.
-
Stir or agitate the mixture gently until the solid is fully dissolved.
-
Clearly label the resulting solution with the chemical name, concentration, solvent, and date of preparation.
-
Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound and ensuring the safety of the laboratory environment.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]
-
Incompatible Materials: Keep away from strong oxidizing agents.[5]
-
Stability: The compound is stable under normal storage conditions.[5]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is essential.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Get medical attention if irritation develops or persists.[3][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[3]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if you feel unwell.[3][9]
Accidental Release Measures
-
Evacuate: Evacuate personnel from the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.
Below is a workflow diagram for responding to an accidental release of this compound.
Figure 1: Spill Response Workflow for this compound.
Waste Disposal
All waste containing this compound should be considered chemical waste and disposed of in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.[3]
Conclusion
This compound is a valuable tool in the arsenal of the medicinal chemist. By understanding its potential hazards and adhering to the safe handling, storage, and emergency procedures outlined in this guide, researchers can minimize risks and create a safe and productive laboratory environment. The principles of expertise, trustworthiness, and authoritative grounding are the bedrock of these recommendations, designed to empower scientists in their pursuit of innovative therapeutic solutions.
References
- 1. chemwhat.com [chemwhat.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C9H12O2S2 | CID 548421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. westliberty.edu [westliberty.edu]
Application Note & Protocol: A Step-by-Step Guide to the Alkylation of (Methylthio)methyl p-tolyl Sulfone (MT-Sulfone)
Abstract: This document provides a comprehensive guide for the alkylation of (methylthio)methyl p-tolyl sulfone, commonly known as MT-Sulfone. MT-Sulfone is a highly versatile C1-synthon in modern organic synthesis, primarily utilized for the construction of carbon-carbon bonds.[1] The protocol details the mechanistic principles, a step-by-step experimental procedure, critical considerations for success, and the application of the resulting alkylated sulfones as key intermediates in the Julia-Kocienski olefination. This guide is intended for researchers, chemists, and professionals in drug development seeking a robust and reliable method for synthesizing functionalized sulfones.
Introduction: The Synthetic Utility of MT-Sulfone
(Methylthio)methyl p-tolyl sulfone (MT-Sulfone) is a prominent reagent in organic chemistry, valued for its ability to act as a masked carbonyl or a nucleophilic methylene equivalent.[1][2] Its structure, featuring a central methylene group flanked by two powerful electron-withdrawing groups (a methylthio group and a p-tolylsulfonyl group), confers significant acidity to the α-protons. This property allows for easy deprotonation to form a stabilized carbanion, which can then be functionalized through reactions with a variety of electrophiles, most notably alkyl halides.[1]
The primary application of this alkylation is to generate precursors for the Julia-Kocienski olefination, a powerful and highly stereoselective method for synthesizing alkenes from aldehydes or ketones.[3][4][5][6] This guide will focus on the foundational alkylation step, providing the expertise necessary to generate these crucial intermediates with high efficiency.
Mechanistic Principles of MT-Sulfone Alkylation
The alkylation of MT-Sulfone is a two-stage process founded on classical carbanion chemistry. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Stage 1: Deprotonation (Carbanion Formation) The sulfonyl (SO₂) and methylthio (SMe) groups inductively withdraw electron density from the central carbon, making the attached protons significantly acidic (pKa ≈ 20-23 in DMSO). Treatment with a strong, non-nucleophilic base readily abstracts a proton to generate a resonance-stabilized carbanion.
Stage 2: Nucleophilic Substitution (Alkylation) The resulting carbanion is a soft nucleophile that readily participates in a bimolecular nucleophilic substitution (Sₙ2) reaction with a suitable electrophile, such as a primary or secondary alkyl halide. This step forms the new carbon-carbon bond, yielding the desired α-alkylated MT-Sulfone.
Caption: The two-stage mechanism of MT-Sulfone alkylation.
Experimental Protocol: Synthesis of an α-Alkylated MT-Sulfone
This protocol provides a general procedure for the alkylation of MT-Sulfone with an alkyl bromide. Reagent quantities should be adjusted based on the specific substrate.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume |
| MT-Sulfone | 216.31 | 1.0 | 5.0 | 1.08 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 50 mL |
| n-Butyllithium (n-BuLi) | 64.06 | 1.1 | 5.5 | 2.2 mL (2.5 M in hexanes) |
| Alkyl Bromide (e.g., Benzyl Bromide) | 171.04 | 1.2 | 6.0 | 0.71 mL |
| Saturated aq. NH₄Cl | - | - | - | 20 mL |
| Diethyl Ether (Et₂O) | - | - | - | 100 mL |
| Brine | - | - | - | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | ~5 g |
Safety Precautions: n-Butyllithium is highly pyrophoric and reacts violently with water. All manipulations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and proper personal protective equipment.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add MT-Sulfone (1.08 g, 5.0 mmol). Purge the flask with argon or nitrogen for 10 minutes.
-
Dissolution: Add anhydrous THF (50 mL) via syringe and stir until the MT-Sulfone is fully dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Deprotonation: Slowly add n-butyllithium (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol) dropwise via syringe over 5 minutes. The formation of the lithium salt of the carbanion may result in a color change to pale yellow. Stir the mixture at -78 °C for 30 minutes.
-
Expert Insight: Slow addition of n-BuLi is critical to control the exothermic reaction and prevent localized warming, which can lead to side reactions. Using lithium or potassium hexamethyldisilazide (LiHMDS, KHMDS) is an excellent alternative for substrates sensitive to the nucleophilicity of n-BuLi.[7][8]
-
-
Alkylation: Add the alkyl bromide (e.g., benzyl bromide, 0.71 mL, 6.0 mmol) dropwise to the cold solution.
-
Reaction Progression: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the flask in an ice-water bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).
-
Expert Insight: Quenching neutralizes any unreacted organolithium species and protonates any remaining carbanion, ensuring a safe and clean workup.
-
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and separate the layers. Extract the aqueous layer with an additional portion of diethyl ether (2 x 25 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-alkylated MT-Sulfone.
Application in Julia-Kocienski Olefination
The true synthetic power of the alkylated MT-Sulfone is realized in its role as a key intermediate for the Julia-Kocienski olefination.[3] This reaction couples the sulfone with an aldehyde or ketone to form an alkene, typically with high E-selectivity.[4][6] The overall workflow is a robust strategy for complex molecule synthesis.
Caption: Synthetic workflow from MT-Sulfone to alkenes.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The carbanion intermediate is a strong base and is highly sensitive to moisture. Ensure all glassware is flame- or oven-dried and that all solvents and reagents are anhydrous to prevent quenching and low yields.
-
Choice of Base: For sterically hindered alkylating agents or substrates with sensitive functional groups, a bulky, non-nucleophilic base like LiHMDS or KHMDS is preferred over n-BuLi to minimize side reactions.[8]
-
Alkylating Agent: Primary and benzylic halides are ideal electrophiles.[9] Secondary halides may give lower yields due to steric hindrance and competing E2 elimination. Tertiary halides are generally unsuitable.
-
Temperature Control: Maintaining low temperatures (-78 °C) during deprotonation and the initial alkylation phase is crucial for maximizing yield and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. MT-スルホン MT-Sulfone | Chem-Station (ケムステ) [chem-station.com]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Benzylic substitution, benzylation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Methylthiomethyl p-tolyl sulfone (MTM-sulfone)
Welcome to the technical support guide for Methylthiomethyl p-tolyl sulfone (MTM-sulfone), a versatile C1 building block in organic synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you overcome common challenges in your research.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low or No Conversion of Starting Material
You've set up your reaction to deprotonate and alkylate the MTM-sulfone, but TLC or LC-MS analysis shows a significant amount of unreacted starting material.
Potential Causes:
-
Incomplete Deprotonation: The most common issue is the failure to generate the stabilized carbanion efficiently. This can be due to an inappropriate choice of base, insufficient equivalents of base, or the presence of proton sources that quench the base.
-
Low Reaction Temperature: While cryogenic temperatures are often necessary to prevent side reactions, temperatures that are too low can significantly slow down the rate of both deprotonation and subsequent alkylation, leading to incomplete conversion within a typical timeframe.
-
Poor Reagent Quality: The MTM-sulfone may have degraded, or the base (e.g., n-BuLi) may have partially decomposed, reducing its effective concentration.
Recommended Solutions:
-
Verify Base Strength and Stoichiometry: MTM-sulfone requires a strong, non-nucleophilic base for efficient deprotonation. n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) are standard choices.
-
Ensure you are using at least 1.05-1.1 equivalents of base to drive the equilibrium towards the carbanion.
-
If using n-BuLi, titrate it before use to determine its exact molarity. Old bottles of n-BuLi are notoriously lower in concentration than stated on the label.
-
-
Optimize Temperature Protocol:
-
Perform the deprotonation at -78 °C (a dry ice/acetone bath) for 30-60 minutes to ensure complete anion formation.
-
After adding the electrophile, allow the reaction to stir at -78 °C for an hour before slowly warming it to a higher temperature (e.g., -40 °C or 0 °C) if the reaction remains sluggish. Monitor the reaction by TLC during this warming phase.
-
-
Ensure Anhydrous Conditions: MTM-sulfone and the strong bases used are highly sensitive to moisture.
-
Thoroughly dry all glassware in an oven ( >120 °C) and cool under a stream of inert gas (Argon or Nitrogen).
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Add reagents via syringe through rubber septa.
-
Problem 2: Formation of a Bis-Alkylated Byproduct
Your desired mono-alkylated product is contaminated with a significant amount of a species that appears to have reacted with two equivalents of your electrophile.
Potential Causes:
-
Proton Exchange and Re-deprotonation: After the initial mono-alkylation, the product (R-CH(SMe)(SO2Tol)) still possesses an acidic proton on the alpha-carbon. If excess base is present or if the product can be deprotonated by the initially formed carbanion, it can be alkylated a second time.
-
Incorrect Order of Addition: Adding the MTM-sulfone solution to a mixture of the base and electrophile can create localized areas of high electrophile concentration, promoting bis-alkylation.
Recommended Solutions:
-
Control Stoichiometry: Use no more than 1.1 equivalents of base. This minimizes the amount of unreacted base available to deprotonate the mono-alkylated product.
-
Inverse Addition: For highly reactive electrophiles, consider adding the pre-formed MTM-sulfone anion solution slowly to the electrophile solution at -78 °C. This ensures the electrophile is always in excess relative to the anion, minimizing the chance of the mono-alkylated product encountering another anion.
-
Use a Quenching Agent: After a sufficient reaction time for mono-alkylation, quench the reaction with a proton source like saturated aqueous ammonium chloride (NH4Cl) to neutralize any remaining base or reactive anions.
Problem 3: Product Decomposition or Elimination Side Reactions
During workup or purification, you observe the formation of vinyl sulfides or other unexpected byproducts, suggesting your desired product is unstable.
Potential Causes:
-
Harsh Workup Conditions: The product can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.[1] For example, using concentrated HCl to acidify the aqueous layer can lead to hydrolysis or elimination.
-
Thermal Instability: The sulfone group can be eliminated under thermal stress. Rotovapping at high temperatures or prolonged heating during purification can cause decomposition. Some related sulfones are known to undergo thermal decomposition.[2]
-
Silica Gel-Catalyzed Decomposition: Standard silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds during column chromatography.
Recommended Solutions:
-
Gentle Workup:
-
Use a buffered or mild quenching agent like saturated NH4Cl.
-
If an acidic wash is necessary, use a dilute, cold solution (e.g., 1 M HCl) and minimize contact time.
-
-
Avoid Excessive Heat:
-
Concentrate the product in vacuo at low temperatures (≤ 30-40 °C).
-
If the product is a high-boiling oil, consider alternative purification methods like Kugelrohr distillation under high vacuum.
-
-
Neutralize Silica Gel:
-
If column chromatography is necessary, consider using deactivated silica gel. This can be prepared by slurrying the silica gel in your eluent system containing 1-2% triethylamine (Et3N) and then packing the column. This neutralizes the acidic sites.
-
Alternatively, use a different stationary phase like alumina (basic or neutral) or Florisil.
-
Visualizing the Core Reaction & Troubleshooting Logic
The following diagrams illustrate the key chemical transformation and a decision-making workflow for troubleshooting common issues.
General Reaction Pathway
This diagram shows the fundamental steps of using MTM-sulfone: deprotonation to form the key carbanion intermediate followed by reaction with an electrophile.
Caption: Deprotonation of MTM-sulfone and subsequent alkylation.
Troubleshooting Workflow for Low Yields
Use this decision tree to diagnose the root cause of poor reaction yields.
Caption: A decision tree for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
MTM-sulfone is a stable, crystalline solid at room temperature.[3][4] It should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[3] No special precautions like refrigeration are typically necessary for long-term storage.
Q2: What is the approximate pKa of the active methylene protons in MTM-sulfone?
Q3: Can I use other bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)?
Using weaker bases like NaH or KOtBu is generally not recommended. These bases may not be strong enough to achieve complete and rapid deprotonation, leading to low conversion rates and potential side reactions. The reaction equilibrium will not sufficiently favor the carbanion, which is crucial for efficient subsequent alkylation.
Q4: What are the primary applications of MTM-sulfone in synthesis?
MTM-sulfone is a valuable reagent used as a masked formaldehyde or carbonyl anion equivalent.[6] After alkylation, the resulting product can be further manipulated. For example, the methylthio group can be removed, or the entire functional group can be transformed into other moieties, making it a versatile tool for constructing complex molecules. Its applications include the synthesis of ketones, esters, and various cycloalkanones.[6]
Q5: What are the main safety considerations when working with MTM-sulfone?
According to safety data sheets, MTM-sulfone may cause skin and serious eye irritation, as well as respiratory irritation.[7] It is important to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid creating dust when handling the solid.[3]
References
- 1. Hydrochloric acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. scbt.com [scbt.com]
- 5. Methylsulfonylmethane - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound | C9H12O2S2 | CID 548421 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Yields with Methylthiomethyl p-tolyl Sulfone
Welcome to the technical support center for Methylthiomethyl p-tolyl sulfone (MT-Sulfone). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges and optimize your synthetic outcomes. This guide is structured in a question-and-answer format to directly address the common issues encountered during experimentation.
Introduction to this compound (MT-Sulfone)
This compound, also known as MT-Sulfone, is a versatile C1 building block in organic synthesis.[1] Its core utility stems from the acidity of the methylene protons situated between two electron-withdrawing sulfur groups, enabling facile deprotonation to form a stabilized carbanion. This nucleophilic carbanion is central to its application in forming new carbon-carbon bonds.
This reagent is most prominently featured in variations of the Julia Olefination for alkene synthesis and is also a valuable precursor for the synthesis of aldehydes and ketones .[2][3] Understanding the nuances of its reactivity is key to achieving high yields and desired selectivity.
Part 1: Troubleshooting the Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful method for synthesizing alkenes with a generally high degree of (E)-selectivity.[4] It represents a significant modification of the classical Julia-Lythgoe olefination, offering a more streamlined, one-pot procedure.[5] However, its success is highly dependent on carefully controlled reaction conditions.
FAQ 1: My Julia-Kocienski reaction is giving a low yield. What are the common causes and how can I fix this?
Low yields are a frequent frustration. The cause can typically be traced to one of three areas: inefficient carbanion formation, undesirable side reactions, or issues with the olefination sequence itself.
Causality Behind Low Yields:
-
Inefficient Deprotonation: The first step is the deprotonation of the MT-Sulfone to form the key carbanion intermediate. If the base is not strong enough, the temperature is too high (leading to base degradation or side reactions), or if trace amounts of water are present, this equilibrium will not favor the carbanion, leading to recovery of starting material.
-
Sulfone Homocoupling: The generated sulfone carbanion can act as a nucleophile and attack a molecule of the unreacted starting sulfone.[6] This is a significant issue if the rate of deprotonation is much faster than the rate of the carbanion's addition to the target aldehyde.
-
Reversibility of Aldehyde Addition: The initial addition of the sulfonyl carbanion to the aldehyde can be reversible, especially if the resulting alkoxide intermediate is sterically hindered or if the R¹ group on the sulfone can stabilize the anionic charge.[7] This equilibrium can disfavor the formation of the necessary β-alkoxy sulfone adduct.
Troubleshooting Workflow Diagram
The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for low-yield Julia-Kocienski reactions.
Detailed Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution & Rationale |
| High recovery of starting sulfone | 1. Inefficient Deprotonation: The chosen base (e.g., NaHMDS, LDA) is not sufficiently strong or has degraded. 2. Protic Contamination: Trace water in the solvent or on glassware is quenching the carbanion. | 1. Change Base/Conditions: Switch to a stronger base like potassium hexamethyldisilazide (KHMDS). Perform the deprotonation at -78 °C to ensure the stability of the base and anion. 2. Ensure Anhydrous Conditions: Flame-dry all glassware. Use freshly distilled, anhydrous solvents. |
| Major side product identified as sulfone dimer | Sulfone Homocoupling: The generated carbanion attacks another molecule of the starting sulfone before it can react with the aldehyde.[6] | Implement "Barbier-like" Conditions: Instead of pre-forming the carbanion, add the base slowly to a pre-mixed solution of both the sulfone and the aldehyde at low temperature (-78 °C).[8] This ensures that as soon as the carbanion is generated, it is in the presence of the aldehyde and can react quickly, minimizing the chance of self-condensation. |
| Complex mixture of unidentifiable products | Aldehyde Instability/Degradation: The aldehyde may be unstable to the strong basic conditions, especially if it is prone to enolization or other side reactions. | 1. Use Fresh Aldehyde: Purify the aldehyde immediately before use. 2. Milder Conditions: If using a base-sensitive aldehyde, consider using 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, which do not tend to self-condense and allow for milder reaction processes.[8] |
FAQ 2: How can I control the E/Z stereoselectivity of the alkene product?
The Julia-Kocienski olefination is renowned for producing (E)-alkenes with high selectivity.[9] This outcome is a direct result of the reaction mechanism, but it can be influenced by the choice of reagents and conditions.
Mechanistic Basis for (E)-Selectivity:
The high (E)-selectivity is the result of a kinetically controlled, diastereoselective addition of the metalated sulfone to the aldehyde. This addition preferentially forms anti-β-alkoxysulfone intermediates. These intermediates then undergo a stereospecific decomposition sequence involving a Smiles rearrangement and SO₂ elimination to yield the (E)-alkene.[3]
Caption: Simplified mechanism leading to (E)-alkene formation.
Factors Influencing Stereoselectivity
While the reaction has a strong intrinsic preference for the (E)-isomer, the selectivity can be further optimized or, in some cases, even reversed.
| Parameter | Condition | Typical Outcome | Rationale |
| Base Counter-ion | Potassium (e.g., KHMDS) | Higher (E)-selectivity | Larger counter-ions like K⁺ favor an open transition state during the initial addition, which enhances the kinetic preference for the anti-adduct.[8] |
| Lithium (e.g., n-BuLi, LHMDS) | Lower (E)-selectivity, may favor (Z) | Smaller counter-ions like Li⁺ can form a chelated, closed transition state, which can alter the diastereoselectivity of the initial addition.[8] | |
| Solvent | Polar (e.g., DME, THF) | Higher (E)-selectivity | Polar solvents can solvate the cation, promoting an open transition state and reinforcing the kinetic preference for the anti-adduct.[10] |
| Apolar (e.g., Toluene) | Lower (E)-selectivity | Apolar solvents are less effective at separating the ion pair, which can favor chelation and reduce the selectivity. | |
| Sulfone Moiety | 1-Phenyl-1H-tetrazol-5-yl (PT) | Excellent (E)-selectivity | The sterically demanding phenyl group on the tetrazole ring strongly favors the transition state leading to the anti-adduct.[8] |
| Benzothiazol-2-yl (BT) | Good (E)-selectivity | The standard activating group, generally provides good selectivity. | |
| Pyridinyl (PYR) | High (Z)-selectivity | In certain systems, pyridinyl sulfones can reverse the selectivity to strongly favor the (Z)-alkene.[8] |
Part 2: Synthesis of Aldehydes and Ketones
MT-Sulfone serves as an effective masked carbonyl equivalent, allowing for the synthesis of ketones and aldehydes through sequential alkylation followed by hydrolysis.[2]
FAQ 3: What is the general protocol for synthesizing a ketone using MT-Sulfone?
The synthesis involves a three-step, one-pot sequence: deprotonation, first alkylation, deprotonation of the monosubstituted sulfone, and a second alkylation. The resulting disubstituted product is then unmasked to reveal the ketone.
Experimental Protocol: Ketone Synthesis
-
First Alkylation:
-
Dissolve this compound (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar).
-
Add n-butyllithium (1.05 eq.) dropwise and stir for 30 minutes to generate the carbanion.
-
Add the first electrophile (R¹-X, e.g., an alkyl halide) (1.1 eq.) and allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Second Alkylation:
-
Cool the reaction mixture back down to -78 °C.
-
Add a second equivalent of n-butyllithium (1.05 eq.) dropwise and stir for 30 minutes.
-
Add the second electrophile (R²-X) (1.1 eq.) and again allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Hydrolysis (Unmasking):
-
Quench the reaction with saturated aq. NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The crude dialkylated sulfone can be hydrolyzed to the ketone under acidic conditions (e.g., conc. H₂SO₄ in THF/H₂O) or using other methods for thioacetal cleavage.
-
FAQ 4: I'm having trouble with the second alkylation step. What can I do to improve the yield?
Difficulty in the second alkylation is often due to steric hindrance. The monosubstituted sulfone is bulkier than the starting material, and its deprotonation and subsequent reaction can be sluggish.
-
Increase Reactivity of Electrophile: Use a more reactive electrophile for the second step if possible (e.g., Iodide > Bromide > Chloride).
-
Use a Stronger, Less-Hindered Base: While n-BuLi is standard, a switch to KHMDS in the second deprotonation step may be beneficial, as the potassium counter-ion can lead to a more reactive, "naked" anion.
-
Increase Reaction Time/Temperature: After adding the second electrophile, a longer reaction time or gentle heating (e.g., refluxing in THF) may be required to drive the reaction to completion, provided the substrates are stable.
Part 3: General Properties and Handling
FAQ 5: What are the key physical and safety properties of MT-Sulfone?
Proper handling and storage are crucial for maintaining the reagent's integrity and ensuring lab safety.
| Property | Value | Source |
| Chemical Formula | C₉H₁₂O₂S₂ | [11] |
| Molecular Weight | 216.32 g/mol | [12] |
| Appearance | White to off-white crystalline powder | [13] |
| Melting Point | 82.0 to 85.0 °C | [13] |
| CAS Number | 59662-65-6 | [12] |
| Safety Information | Causes skin and serious eye irritation. May cause respiratory irritation. | [11] |
Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere to prevent moisture absorption.
References
- 1. chemwhat.com [chemwhat.com]
- 2. 标题:Aldehyde and ketone syntheses using this compound【化源网】 [chemsrc.com]
- 3. Julia olefination - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations[v1] | Preprints.org [preprints.org]
- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 9. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 10. theses.gla.ac.uk [theses.gla.ac.uk]
- 11. This compound | C9H12O2S2 | CID 548421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. This compound | 59662-65-6 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Purification of Products from Methylthiomethyl p-tolyl sulfone Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methylthiomethyl p-tolyl sulfone (MT-sulfone). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of reaction products derived from this versatile reagent. The primary application of MT-sulfone is in carbon-carbon bond formation, most notably in variations of the Julia olefination, to synthesize a wide range of alkenes.[1][2]
The purification of these reaction products can be challenging due to the presence of unreacted starting materials, the sulfone reagent itself, and various byproducts. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and adapt protocols to your specific target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the typical first step after my reaction involving MT-sulfone is deemed complete?
The essential first step is a well-planned aqueous workup. The goal is to quench any reactive species and perform an initial separation of the desired organic product from water-soluble components. For many olefination reactions, such as the Julia-Kocienski olefination, the reaction is quenched by the addition of water.[3] This is followed by liquid-liquid extraction (LLE), typically using a nonpolar organic solvent like diethyl ether (Et₂O) or ethyl acetate (EtOAc) and water or brine.
Causality: The MT-sulfone starting material and its related byproducts (e.g., phenyltetrazole derivatives in the Julia-Kocienski reaction) have significantly higher polarity than the desired alkene product. The aqueous workup leverages this polarity difference, partitioning water-soluble salts and highly polar impurities into the aqueous layer, while your less polar product remains in the organic phase. This initial step vastly simplifies subsequent purification by chromatography or recrystallization.
Q2: How do I choose the best primary purification technique: column chromatography, recrystallization, or distillation?
The physical state and stability of your product are the primary determinants. The following decision tree provides a general guide:
Caption: Decision workflow for selecting a primary purification method.
Q3: My product appears to be degrading on silica gel during column chromatography. What is happening and what can I do?
Silica gel is acidic and can cause degradation of sensitive functional groups. If your product contains acid-labile groups (e.g., certain protecting groups, strained rings), degradation is a significant risk.
Troubleshooting Steps:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), before packing the column. This neutralizes the acidic sites.
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Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or C18-functionalized silica (reverse-phase).[4] Always run a test TLC on the alternative stationary phase first to ensure your compound is stable and that you can achieve separation.
-
Minimize Contact Time: Run the column as quickly as possible ("flash" chromatography) without sacrificing separation. Do not let the purified product sit on the column for an extended period.
Troubleshooting Guide: Specific Issues & Solutions
Q: I'm struggling to separate my desired alkene product from the unreacted MT-sulfone starting material using column chromatography.
A: This is a common challenge. The MT-sulfone is significantly more polar than a typical alkene product. The key is to optimize the mobile phase (eluent) polarity to achieve differential migration on the column.
Underlying Principle: In normal-phase chromatography, compounds elute in order of increasing polarity. Your nonpolar alkene should move down the column much faster than the polar sulfone. If they are co-eluting, your solvent system is likely too polar.
Solution Strategy:
-
TLC Analysis is Crucial: Before running a column, find a solvent system that gives good separation on a TLC plate. Your target alkene should have an Rf value of ~0.3-0.4, while the MT-sulfone spot should be much lower on the plate (Rf < 0.1) or at the baseline.
-
Start with a Nonpolar Eluent: Begin with a very nonpolar mobile phase, such as pure hexanes or a high hexanes/ethyl acetate ratio (e.g., 98:2).
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Use a Gradient: Gradually increase the polarity of the eluent during the column run. This will elute your nonpolar product first, and then a steeper increase in polarity can be used to flush the highly polar MT-sulfone and other byproducts off the column.
| Compound Class | Typical Mobile Phase (Hexanes:Ethyl Acetate) | Expected Rf on Silica TLC |
| Nonpolar Alkene Product | 99:1 to 90:10 | 0.3 - 0.6 |
| Unreacted Aldehyde/Ketone | 90:10 to 80:20 | 0.2 - 0.4 |
| This compound | 70:30 to 50:50 | < 0.1 |
| Sulfone-related byproducts | Elute with high polarity solvent | Often at baseline |
Q: My liquid-liquid extraction is plagued by a persistent emulsion. How can I break it?
A: Emulsions form when surfactant-like molecules stabilize the interface between the two immiscible liquid layers. This prevents them from separating cleanly.
Solution Strategy:
-
Patience & Gentle Agitation: The first step is to avoid vigorous shaking. Instead, gently swirl or invert the separatory funnel. This minimizes the energy input that creates emulsions.[5]
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous layer, which helps to disrupt the emulsion by forcing the organic components out.[5]
-
Filtration: Pass the entire mixture through a plug of glass wool or a phase separation filter paper. This can physically break up the emulsified layer.[5]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively force the separation of the layers.[5]
Q: My crude NMR is very complex. What are the likely byproducts from a Julia-Kocienski reaction using MT-sulfone and how do I remove them?
A: Besides unreacted starting materials, the main byproducts originate from the sulfone's leaving group. If you are using a modern Julia-Kocienski protocol, this often involves a heterocyclic sulfone, such as a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.[1][2]
Common Byproducts & Removal:
-
Heterocyclic Leaving Group (e.g., 1-phenyl-1H-tetrazole-5-thiol): These are typically polar and often water-soluble, especially after the workup. A thorough aqueous wash during extraction should remove the majority. Any remaining traces are highly polar and will stick to the baseline in normal-phase column chromatography.
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Self-Condensation Products: Under certain conditions, the sulfonyl carbanion can react with another molecule of the starting sulfone.[1] These are typically high molecular weight, highly polar compounds that are easily separated by column chromatography.
-
Over-reduction/Elimination Products: Depending on the specific reaction conditions, side reactions can occur. These are highly substrate-dependent.
Purification Strategy: The good news is that nearly all common byproducts are significantly more polar than the desired alkene. A well-optimized flash column chromatography protocol, as described above, is the most effective method for separating this complex mixture.
Detailed Experimental Protocols
Protocol 1: General Aqueous Workup for Julia-Kocienski Olefination
This protocol is adapted from established procedures for Julia-type reactions.[3]
-
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction vessel in an ice-water bath. Slowly add deionized water (volume typically equal to the reaction solvent volume) to quench any remaining base or reactive intermediates.
-
Dilution: Add the extraction solvent (e.g., diethyl ether or ethyl acetate, typically 2-3x the reaction volume) to the quenched mixture in a separatory funnel.
-
Extraction: Gently invert the separatory funnel multiple times to mix the layers, venting frequently. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the layers to fully separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Deionized water (1x)
-
Saturated aqueous sodium chloride (brine) (1x) The brine wash helps to remove residual water from the organic layer.[3]
-
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography for Alkene Purification
-
TLC Optimization: Determine the optimal eluent system using TLC as described in the troubleshooting section. The goal is an Rf of ~0.3-0.4 for the product.
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude product).
-
Pack the column using the "slurry method" with your initial, nonpolar eluent. Ensure there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the nonpolar solvent system determined by TLC.
-
Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate.
-
Collect fractions in an ordered array of test tubes.
-
-
Monitoring: Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under a UV lamp and/or with a chemical stain (e.g., potassium permanganate, which reacts with the alkene product).
-
Combining and Concentrating: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent via rotary evaporation.
References
- 1. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 2. Julia olefination - Wikipedia [en.wikipedia.org]
- 3. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
Stability of "Methylthiomethyl p-tolyl sulfone" under various reaction conditions
Welcome to the technical support center for Methylthiomethyl p-tolyl sulfone (MT-Sulfone). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for its use in various synthetic applications. Here, we address common questions and challenges related to the stability and reactivity of this versatile reagent.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound, also known as MT-Sulfone, is a widely used reagent in organic synthesis. Its key feature is the methylene group flanked by a methylthio (-SMe) and a p-tolyl sulfonyl (-SO₂Tol) group. The protons on this methylene group are acidic and can be readily removed by a strong base to form a stabilized carbanion. This carbanion serves as a formyl anion equivalent, enabling the introduction of a protected aldehyde functionality onto a variety of electrophiles.
2. How should I properly store this compound?
For long-term stability, it is recommended to store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The solid is generally stable under ambient conditions.
3. Is this compound stable in common organic solvents?
Yes, this compound is stable in a wide range of common organic solvents such as tetrahydrofuran (THF), diethyl ether, dichloromethane (DCM), and toluene under neutral conditions. However, prolonged storage in solution is not recommended, as trace impurities or exposure to light and air could potentially lead to slow degradation over time. For reactions, it is always best to use freshly prepared solutions.
Troubleshooting Guide: Stability Under Reaction Conditions
This section provides a detailed breakdown of the stability of this compound under various reaction conditions, with troubleshooting advice for common issues.
Stability in the Presence of Bases
A common application of this compound involves its deprotonation with strong bases. Understanding its behavior in basic media is crucial for successful reactions.
Question: I am trying to deprotonate this compound with n-butyllithium (n-BuLi), but I am seeing low yields of my desired product after adding my electrophile. What could be the issue?
Answer: The primary reaction of this compound with strong bases like n-BuLi is the deprotonation of the methylene group between the two sulfur atoms to form a nucleophilic carbanion. However, several factors can lead to low yields:
-
Incomplete Deprotonation: Ensure you are using at least one full equivalent of n-BuLi. It is also critical that your solvent (typically THF) is anhydrous, as any water will quench the organolithium reagent.
-
Temperature Control: The deprotonation should be carried out at low temperatures (typically -78 °C) to prevent potential side reactions of the strong base with the solvent or the starting material.
-
Side Reactions of the Carbanion: The generated carbanion is a potent nucleophile but can also be unstable at higher temperatures. It is best to add the electrophile at low temperature and then slowly warm the reaction to the desired temperature.
Experimental Protocol: Deprotonation and Alkylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise to the cooled solution.
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the carbanion.
-
Add the electrophile (1.0-1.2 eq) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature and quench with a suitable reagent (e.g., saturated aqueous ammonium chloride).
Question: Can I use weaker bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) for the deprotonation?
Answer: Yes, other strong bases can be used. LDA is a good alternative to n-BuLi and can sometimes offer better selectivity due to its greater steric bulk, which can minimize side reactions. Sodium hydride is generally not strong enough for complete deprotonation of the methylene group in this compound.
Logical Workflow for Troubleshooting Basic Reactions
Caption: Troubleshooting workflow for basic reactions.
Stability in the Presence of Acids
Question: Is this compound stable to acidic conditions? I need to perform a reaction on another part of my molecule that requires an acidic environment.
Answer: The sulfone group is generally very stable to a wide range of acidic conditions.[1][2] The thioether linkage, however, can be susceptible to hydrolysis under strong acidic conditions, although this typically requires elevated temperatures. For most applications at or below room temperature, the molecule should be stable to moderately acidic conditions.
Troubleshooting Tip: If you suspect decomposition under acidic conditions, you can monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the appearance of p-toluenesulfinic acid or methanethiol as potential degradation products.
Stability Towards Oxidizing and Reducing Agents
Question: I need to perform an oxidation on my molecule containing the this compound moiety. Will this group be affected?
Answer: Yes, the methylthio group is susceptible to oxidation. Mild oxidizing agents will convert the thioether to a sulfoxide, and stronger oxidizing agents can further oxidize it to a second sulfone group. The existing p-tolyl sulfone group is already in a high oxidation state and is generally inert to further oxidation.
Common Oxidizing Agents and Their Effects:
| Oxidizing Agent | Expected Product |
| m-Chloroperoxybenzoic acid (m-CPBA) (1 eq.) | Methylsulfinylmethyl p-tolyl sulfone |
| m-Chloroperoxybenzoic acid (m-CPBA) (>2 eq.) | Methylsulfonylmethyl p-tolyl sulfone |
| Hydrogen Peroxide (H₂O₂) | Can yield a mixture of sulfoxide and sulfone |
| Oxone® | Methylsulfonylmethyl p-tolyl sulfone |
Troubleshooting Tip: If you need to perform an oxidation elsewhere in the molecule, consider using a milder or more selective oxidizing agent, or protect the thioether if possible.
Question: What about the stability of this compound to reducing agents?
Answer: The sulfone group can be reduced, although it generally requires strong reducing agents. The thioether is typically stable to most reducing conditions.
Common Reducing Agents and Their Effects:
| Reducing Agent | Expected Product/Reactivity |
| Sodium borohydride (NaBH₄) | Generally unreactive towards the sulfone and thioether. |
| Lithium aluminum hydride (LiAlH₄) | Can reduce the sulfone to the corresponding sulfide. |
| Raney Nickel | Can cause desulfurization of both the thioether and the sulfone. |
| Sodium Amalgam | Can be used for reductive desulfonylation.[3] |
Degradation Pathway under Strong Reduction
Caption: Reduction of the sulfone group.
Thermal and Photochemical Stability
Question: At what temperature does this compound decompose?
Question: Is the compound sensitive to light?
Answer: Aryl sulfones can undergo photochemical degradation.[5][6][7] The specific degradation pathway can be influenced by the solvent and the presence of oxygen.[5][6][7] It is good laboratory practice to store the compound in an amber vial and to protect reactions from direct light, especially if they are run for extended periods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Water Effect on the Photochemistry of Arylazo Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Reactivity [www2.chemistry.msu.edu]
Improving selectivity in reactions involving "Methylthiomethyl p-tolyl sulfone"
Welcome to the technical support center for Methylthiomethyl p-tolyl sulfone (MT-sulfone). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the use of this versatile reagent in organic synthesis.
Introduction to MT-sulfone in Synthesis
This compound, also known as MT-sulfone, is a valuable C1 building block primarily utilized in olefination reactions. Its structure features a methylene carbon activated by two adjacent sulfur-containing groups: a sulfonyl group and a methylthio group. This dual activation makes the methylene protons acidic and allows for the facile generation of a stabilized carbanion. This carbanion is a key intermediate in the synthesis of vinyl sulfides and other derivatives through its reaction with carbonyl compounds.
The primary application of MT-sulfone is in the Julia-Lythgoe olefination , a reliable method for the stereoselective synthesis of trans-(E)-alkenes. Unlike the related one-pot Julia-Kocienski olefination, which requires a heteroaryl sulfone, the p-tolyl group in MT-sulfone necessitates a classical, multi-step approach. This guide will focus predominantly on troubleshooting and optimizing this transformation.
Troubleshooting Guide: The Julia-Lythgoe Olefination with MT-sulfone
This section addresses specific issues you may encounter during the olefination of aldehydes or ketones using this compound. The general reaction proceeds in two main stages: 1) Carbanion formation and addition to a carbonyl, followed by functionalization of the resulting alkoxide, and 2) Reductive elimination to form the alkene.
Workflow for Julia-Lythgoe Olefination using MT-sulfone
Caption: General workflow for the Julia-Lythgoe olefination.
Question 1: My reaction yield is low. What are the common causes and solutions?
Low yields in a Julia-Lythgoe olefination can stem from several factors, primarily related to side reactions during carbanion formation or incomplete reductive elimination.
Probable Cause 1: Self-Condensation of the Sulfone The lithiated MT-sulfone is a potent nucleophile and can react with unreacted starting sulfone. This is especially problematic if the carbonyl electrophile is sterically hindered or unreactive.
-
Solution: Employ Barbier-like Conditions. Instead of pre-forming the lithiated sulfone and then adding the aldehyde, add the base slowly to a mixture of the MT-sulfone and the carbonyl compound.[1] This strategy maintains a low concentration of the reactive carbanion, favoring the desired reaction with the aldehyde over self-condensation.
Probable Cause 2: Inefficient Reductive Elimination The choice and condition of the reducing agent are critical. Sodium amalgam can be inconsistent and poses toxicity risks, while samarium(II) iodide (SmI₂) can be sensitive to air and moisture.
-
Solution 1: Switch to Samarium(II) Iodide (SmI₂). SmI₂ is a milder and often more efficient reducing agent for this transformation, frequently providing higher yields and better selectivity.[2][3] It is particularly advantageous for substrates with other reducible functional groups that are not compatible with sodium amalgam.[2][3]
-
Solution 2: Use Additives with SmI₂. The rate of SmI₂-mediated reductions can be significantly enhanced by the addition of co-solvents or additives like HMPA (hexamethylphosphoramide) or its less toxic alternative, DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone).[2][4]
-
Solution 3: Purify the β-acetoxysulfone Intermediate. While this adds a step, purifying the intermediate adduct before the reductive elimination can significantly improve the final yield and purity by removing unreacted starting materials and byproducts from the first stage.[5]
Troubleshooting Decision Tree for Low Yields
Caption: Decision process for troubleshooting low reaction yields.
Question 2: The reaction is producing a mixture of E and Z isomers. How can I improve the (E)-selectivity?
The classical Julia-Lythgoe olefination is renowned for its high (E)-selectivity. Poor selectivity is unusual but can occur.
Probable Cause 1: Reaction Mechanism Deviation The high (E)-selectivity is a result of the equilibration of radical intermediates during the reductive elimination step, which allows for the formation of the more thermodynamically stable trans-alkene.[3][6] If the reaction conditions hinder this equilibration, selectivity may be compromised.
-
Solution: Ensure Proper Reductive Conditions. The choice of reductant is key. Both sodium amalgam and SmI₂ typically give good to excellent (E)-selectivity.[7][8] Ensure the reductant is active and used in sufficient excess. The mechanism with SmI₂ is thought to be more controlled and less prone to side reactions that could affect selectivity compared to Na/Hg.[2][3]
Probable Cause 2: Competing Elimination Pathways Under certain conditions, particularly if the intermediate alkoxide is not properly trapped, an alternative elimination pathway to a vinyl sulfone might occur, which could lead to different stereochemical outcomes upon reduction.
-
Solution: Efficiently Trap the Alkoxide. After the addition of the lithiated sulfone to the carbonyl, ensure the resulting alkoxide is completely and rapidly trapped with an acylating agent like acetic anhydride or benzoyl chloride. This forms the stable β-acyloxysulfone, which is the direct precursor for the desired reductive elimination pathway.
| Parameter | Recommendation for High (E)-Selectivity | Rationale |
| Reducing Agent | SmI₂ with DMPU/MeOH | Offers mild conditions and a well-established mechanism favoring E-alkene formation.[2][4] |
| Intermediate | Ensure complete formation of the β-acyloxysulfone. | Locks the intermediate into the correct pathway for high (E)-selectivity via reductive elimination.[5] |
| Temperature | Standard conditions (e.g., 0°C to rt for SmI₂) | Extreme temperatures are generally not required and may promote side reactions. |
Frequently Asked Questions (FAQs)
Q1: Why does MT-sulfone undergo a Julia-Lythgoe reaction instead of a one-pot Julia-Kocienski reaction? The Julia-Kocienski reaction relies on a spontaneous Smiles rearrangement, where the aryl group on the sulfone migrates from the sulfur to the oxygen of the intermediate alkoxide. This rearrangement requires an electron-deficient heteroaromatic ring (like benzothiazole or phenyltetrazole) that can act as a good leaving group.[5][9] The electron-rich p-tolyl group in MT-sulfone is not capable of this rearrangement. Therefore, the intermediate must be functionalized (e.g., acetylated) and then subjected to a separate reductive elimination step.[5][9]
Q2: What is the role of the methylthio (-SMe) group in MT-sulfone? The primary role of the methylthio group is to help acidify the adjacent methylene proton. Both the sulfonyl (SO₂Tol) and methylthio (SMe) groups are electron-withdrawing and stabilize the resulting carbanion after deprotonation. This allows for the use of common strong bases like n-BuLi or LDA to form the nucleophile required for the reaction. The final product of the olefination is a vinyl sulfide.
Q3: Can I use other electrophiles besides aldehydes and ketones? Yes. The lithiated carbanion of MT-sulfone can react with a range of electrophiles. For example, reaction with alkyl halides can be used to synthesize more complex sulfones. However, its most common and well-documented use is in olefination reactions with carbonyls.
Q4: My starting material is sensitive to strong bases like n-BuLi. Are there alternatives? For base-sensitive substrates, the choice of base is critical. While strong bases are needed to deprotonate the sulfone, using a hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (-78 °C) can improve compatibility. Furthermore, employing Barbier-like conditions can prevent prolonged exposure of the sensitive substrate to a high concentration of the strong base.[1]
Q5: Are there other synthetic applications for MT-sulfone? While the Julia-Lythgoe olefination is its primary use, MT-sulfone has also been reported as a reagent for the synthesis of aldehydes and ketones.[10] This transformation involves the reaction of the lithiated sulfone with an electrophile, followed by hydrolysis of the resulting dithioacetal S,S-dioxide derivative. However, this application is less common than its use in olefination.
Experimental Protocols
General Protocol for the Julia-Lythgoe Olefination to form a Vinyl Sulfide
Stage 1: Formation of the β-Acetoxysulfone Adduct (Barbier Conditions)
-
To a solution of this compound (1.2 eq.) and the desired aldehyde (1.0 eq.) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (Argon or Nitrogen), add n-Butyllithium (1.1 eq., 1.6 M in hexanes) dropwise over 15 minutes.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add acetic anhydride (1.5 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours or until TLC analysis indicates consumption of the starting materials.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude β-acetoxysulfone can be purified by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or used directly in the next step.
Stage 2: Reductive Elimination with Samarium(II) Iodide
-
In a separate flask, prepare a solution of SmI₂ (approx. 0.1 M in THF) from samarium metal and diiodomethane or iodine until a deep blue color persists.
-
To a solution of the β-acetoxysulfone intermediate (1.0 eq.) in anhydrous THF (0.05 M) containing DMPU (4.0 eq.) at room temperature under an inert atmosphere, add the prepared SmI₂ solution dropwise until the deep blue color persists for more than 5 minutes.
-
Stir the reaction for 1-3 hours, or until TLC analysis shows complete consumption of the sulfone adduct.
-
Quench the reaction with saturated aqueous potassium carbonate solution and stir vigorously until the color dissipates.
-
Extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous Na₂S₂O₃ solution, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired (E)-vinyl sulfide.
References
- 1. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 2. Use of Samarium Diiodide as an Alternative to Sodium/Mercury Amalgam in the Julia-Lythgoe Olefination [organic-chemistry.org]
- 3. Julia Olefination [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Julia olefination - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Julia-Lythgoe Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. An Overview of Julia-lythgoe Olefination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 标题:Aldehyde and ketone syntheses using this compound【化源网】 [chemsrc.com]
Effective work-up procedures for "Methylthiomethyl p-tolyl sulfone" reactions
Technical Support Center: Methylthiomethyl p-Tolyl Sulfone Reactions
Welcome to the technical support center for this compound (MT-sulfone). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this versatile reagent. As Senior Application Scientists, we have structured this resource to address common challenges and questions encountered during experimental work-ups, ensuring both scientific accuracy and practical utility.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MT-sulfone) and what are its primary applications?
This compound, also known as MT-sulfone, is a valuable C1 building block in organic synthesis.[1][2][3] Its primary utility lies in its role as a formyl anion equivalent. After deprotonation, the resulting carbanion can react with a wide range of electrophiles. This functionality is central to the Corey-Seebach reaction, where such reagents create acyl anion equivalents, enabling the synthesis of complex molecules like α-hydroxy ketones, 1,2-diketones, and other functionalities that are not accessible through standard carbonyl reactivity.[4][5][6] It is widely used in the preparation of various organic compounds, including carboxylic esters and cycloalkanones.[7]
Q2: What are the key chemical properties of MT-sulfone?
MT-sulfone is a white crystalline solid with a molecular weight of 216.32 g/mol .[1][8] It is stable under normal laboratory conditions but is incompatible with strong oxidizing agents.[9] Its key feature is the acidity of the methylene protons located between the two sulfur atoms, which can be readily removed by a strong base (like n-butyllithium) to generate a nucleophilic carbanion. This carbanion is stabilized by the adjacent sulfone and sulfide groups.
Q3: Which bases and solvents are typically recommended for the deprotonation of MT-sulfone?
The deprotonation of MT-sulfone requires a strong, non-nucleophilic base. The most commonly used base is n-butyllithium (n-BuLi). The reaction is typically performed in anhydrous aprotic polar solvents, such as tetrahydrofuran (THF) or diethyl ether, at low temperatures (e.g., -78 °C) to ensure the stability of the resulting lithiated species and to minimize side reactions.
Q4: How is the methylthiomethyl (MTM) group, formed from this reagent, typically cleaved?
While this guide focuses on the work-up of the initial alkylation reaction, a common subsequent step is the cleavage of the resulting thioacetal-like structure to unmask a carbonyl group. This hydrolysis is a crucial step in Corey-Seebach type syntheses.[4][5] Methods often involve the use of mercury(II) salts, such as mercuric chloride (HgCl₂) with a buffer like calcium carbonate (CaCO₃), to facilitate the hydrolysis under relatively mild conditions.[10] Alternative, less toxic methods involving oxidation of the sulfur atoms followed by rearrangement have also been developed.[11][12]
Troubleshooting Guide for MT-Sulfone Reactions
This section addresses specific issues that may arise during the alkylation of MT-sulfone and the subsequent work-up.
Problem 1: Low or No Yield of the Desired Alkylated Product.
-
Potential Cause A: Incomplete Deprotonation. The formation of the reactive carbanion is critical. If deprotonation is inefficient, the starting material will not react with the electrophile.
-
Solution:
-
Verify Base Quality: Use a freshly titrated or newly purchased solution of n-BuLi. Old or improperly stored n-BuLi solutions degrade over time, leading to lower molarity.
-
Ensure Anhydrous Conditions: MT-sulfone and the reaction solvent (THF) must be rigorously dried. Any trace of water will quench the organolithium base.
-
Optimize Deprotonation Time/Temperature: Allow sufficient time for the deprotonation to complete. While the reaction is often rapid at -78 °C, stirring for 30-60 minutes before adding the electrophile is recommended.
-
-
-
Potential Cause B: Inactive or Unsuitable Electrophile.
-
Solution:
-
Check Electrophile Purity: Ensure the electrophile (e.g., alkyl halide, epoxide) is pure and free from contaminants that could react with the lithiated intermediate.
-
Consider Steric Hindrance: Highly hindered electrophiles may react slowly or not at all. In such cases, extending the reaction time, allowing the reaction to slowly warm to a higher temperature (e.g., -40 °C or 0 °C), or using a more reactive electrophile (e.g., an alkyl triflate instead of an alkyl bromide) may be necessary.
-
-
Problem 2: Formation of Significant Byproducts.
-
Potential Cause A: Self-Condensation or Dimerization. If the electrophile is added too slowly or if the reaction temperature is too high, the lithiated MT-sulfone can potentially react with itself or other species in the flask.
-
Solution: Add the electrophile dropwise but steadily to the cold (-78 °C) solution of the lithiated MT-sulfone to ensure the electrophile is always in excess relative to the generated anion at the point of addition.
-
-
Potential Cause B: p-Toluenesulfinic Acid Formation. During work-up, cleavage of the C-S bond can occur, leading to the formation of p-toluenesulfinic acid or its salt as a major byproduct. This is particularly common if the work-up conditions are too harsh.
-
Solution: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl). For purification, this acidic byproduct can be removed by washing the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution.
-
Problem 3: Difficulties During Aqueous Work-up and Extraction.
-
Potential Cause A: Persistent Emulsion. The presence of polar, salt-like byproducts can lead to the formation of stable emulsions during the extraction process, making phase separation difficult.
-
Solution:
-
Add Brine: Wash the organic layer with a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up emulsions.
-
Filter through Celite®: If an emulsion persists, filtering the entire mixture through a pad of Celite® or glass wool can help to separate the layers.
-
Solvent Dilution: Diluting the organic layer with more extraction solvent can sometimes resolve the issue.[13]
-
-
-
Potential Cause B: Product Precipitation at the Interface. The alkylated product may have limited solubility in both the organic and aqueous phases, causing it to precipitate at the interface.
-
Solution: Try using a different extraction solvent system. If the product is precipitating, it may be possible to isolate it by filtration, then wash the collected solid with water and a non-polar organic solvent (like hexanes) to remove impurities.
-
Problem 4: Challenges in Chromatographic Purification.
-
Potential Cause: Co-elution of Product and Sulfur-Containing Byproducts. The desired product and sulfur-containing impurities, such as unreacted starting material or p-toluenesulfinic acid, may have similar polarities, leading to difficult separation by column chromatography.
-
Solution:
-
Pre-Column Wash: Before chromatography, ensure that acidic impurities like p-toluenesulfinic acid have been thoroughly removed with a basic wash (e.g., NaHCO₃ solution) during the work-up.
-
Optimize Eluent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity.
-
Consider Crystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities that are difficult to separate by chromatography.[14]
-
-
Visualized Workflows and Logic
Standard Experimental Workflow
The following diagram outlines the typical sequence for an MT-sulfone alkylation reaction.
Caption: General workflow for MT-sulfone alkylation.
Troubleshooting Decision Tree
Use this diagram to diagnose common issues related to poor reaction outcomes.
Caption: Decision tree for troubleshooting low yield.
Protocols and Methodologies
Protocol 1: General Procedure for Alkylation of MT-Sulfone
This protocol describes a representative reaction with an alkyl halide. Quantities should be adjusted based on the specific substrate and scale.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.1 M concentration) via syringe and cool the resulting solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe over 5 minutes. The solution may turn a pale yellow color.
-
Stirring: Stir the mixture at -78 °C for 45 minutes to ensure complete formation of the lithiated species.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.1 eq), either neat or as a solution in a small amount of anhydrous THF, dropwise to the reaction mixture.
-
Reaction: Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.
Protocol 2: Standard Aqueous Work-up Procedure
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with saturated sodium chloride (brine) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel or by recrystallization.
Data Summary Table
The following table provides representative data for typical work-up choices and their intended outcomes.
| Work-up Step | Reagent | Molarity / Concentration | Purpose | Common Issues Addressed |
| Quenching | Sat. aq. NH₄Cl | Saturated | Neutralizes excess organolithium reagent and alkoxides. | Prevents harsh pH changes that could degrade the product. |
| Acidic Wash | 1 M HCl (aq) | 1 M | Removes basic impurities. Use with caution if product is acid-sensitive. | - |
| Basic Wash | Sat. aq. NaHCO₃ | Saturated | Removes acidic byproducts like p-toluenesulfinic acid. | Simplifies purification by removing polar acidic impurities. |
| Brine Wash | Sat. aq. NaCl | Saturated | Reduces the solubility of organic compounds in the aqueous phase and helps break emulsions. | Emulsion formation, poor phase separation.[13] |
References
- 1. scbt.com [scbt.com]
- 2. This compound | 59662-65-6 | TCI Deutschland GmbH [tcichemicals.com]
- 3. This compound | 59662-65-6 [amp.chemicalbook.com]
- 4. Corey-Seebach Reaction [organic-chemistry.org]
- 5. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 6. Corey–Seebach reaction - Wikiwand [wikiwand.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound | C9H12O2S2 | CID 548421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Methylthiomethyl ether - Wikipedia [en.wikipedia.org]
- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. DSpace [cora.ucc.ie]
Technical Support Center: Removal of p-Toluenesulfinic Acid Byproduct
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering p-toluenesulfinic acid as a reaction byproduct. It offers practical troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure robust and reproducible purification outcomes.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format.
Question 1: My reaction is complete, and TLC/LCMS analysis shows my desired product and a more polar byproduct, which I suspect is p-toluenesulfinic acid. My product is stable in the presence of a mild base. What is the most direct removal method?
Answer: The most efficient method for removing an acidic impurity like p-toluenesulfinic acid from a base-stable product is a liquid-liquid extraction using a mild aqueous base.[1][2][3] This technique, often called an acid-base extraction, leverages the acidic nature of the byproduct.
Core Principle: p-Toluenesulfinic acid (pKa ≈ 1.7) is a moderately strong organic acid.[4] When washed with an aqueous basic solution, it is deprotonated to form its corresponding salt, sodium p-toluenesulfinate. This salt is ionic and therefore highly soluble in the aqueous phase, while your typically less polar organic product remains in the organic solvent layer.[2][5]
Detailed Protocol: Basic Aqueous Wash
-
Reaction Quench: Ensure your reaction is fully quenched as per your established procedure. The crude reaction mixture should be dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether).
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).
-
First Basic Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the organic layer volume.
-
Expert Insight: Sodium bicarbonate is preferred over stronger bases like sodium hydroxide (NaOH) for initial washes, especially if your product has base-sensitive functional groups (e.g., esters), as it is less likely to cause hydrolysis or other side reactions.[2]
-
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (CO₂ evolution can occur from neutralizing excess acid). Close the stopcock and shake the funnel vigorously for 30-60 seconds. Vent periodically.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The denser layer (often the aqueous layer, but always check) will be at the bottom.
-
Drain and Repeat: Drain the lower aqueous layer. To ensure complete removal, perform a second wash with a fresh portion of NaHCO₃ solution. After the final basic wash, check the pH of the aqueous layer with litmus paper to confirm it is basic (pH > 8).[6]
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove residual water from the organic layer and break up any minor emulsions.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter away the drying agent and concentrate the solvent under reduced pressure to yield your crude product, now free of the p-toluenesulfinic acid byproduct.
-
Validation: Confirm the removal of the byproduct by repeating the initial TLC/LCMS analysis.
Question 2: My product contains acid-sensitive functional groups (e.g., certain protecting groups like Boc or acetals). How can I remove p-toluenesulfinic acid without a basic wash?
Answer: When basic conditions must be avoided, several alternative methods can be employed, primarily focusing on the physical and chromatographic properties of the byproduct.
-
Option A: Flash Column Chromatography: This is a standard and highly effective purification technique.[7][8] p-Toluenesulfinic acid is a relatively polar compound and will have a strong affinity for a polar stationary phase like silica gel.
-
Experimental Insight: When developing your solvent system (e.g., ethyl acetate/hexanes), the p-toluenesulfinic acid will typically remain at the baseline (Rf ≈ 0) or move very slowly, allowing your less polar product to elute first. Adding a small amount of a modifying acid (like acetic acid) to the mobile phase can sometimes improve the peak shape of acidic compounds, but may not be suitable for highly acid-sensitive products.[9]
-
-
Option B: Scavenger Resins: Polymer-bound scavengers provide a simple and effective filtration-based purification method.[10][11][12] For acidic impurities, a basic scavenger resin (e.g., aminomethyl polystyrene or polymer-bound trisamine) is ideal.
-
Workflow: The crude product is dissolved in a suitable solvent, the scavenger resin is added, and the mixture is gently agitated. The resin's basic functional groups react with and bind the acidic byproduct. The reaction is monitored by TLC/LCMS until the impurity is gone. The resin is then simply filtered off, and the filtrate containing the purified product is concentrated.[10] This method avoids aqueous workups entirely.
-
-
Option C: Recrystallization: If your desired product is a solid, recrystallization can be an excellent purification method, provided a suitable solvent system can be found where the product and byproduct have different solubilities.[7][13][14]
Question 3: I tried the basic wash, but my product is also somewhat acidic and partitioned into the aqueous layer. How can I recover my product?
Answer: This indicates that your product's pKa is low enough to be deprotonated by the sodium bicarbonate solution. To recover your product, you must re-acidify the aqueous layer to neutralize the salt of your product, causing it to precipitate or become extractable back into an organic solvent.
Protocol: Acidification and Re-extraction
-
Isolate Aqueous Layer: Combine all the basic aqueous layers from the initial extraction.
-
Cooling: Place the flask containing the aqueous solution in an ice bath. This will decrease the solubility of your product upon its neutralization.
-
Acidification: Slowly add an acid, such as 1 M hydrochloric acid (HCl), to the cooled aqueous layer while stirring. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is acidic (pH < 4).
-
Product Recovery:
-
If a solid precipitates: Collect the solid product by vacuum filtration, wash it with cold water, and dry it thoroughly.
-
If no solid forms (or if the product is an oil): The neutralized product is now likely soluble in organic solvents. Transfer the acidified aqueous solution to a separatory funnel and extract it several times with a solvent like ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate to recover your product.[5][16]
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of p-toluenesulfinic acid that are relevant for its removal?
A1: Understanding the properties of p-toluenesulfinic acid is crucial for designing an effective purification strategy.
| Property | Value / Description | Significance for Removal |
| Molecular Formula | C₇H₈O₂S[17] | --- |
| Molecular Weight | 156.2 g/mol [4][18] | Useful for characterization and calculating molar equivalents. |
| Appearance | White to off-white solid[4] | --- |
| pKa | ~1.7 (at 25 °C)[4][18] | Indicates it is a moderately strong acid, easily deprotonated by weak bases like NaHCO₃. |
| Solubility | Sparingly soluble in water; freely soluble in ethanol and ether.[18] | Its sodium salt is highly water-soluble, which is the basis for acid-base extraction.[2] |
Q2: What is the underlying chemical principle of the basic wash method?
A2: The basic wash is a classic acid-base extraction.[1][3] The principle relies on changing the solubility of the acidic byproduct by converting it into its salt form. The reaction is as follows:
CH₃C₆H₄SO₂H (p-toluenesulfinic acid, organic-soluble) + NaHCO₃ (aqueous base) → CH₃C₆H₄SO₂⁻Na⁺ (sodium p-toluenesulfinate, water-soluble) + H₂O + CO₂
The resulting sodium salt is an ionic compound (a salt), which is highly polar and therefore preferentially dissolves in the aqueous layer, allowing for its physical separation from the neutral, less-polar desired product that remains in the organic layer.[2][5]
Q3: Are there any "green" or more sustainable alternatives for removing p-toluenesulfinic acid?
A3: Yes, several approaches align with the principles of green chemistry.
-
Scavenger Resins: As mentioned in the troubleshooting guide, using solid-phase scavenger resins minimizes solvent usage associated with traditional liquid-liquid extractions and can simplify the purification process to a simple filtration.[11]
-
Recrystallization: If applicable, recrystallization is often a greener choice than chromatography as it can drastically reduce the large volumes of solvent waste generated by column purifications.[7]
-
Advanced Oxidation Processes: For industrial wastewater treatment rather than laboratory purification, methods like the electro-Fenton process have been developed to degrade p-toluenesulfonic acid (a related compound), which mineralizes the organic pollutant.[19]
Visual Workflow
The following diagram provides a decision-making framework to help select the most appropriate purification strategy based on the properties of your desired product.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. P-TOLUENESULFINIC ACID CAS#: 536-57-2 [m.chemicalbook.com]
- 5. magritek.com [magritek.com]
- 6. benchchem.com [benchchem.com]
- 7. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 8. Chromatography - Wikipedia [en.wikipedia.org]
- 9. biotage.com [biotage.com]
- 10. glycopep.com [glycopep.com]
- 11. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 12. Scavenger resin - Wikipedia [en.wikipedia.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. mt.com [mt.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. youtube.com [youtube.com]
- 17. p-Toluenesulfinic acid | C7H8O2S | CID 10818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. P-Toluenesulfinic acid | 536-57-2 | Benchchem [benchchem.com]
- 19. Removal of p-toluenesulfonic acid from wastewater using a filtration-enhanced electro-Fenton reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Avoid Over-alkylation of MT-Sulfone
Introduction
(Methylthio)methyl p-tolyl sulfone, commonly referred to as MT-Sulfone, is a versatile C1 building block in organic synthesis, prized for its ability to form stabilized carbanions that readily react with various electrophiles. This reactivity is central to its utility in constructing complex molecules for pharmaceutical and materials science applications. However, the very feature that makes MT-Sulfone so useful—the acidity of its methylene protons—also presents a significant challenge: over-alkylation.
The formation of a mono-alkylated MT-Sulfone product can be rapidly followed by a second deprotonation and subsequent reaction with another equivalent of the alkylating agent, leading to the undesired di-alkylated byproduct. This not only consumes valuable starting materials and reagents but also complicates downstream purification, often leading to reduced overall yields of the target molecule.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand, troubleshoot, and ultimately control the alkylation of MT-Sulfone, ensuring selective mono-alkylation and maximizing the efficiency of their synthetic endeavors.
Troubleshooting Guide: Common Issues in MT-Sulfone Alkylation
This section addresses the most frequent problems encountered during the alkylation of MT-Sulfone in a direct question-and-answer format, offering immediate, actionable advice.
Q1: My reaction is producing a significant amount of di-alkylated product, even though I am using a 1:1 stoichiometry of MT-Sulfone to my alkylating agent. What is the most likely cause?
A1: This is a classic sign of over-alkylation. The mono-alkylated product is itself acidic and can be deprotonated by any remaining base or even the initially formed MT-Sulfone anion, leading to a second alkylation. Several factors could be at play:
-
Reaction Temperature: Higher temperatures increase reaction rates, often favoring the less selective di-alkylation.
-
Base Addition: Rapid addition of a strong base can create localized areas of high base concentration, promoting di-alkylation.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity of the carbanion.
Q2: I observe incomplete conversion of my starting MT-Sulfone, alongside the formation of both mono- and di-alkylated products. How can I improve this?
A2: This scenario suggests that the reaction conditions are not optimized for selective mono-alkylation. The balance between deprotonation of the starting material and the mono-alkylated product is not being effectively controlled. Consider the following adjustments:
-
Stoichiometry of Base: Using a slight excess of MT-Sulfone (e.g., 1.1 to 1.2 equivalents) relative to the base and alkylating agent can help ensure that the base is fully consumed in the initial deprotonation, leaving less available to deprotonate the mono-alkylated product.
-
Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., -78 °C to 0 °C) can significantly improve selectivity by slowing down the rate of the second alkylation.
Q3: How can I confirm the presence and quantify the ratio of mono- to di-alkylated products in my crude reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is ideal:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the different products. The di-alkylated product is typically less polar and will have a higher Rf value than the mono-alkylated product and the starting MT-Sulfone.
-
High-Performance Liquid Chromatography (HPLC): Provides excellent separation of the starting material, mono-, and di-alkylated products, allowing for accurate quantification of the product ratio.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The methylene protons of the starting MT-Sulfone will appear as a singlet. In the mono-alkylated product, this will be replaced by a methine proton at a different chemical shift. The di-alkylated product will lack a signal in this region entirely. Integration of these signals allows for quantification.
In-Depth FAQs: Mastering the Mono-alkylation of MT-Sulfone
This section provides a more detailed exploration of the key parameters governing the selective mono-alkylation of MT-Sulfone.
FAQ1: What is the optimal stoichiometry for selective mono-alkylation?
While a 1:1:1 ratio of MT-Sulfone:Base:Alkylating Agent seems intuitive, in practice, slight adjustments can dramatically improve selectivity. To favor mono-alkylation, it is often advantageous to use a slight excess of MT-Sulfone. A ratio of 1.1 : 1.0 : 1.0 (MT-Sulfone : Base : Alkylating Agent) is a good starting point. This ensures that the limiting reagent is the base, which will be consumed in the initial deprotonation of the more acidic starting material.
FAQ2: How does the choice of base impact the reaction?
The choice of base is critical. A strong, non-nucleophilic base is required to efficiently deprotonate the MT-Sulfone.
-
n-Butyllithium (n-BuLi): A commonly used and effective base. It is highly reactive, and its addition should be controlled carefully, preferably at low temperatures.
-
Lithium Diisopropylamide (LDA): A strong, sterically hindered base that can offer improved selectivity in some cases.
-
Sodium Hydride (NaH): A solid base that can be more convenient to handle than organolithium reagents. However, its heterogeneous nature can sometimes lead to slower and less controlled reactions.
The key is to use a stoichiometric amount of a strong base to generate the carbanion cleanly without leaving a significant excess that can promote the second deprotonation.
FAQ3: What is the role of the solvent in controlling selectivity?
The solvent plays a crucial role in stabilizing the carbanion and influencing its reactivity.
-
Tetrahydrofuran (THF): The most common solvent for this type of reaction. It is aprotic and has good solvating properties for the lithium cation.
-
Diethyl Ether: Can also be used, but its lower boiling point may be a limitation for reactions requiring higher temperatures.
-
Aprotic Polar Solvents (e.g., DMF, DMSO): While these solvents can enhance the reactivity of the carbanion, they can also increase the rate of di-alkylation. Their use should be approached with caution and may require further optimization of reaction conditions. In some cases, using a non-polar solvent can favor mono-alkylation by reducing the concentration of the mono-alkylated product's anion.[1]
FAQ4: At what temperature should I run my reaction?
Temperature is one of the most powerful tools for controlling selectivity. Lowering the temperature slows down all reaction rates, but it often has a more pronounced effect on the less favorable second alkylation. A typical temperature range for the deprotonation and alkylation of MT-Sulfone is -78 °C to 0 °C . It is often beneficial to add the base and alkylating agent at a lower temperature (e.g., -78 °C) and then allow the reaction to slowly warm to a higher temperature (e.g., 0 °C or room temperature) to ensure complete conversion.
Experimental Protocols
Protocol 1: Controlled Mono-alkylation of (Methylthio)methyl p-tolyl Sulfone
This protocol provides a general procedure for the selective mono-alkylation of MT-Sulfone.
Materials:
-
(Methylthio)methyl p-tolyl sulfone (MT-Sulfone)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)
-
Alkylating agent (e.g., alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add (methylthio)methyl p-tolyl sulfone (1.1 equivalents).
-
Dissolve the MT-Sulfone in anhydrous THF (to a concentration of approximately 0.2-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 equivalent) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
Add the alkylating agent (1.0 equivalent) dropwise at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours, and then slowly warm to 0 °C or room temperature while monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkylated product.
Protocol 2: Analytical Monitoring of MT-Sulfone Alkylation
HPLC Method:
-
Column: A standard reverse-phase C18 column is generally suitable.
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. The addition of a small amount of an acid like formic acid or phosphoric acid may be necessary for good peak shape.[1]
-
Detection: UV detection at a wavelength where the p-tolyl group absorbs (e.g., 254 nm).
-
Analysis: Inject a small aliquot of the crude reaction mixture (after quenching and dilution) to determine the relative peak areas of the starting material, mono-alkylated product, and di-alkylated product.
NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the crude product in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR:
-
MT-Sulfone (starting material): Look for a singlet for the active methylene protons (CH₂) typically around δ 3.9-4.2 ppm.
-
Mono-alkylated Product: The CH₂ singlet will be replaced by a methine (CH) proton, often a multiplet depending on the neighboring alkyl group.
-
Di-alkylated Product: This product will not have a proton on the carbon between the two sulfur atoms.
-
-
¹³C NMR: The chemical shift of the carbon atom between the two sulfur atoms is also diagnostic. In the starting material, it will appear as a CH₂ signal. This will shift upon mono-alkylation (CH) and will be a quaternary carbon signal in the di-alkylated product.
Data Presentation & Visualization
Table 1: Key Parameters for Controlling Mono-alkylation of MT-Sulfone
| Parameter | Recommendation for Mono-alkylation | Rationale for Avoiding Over-alkylation |
| Stoichiometry (MT-Sulfone:Base:Alkylating Agent) | 1.1 : 1.0 : 1.0 | Limits the amount of base available to deprotonate the mono-alkylated product. |
| Base | Strong, non-nucleophilic (e.g., n-BuLi, LDA) | Ensures efficient and clean deprotonation of the starting material. |
| Solvent | Anhydrous THF | Provides a suitable aprotic environment and good cation solvation. |
| Temperature | -78 °C to 0 °C | Slows the rate of the second alkylation, thereby increasing selectivity. |
| Addition Rate | Slow, dropwise addition of base and alkylating agent | Prevents localized high concentrations of reagents that can promote di-alkylation. |
Visualization of the Alkylation Pathways
Caption: Reaction pathways illustrating the desired mono-alkylation and the competing over-alkylation of MT-Sulfone.
Conclusion
The over-alkylation of MT-Sulfone is a common but manageable challenge in organic synthesis. By carefully controlling key reaction parameters—namely stoichiometry, choice of base, solvent, and temperature—researchers can significantly favor the formation of the desired mono-alkylated product. The troubleshooting guide, in-depth FAQs, and detailed protocols provided in this technical support center offer a robust framework for optimizing these reactions. Through a combination of careful experimental design and diligent analytical monitoring, the selective mono-alkylation of MT-Sulfone can be transformed from a potential pitfall into a reliable and efficient synthetic transformation.
References
Validation & Comparative
The Formyl Anion Synthon Showdown: A Comparative Guide to Methylthiomethyl p-Tolyl Sulfone and 1,3-Dithianes in Synthesis
In the realm of synthetic organic chemistry, the strategic disconnection of target molecules often leads to the conceptualization of synthons that defy standard chemical reactivity. Among the most pivotal of these "umpolung" synthons is the formyl anion, a nucleophilic carbonyl equivalent that enables the formation of carbon-carbon bonds inaccessible through conventional means. For decades, 1,3-dithianes have been the gold standard for realizing this synthetic strategy, largely through the well-established Corey-Seebach reaction.[1][2][3] However, alternative reagents have emerged, offering their own unique advantages. This guide provides an in-depth, objective comparison of the classic 1,3-dithiane approach with a notable alternative: methylthiomethyl p-tolyl sulfone (MT-sulfone).
At a Glance: The Contenders
Both 1,3-dithianes and this compound serve as masked formyl anion equivalents, allowing for the introduction of a carbonyl group via nucleophilic attack.[4][5] The fundamental principle involves the deprotonation of a carbon atom flanked by sulfur atoms, which stabilize the resulting carbanion. This nucleophile can then react with a variety of electrophiles. Subsequent unmasking of the sulfur-containing moiety reveals the desired carbonyl functionality.
| Feature | This compound | 1,3-Dithianes |
| Common Name | MT-sulfone | Dithiane |
| Carbanion Generation | Strong base (e.g., n-BuLi, NaH) | Strong base (e.g., n-BuLi) |
| Key Intermediate | α-Sulfonyl carbanion | 2-Lithio-1,3-dithiane |
| Unmasking Conditions | Acid hydrolysis, oxidative methods | Heavy metal salts (e.g., HgCl2), oxidative methods |
| Primary Products | Aldehydes, ketones, esters | Aldehydes, ketones, α-hydroxy ketones |
Deep Dive: A Head-to-Head Comparison
Synthesis and Availability
1,3-Dithianes: The parent 1,3-dithiane is readily prepared from the acid-catalyzed reaction of formaldehyde with 1,3-propanedithiol.[6] Substituted dithianes are similarly synthesized from other aldehydes and ketones. Both 1,3-propanedithiol and various aldehydes are commercially available, making the synthesis of dithiane precursors straightforward and scalable.[7]
This compound (MT-sulfone): An efficient preparation of MT-sulfone starts from dimethyl sulfoxide (DMSO). A Pummerer reaction of DMSO with acetic anhydride, followed by treatment with sodium p-toluenesulfinate, yields the desired product.[8][9] While the starting materials are common laboratory reagents, the synthesis is a two-step process. MT-sulfone is also commercially available from various suppliers.[10][11][12]
Deprotonation and Nucleophilicity
The crucial step in utilizing both reagents is the generation of the nucleophilic carbanion.
1,3-Dithianes: Deprotonation of the C2 proton of a 1,3-dithiane is typically achieved using a strong base, most commonly n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (THF) at low temperatures (-78 to -30 °C).[1][2][13] The resulting 2-lithio-1,3-dithiane is a potent nucleophile that reacts with a wide array of electrophiles.[3][14]
MT-sulfone: The methylene protons of MT-sulfone are also acidic and can be removed with a strong base such as n-butyllithium or sodium hydride.[15] The resulting α-sulfonyl carbanion is stabilized by both the adjacent sulfur atom and the strongly electron-withdrawing sulfonyl group.
References
- 1. researchgate.net [researchgate.net]
- 2. The Corey-Seebach Reagent in the 21st Century: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. dnmfaizpur.org [dnmfaizpur.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Convenient Preparation of Methylthiomethyl <i>p</i>-Tolyl Sulfone Starting from Dimethyl Sulfoxide | CiNii Research [cir.nii.ac.jp]
- 10. scbt.com [scbt.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. This compound | 59662-65-6 | TCI Deutschland GmbH [tcichemicals.com]
- 13. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Validating Reaction Outcomes with Methylthiomethyl p-tolyl Sulfone
For the modern researcher in synthetic chemistry and drug development, the reliable formation of carbon-carbon bonds is paramount. Among the repertoire of reagents available, those that function as formyl anion equivalents hold a special place, enabling the introduction of a crucial aldehyde functionality. Methylthiomethyl p-tolyl sulfone, often abbreviated as MT-sulfone, has emerged as a versatile and robust reagent for this purpose. This guide provides an in-depth comparison of MT-sulfone with its alternatives, supported by experimental data and protocols, to empower researchers in making informed decisions and rigorously validating their reaction outcomes.
The Central Role of MT-Sulfone: A Dithioacetal S,S-Dioxide
MT-sulfone, with the chemical formula C9H12O2S2, is a dithioacetal S,S-dioxide.[1] Its utility in organic synthesis stems from the unique combination of a methylthio group and a p-tolylsulfonyl (tosyl) group attached to the same carbon atom. This arrangement facilitates the formation of a carbanion at the central carbon, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.[1] Subsequent manipulation of the dithioacetal S,S-dioxide moiety allows for the unmasking of the desired aldehyde or ketone functionality.
The key to MT-sulfone's reactivity lies in the stabilizing effect of the adjacent sulfonyl group on the carbanion. The tosyl group is a powerful electron-withdrawing group, which increases the acidity of the methylene protons, allowing for their ready abstraction by a suitable base.
Comparative Analysis: MT-Sulfone vs. Alternative Formyl Anion Equivalents
While MT-sulfone is a powerful tool, a comprehensive understanding of its place in the synthetic chemist's toolbox requires a comparison with other reagents that serve a similar function. The choice of a formyl anion equivalent often depends on factors such as substrate scope, reaction conditions, and ease of deprotection.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| This compound (MT-sulfone) | CH3SC(SO2C6H4CH3)H2 | Stable, crystalline solid; versatile reactivity; well-established protocols. | Deprotection can require harsh conditions; potential for over-alkylation. |
| Formaldehyde tert-butyl hydrazone | (CH3)3CNHN=CH2 | Can be used in asymmetric synthesis; milder deprotection methods available.[2][3][4] | Can be sensitive to Lewis acids; may require specialized catalysts for asymmetric variants.[4] |
| N-Nitromethylphthalimide | C6H4(CO)2NCH2NO2 | Effective for 1,4-addition to α,β-unsaturated systems; phthalimido group can be removed under specific conditions.[5] | Limited to specific reaction types; deprotection can be complex.[5] |
| 1,3-Dithiane | C4H8S2 | Well-established reagent; forms stable carbanions. | Deprotection often requires heavy metal salts (e.g., mercuric chloride), which are toxic. |
Experimental Protocols: A Self-Validating Approach
The trustworthiness of any synthetic procedure lies in its reproducibility and the ability to unequivocally confirm the identity and purity of the products. Below are detailed protocols for the use of MT-sulfone and the subsequent validation of the reaction outcome.
Experimental Protocol 1: Alkylation of MT-Sulfone and Subsequent Hydrolysis to an Aldehyde
This protocol outlines a typical two-step sequence for the synthesis of an aldehyde using MT-sulfone.
Step 1: Alkylation of MT-Sulfone
-
To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the alkylated MT-sulfone derivative.
Step 2: Hydrolysis to the Aldehyde
-
Dissolve the purified alkylated MT-sulfone derivative (1.0 eq.) in a mixture of THF and water (e.g., 4:1 v/v).
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid or sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure to avoid loss of the volatile aldehyde.
-
Purify the aldehyde by flash column chromatography or distillation.
Workflow for Reaction Validation
A multi-pronged approach to reaction validation is crucial for ensuring the scientific integrity of the results. This typically involves a combination of chromatographic and spectroscopic techniques.
Caption: Workflow for reaction outcome validation.
Data Presentation and Interpretation: A Case Study
To illustrate the validation process, consider the reaction of the MT-sulfone anion with benzyl bromide, followed by hydrolysis to yield phenylacetaldehyde.
Table 2: Expected Spectroscopic Data for Reaction Intermediates and Products
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spectrum (EI, m/z) |
| This compound | 2.25 (s, 3H), 2.45 (s, 3H), 4.05 (s, 2H), 7.35 (d, 2H), 7.80 (d, 2H) | 15.2, 21.6, 65.8, 128.5, 129.8, 135.2, 145.0 | 216 (M+), 155, 91 |
| Alkylated Intermediate | 2.10 (s, 3H), 2.40 (s, 3H), 3.20 (d, 1H), 3.50 (d, 1H), 4.50 (t, 1H), 7.10-7.40 (m, 7H), 7.75 (d, 2H) | 15.8, 21.6, 35.4, 75.1, 127.5, 128.6, 129.0, 129.9, 130.2, 134.8, 137.1, 145.2 | 306 (M+), 215, 155, 91 |
| Phenylacetaldehyde (Final Product) | 3.70 (d, 2H), 7.20-7.40 (m, 5H), 9.75 (t, 1H) | 50.5, 127.4, 129.0, 129.5, 133.8, 199.8 | 120 (M+), 91, 65 |
Data Interpretation:
-
1H NMR Spectroscopy: The disappearance of the singlet at δ 4.05 ppm and the appearance of a new set of signals corresponding to the benzylic protons in the alkylated intermediate confirm the success of the first step. In the final product, the characteristic aldehyde proton signal around δ 9.75 ppm is a key indicator of successful hydrolysis.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum of the purified intermediate should correspond to the expected molecular weight of the alkylated product. Similarly, the mass spectrum of the final aldehyde should show the correct molecular ion peak. Fragmentation patterns, such as the tropylium ion at m/z 91 for benzyl-containing compounds, provide further structural confirmation.
Mechanistic Considerations: Understanding the "Why"
A deeper understanding of the reaction mechanisms allows for troubleshooting and optimization.
Mechanism of MT-Sulfone Alkylation and Hydrolysis
Caption: Generalized mechanism for MT-sulfone alkylation and hydrolysis.
The initial deprotonation is favored due to the electron-withdrawing nature of the tosyl group. The subsequent SN2 reaction with an alkyl halide forms the new carbon-carbon bond. The hydrolysis step proceeds through a hemithioacetal-like intermediate, which then eliminates methyl mercaptan and p-toluenesulfinic acid to yield the final aldehyde.
Conclusion: Ensuring Rigor in Synthesis
This compound is a valuable reagent for the synthesis of aldehydes and ketones. However, its effective use, and that of its alternatives, is predicated on a rigorous approach to the validation of reaction outcomes. By employing a combination of chromatographic and spectroscopic techniques, and with a solid understanding of the underlying reaction mechanisms, researchers can ensure the integrity and reproducibility of their synthetic efforts. This guide serves as a foundational resource for scientists and drug development professionals seeking to leverage these powerful synthetic tools with confidence and precision.
References
- 1. researchgate.net [researchgate.net]
- 2. Formaldehyde tert-butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Formaldehyde tert -butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02660C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming Products from MT-Sulfone Reactions: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals, the successful synthesis of target molecules is paramount. In the realm of carbon-carbon bond formation, MT-Sulfone (methylthiomethyl sulfone) reagents, particularly in reactions like the Julia-Kocienski olefination, are powerful tools. However, rigorous confirmation of the desired product is a critical step that necessitates a strategic application of analytical techniques. This guide provides an in-depth comparison of spectroscopic methods for the unambiguous confirmation of products from MT-sulfone reactions, offering insights into the causality behind experimental choices and providing supporting data for informed decision-making.
The transformation of an MT-sulfone into an alkene is the cornerstone of its synthetic utility. This guide will focus on the analytical workflows required to confirm this transformation, primarily using the Julia-Kocienski olefination as a representative example. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, and contrast these with alternative chromatographic approaches.
The Analytical Challenge: From Sulfone to Alkene
The core analytical task is to unequivocally demonstrate the conversion of the starting MT-sulfone to the desired olefin product. This involves confirming the disappearance of the sulfone moiety and the appearance of a new carbon-carbon double bond, along with verifying the overall structure and stereochemistry of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1] For MT-sulfone reactions, both ¹H and ¹³C NMR are indispensable.
Key Observables in NMR for MT-Sulfone Reactions:
-
Disappearance of the α-Methylene Protons: The protons on the carbon adjacent to the sulfone group in the starting material typically appear as a singlet in the ¹H NMR spectrum. A key indicator of a successful reaction is the disappearance of this signal.
-
Appearance of Vinylic Protons: The formation of the alkene product will give rise to new signals in the vinylic region of the ¹H NMR spectrum (typically 5-7 ppm). The coupling constants between these protons can provide crucial information about the stereochemistry (E/Z isomerism) of the double bond.
-
Changes in ¹³C NMR Spectra: The carbon atom attached to the sulfone group in the starting material will have a characteristic chemical shift. Upon reaction, this signal will disappear and be replaced by two new signals corresponding to the sp² hybridized carbons of the newly formed double bond.
Experimental Protocol: NMR Analysis of a Julia-Kocienski Reaction Mixture
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the crude reaction mixture.[2][3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3][4]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette to prevent shimming issues and obtain high-resolution spectra.[5]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This will likely require a longer acquisition time due to the lower natural abundance of ¹³C.
-
For complex molecules or to confirm connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.
-
Data Interpretation: A Hypothetical Example
Consider the Julia-Kocienski olefination between a benzothiazolyl sulfone and an aldehyde.
Starting Benzothiazolyl Sulfone:
-
¹H NMR: A characteristic singlet for the methylene protons (CH₂) adjacent to the sulfone group. Aromatic protons of the benzothiazole and the other substituent will also be present.
-
¹³C NMR: A signal for the methylene carbon (CH₂) and signals for the aromatic carbons.
Alkene Product:
-
¹H NMR: The disappearance of the methylene singlet. The appearance of two new signals in the vinyl region (e.g., a doublet and a doublet of triplets) with a coupling constant indicative of the E or Z configuration.
-
¹³C NMR: The disappearance of the methylene carbon signal. The appearance of two new signals in the sp² region (typically 120-140 ppm) corresponding to the alkene carbons.
Quantitative NMR (qNMR) for Yield Determination
For determining the reaction yield without the need for chromatographic separation, quantitative NMR (qNMR) is a powerful tool. By adding a known amount of an internal standard to the crude reaction mixture, the yield of the product can be calculated by comparing the integral of a characteristic product peak to the integral of a known peak from the internal standard.
Mass Spectrometry (MS): The Molecular Weight Detective
Mass spectrometry provides crucial information about the molecular weight of the product and can offer structural insights through the analysis of fragmentation patterns.[1]
Key Observables in MS for MT-Sulfone Reactions:
-
Molecular Ion Peak: The most critical piece of information is the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the desired alkene product.
-
Fragmentation Pattern: The fragmentation pattern can provide confirmatory evidence for the structure of the product. For example, the loss of specific side chains can be observed. In the context of the Julia-Kocienski reaction, the absence of fragments characteristic of the starting sulfone is also informative.
Experimental Protocol: GC-MS Analysis of a Julia-Kocienski Reaction
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate. The concentration should be around 10 µg/mL.[6]
-
If necessary, filter the sample to remove any non-volatile components.
-
-
GC Method:
-
Injector: Set to a temperature that ensures volatilization of the analytes without degradation.
-
Column: A non-polar or medium-polarity column is typically suitable for separating the starting sulfone and the alkene product.
-
Oven Program: A temperature gradient is usually employed to ensure good separation of components with different boiling points.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) is commonly used and provides reproducible fragmentation patterns.
-
Mass Analyzer: A quadrupole or ion trap analyzer is typically used.
-
Detection: The detector records the abundance of ions at each m/z value.
-
Data Interpretation:
The GC chromatogram will show the separation of the components in the reaction mixture. The mass spectrum of the peak corresponding to the product should show the expected molecular ion and a fragmentation pattern consistent with the alkene structure. The mass spectrum of any remaining starting material will show a different molecular ion and fragmentation pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7]
Key Observables in FTIR for MT-Sulfone Reactions:
-
Disappearance of Sulfone Bands: The most telling sign of a successful reaction is the disappearance of the characteristic strong stretching vibrations of the sulfone group (SO₂). These typically appear as two distinct bands in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).[8]
-
Appearance of Alkene Bands: The formation of the C=C double bond will result in the appearance of a new stretching vibration, although this can sometimes be weak, in the region of 1680-1620 cm⁻¹ . More diagnostically useful are the C-H out-of-plane bending vibrations in the 1000-650 cm⁻¹ region, which can provide information about the substitution pattern of the alkene.
Experimental Protocol: ATR-FTIR Monitoring
Attenuated Total Reflectance (ATR)-FTIR is particularly useful for in-situ reaction monitoring.[9]
-
Setup: An ATR probe can be inserted directly into the reaction vessel.
-
Data Acquisition: Spectra can be recorded at regular intervals throughout the reaction.
-
Analysis: The disappearance of the sulfone peaks and the appearance of the alkene peaks can be tracked over time to monitor the reaction progress.
Comparison of Spectroscopic Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| NMR | Nuclear spin in a magnetic field | Detailed molecular structure, connectivity, stereochemistry[1] | Unambiguous structural elucidation, quantitative analysis (qNMR) | Lower sensitivity, requires higher sample concentration |
| MS | Mass-to-charge ratio of ions | Molecular weight, fragmentation patterns, elemental composition[1] | High sensitivity, suitable for complex mixtures | Isomers can be difficult to distinguish, may not always show a molecular ion |
| FTIR | Vibrational modes of bonds | Presence of functional groups[7] | Fast, non-destructive, suitable for in-situ monitoring | Provides limited structural information, can be difficult to interpret complex spectra |
Alternative and Complementary Technique: High-Performance Liquid Chromatography (HPLC)
While spectroscopic methods provide detailed structural information, High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the reaction mixture and isolating the product for further analysis.[10][11]
HPLC for Purity Analysis:
-
Method: A reversed-phase HPLC method is often suitable for separating the relatively nonpolar alkene product from the more polar starting sulfone.
-
Detection: Since many of the compounds involved may lack a strong UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) may be necessary.
-
Quantification: By running a calibration curve with a pure standard, HPLC can be used for accurate quantitative analysis of the product yield and purity.
Comparison of HPLC and Spectroscopic Methods:
| Feature | Spectroscopic Methods (NMR, MS, FTIR) | Chromatographic Methods (HPLC) |
| Primary Information | Structural information | Purity and quantity |
| Separation | Not inherent (except in GC-MS) | Excellent separation of components[10] |
| Identification | Strong for unknown identification | Requires reference standards for confirmation |
| Quantitative Analysis | Possible with qNMR | Standard method for quantification |
Decision-Making Workflow for Product Confirmation
The following workflow illustrates a logical approach to confirming the products of MT-sulfone reactions.
Conclusion
The confirmation of products from MT-sulfone reactions requires a multi-faceted analytical approach. While NMR spectroscopy stands out as the primary tool for definitive structural elucidation, mass spectrometry provides essential molecular weight information, and FTIR spectroscopy offers a rapid method for monitoring the reaction progress. For quantitative analysis and purity assessment, HPLC is an invaluable complementary technique. By understanding the strengths and limitations of each method and employing a logical workflow, researchers can confidently and efficiently validate their synthetic outcomes, paving the way for the next steps in their research and development endeavors.
References
- 1. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. organomation.com [organomation.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Sample Preparation [nmr.chem.ualberta.ca]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Combining Fourier-transform infrared spectroscopy and multivariate analysis for chemotyping of cell wall composition in Mungbean (Vigna radiata (L.) Wizcek) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
- 11. HPLC methods for purity evaluation of man-made single-stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Reagent: A Comparative Guide to Structure Confirmation in Syntheses with Methylthiomethyl p-tolyl Sulfone
For the modern synthetic chemist, the quest for reliable and versatile reagents is perpetual. Among the arsenal of sulfur-based synthetic tools, Methylthiomethyl p-tolyl sulfone (MT-sulfone) has emerged as a multifaceted building block, prized for its ability to construct a variety of carbonyl-containing architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the structural confirmation of compounds synthesized using MT-sulfone. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its diverse applications, and offer a comparative analysis against alternative synthetic strategies, all supported by robust experimental data.
Understanding the Reagent: Characterization of this compound (MT-sulfone)
Before embarking on complex syntheses, a thorough characterization of the starting material is paramount. MT-sulfone, with the chemical formula C₉H₁₂O₂S₂, is a white crystalline solid.[1] Its structural integrity can be readily confirmed through a suite of standard spectroscopic techniques.
Table 1: Spectroscopic Data for this compound
| Technique | Key Features and Expected Values |
| ¹H NMR | Aromatic protons of the tolyl group (typically two doublets), a singlet for the methylene protons adjacent to the sulfone and thioether, a singlet for the methyl group of the thioether, and a singlet for the methyl group on the tolyl ring.[2][3] |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the methylene carbon, the methyl carbon of the thioether, and the methyl carbon of the tolyl group. |
| IR Spectroscopy | Strong characteristic absorption bands for the sulfone group (S=O stretching) typically in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹.[4] |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (216.32 g/mol ).[1][5] |
These spectroscopic fingerprints provide a baseline for purity and identity, ensuring the reliability of subsequent reactions.
The Synthetic Versatility of MT-sulfone: From Aldehydes to Cycloalkanones
The true value of MT-sulfone lies in its role as a versatile synthetic precursor. The methylene group flanked by two sulfur atoms of differing oxidation states can be deprotonated to form a stabilized carbanion. This nucleophile can then react with a wide range of electrophiles, leading to the formation of diverse molecular scaffolds. Pioneering work by Ogura and colleagues has demonstrated its utility in the synthesis of α-hydroxy aldehydes, ketones, carboxylic esters, and even cyclic ketones.[6][7]
Synthesis of α-Hydroxy Aldehydes and Ketones
A cornerstone application of MT-sulfone is its use as a formyl anion equivalent for the synthesis of α-hydroxy aldehydes and ketones. The reaction proceeds via the nucleophilic addition of the lithiated MT-sulfone to an aldehyde or ketone.
Experimental Protocol: General Procedure for the Synthesis of α-Hydroxy Aldehydes from Aldehydes using MT-sulfone
-
Deprotonation: A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Carbanion Formation: A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for 30 minutes to ensure complete formation of the lithiated species.
-
Electrophilic Quench: The desired aldehyde (1.2 eq), dissolved in anhydrous THF, is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 1-2 hours.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the corresponding α-hydroxy aldehyde derivative.
Structure Confirmation of the α-Hydroxy Carbonyl Product:
The successful synthesis of the target α-hydroxy aldehyde or ketone can be confirmed by the following spectroscopic changes:
-
¹H NMR: The appearance of a new signal for the hydroxyl proton (which may be broad and its chemical shift concentration-dependent) and a signal for the aldehydic or ketonic proton. The characteristic signals for the MT-sulfone moiety will be absent.
-
IR Spectroscopy: The appearance of a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a sharp, strong absorption band in the region of 1700-1740 cm⁻¹ for the C=O stretch of the aldehyde or ketone.
-
Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of the expected product.
Synthesis of Carboxylic Esters and Cycloalkanones
Comparative Analysis: MT-sulfone versus Alternative Reagents
The utility of any synthetic reagent is best understood in the context of available alternatives. For the synthesis of carbonyl compounds, MT-sulfone can be compared to other formyl anion equivalents and reagents used in olefination reactions.
As a Formyl Anion Equivalent
In its capacity as a formyl anion equivalent, MT-sulfone offers an alternative to other reagents such as lithiated dithianes (Corey-Seebach reaction) or formaldehyde itself. The primary advantage of MT-sulfone lies in the stability of its corresponding carbanion and the mild reaction conditions often employed.
Table 2: Comparison of Formyl Anion Equivalents
| Reagent/Method | Advantages | Disadvantages |
| This compound | Stable carbanion, generally good yields, versatile. | Requires strong base for deprotonation. |
| 1,3-Dithiane (Corey-Seebach) | Well-established, reliable for many substrates. | Deprotection of the dithioacetal can sometimes be harsh. |
| Formaldehyde | Inexpensive and readily available. | Can be difficult to handle due to its gaseous nature and tendency to polymerize. |
In the Context of Olefination Reactions
While not a direct olefination reagent itself, the chemistry of sulfones is central to the powerful Julia-Kocienski olefination. This reaction provides a valuable point of comparison for the construction of carbon-carbon double bonds. The Julia-Kocienski reaction typically employs heteroaryl sulfones (e.g., benzothiazolyl or tetrazolyl sulfones) which, upon reaction with aldehydes or ketones, lead directly to alkenes.
The key difference lies in the fate of the initial adduct. With MT-sulfone, the reaction typically stops at the α-hydroxy stage after aqueous work-up. In the Julia-Kocienski olefination, the heteroaryl group facilitates a spontaneous elimination to form the alkene. This makes the Julia-Kocienski reaction a more direct route to alkenes, while MT-sulfone is a superior choice for the synthesis of α-hydroxy carbonyl compounds.
Mechanistic Insights: The "Why" Behind the Reactivity
The synthetic utility of MT-sulfone is a direct consequence of its electronic structure. The p-tolylsulfonyl group is a powerful electron-withdrawing group, which significantly acidifies the adjacent methylene protons. This allows for their facile removal by a strong base, such as n-butyllithium, to generate a resonance-stabilized carbanion.
The presence of the methylthio group also plays a crucial role. It can be easily cleaved or transformed in subsequent steps, allowing for the unmasking of the desired carbonyl functionality. For instance, treatment of the initial adduct with an acid can lead to the formation of the α-hydroxy aldehyde.
Conclusion: A Versatile and Reliable Synthetic Tool
This compound stands as a testament to the power and elegance of sulfur-based reagents in modern organic synthesis. Its ability to serve as a robust precursor to a variety of carbonyl compounds, coupled with the straightforward spectroscopic methods for structural confirmation of its products, makes it an invaluable tool for the synthetic chemist. By understanding its reactivity, mastering the experimental protocols for its use, and appreciating its place among alternative synthetic strategies, researchers can confidently employ MT-sulfone to construct complex molecules with precision and efficiency.
References
- 1. scbt.com [scbt.com]
- 2. This compound(59662-65-6) 1H NMR [m.chemicalbook.com]
- 3. Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound(59662-65-6) IR Spectrum [chemicalbook.com]
- 5. This compound | C9H12O2S2 | CID 548421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 标题:Aldehyde and ketone syntheses using this compound【化源网】 [chemsrc.com]
A Comparative Guide to Sulfone Reagents: Maximizing Yields in Carbonyl Homologation with Methylthiomethyl p-tolyl sulfone
In the landscape of modern organic synthesis, the precise construction of carbon skeletons is paramount. Among the myriad tools available to the discerning researcher, sulfone-based reagents have carved out a significant niche as robust precursors for carbanion-mediated carbon-carbon bond formation. This guide provides an in-depth comparison of Methylthiomethyl p-tolyl sulfone (MT-sulfone), a highly versatile reagent, with other sulfone alternatives, focusing on reaction yields, scope, and mechanistic rationale to inform your experimental design.
Introduction: The Power of the Sulfonyl Group
The sulfonyl group (–SO₂–) is a powerful electron-withdrawing moiety that significantly acidifies the protons on an adjacent carbon atom (α-carbon). This property allows for the easy generation of a stabilized α-sulfonyl carbanion upon treatment with a suitable base. This nucleophilic carbanion can then react with a wide range of electrophiles, such as alkyl halides, aldehydes, ketones, and esters, to form new carbon-carbon bonds. The sulfonyl group can often be removed or transformed in subsequent steps, making these reagents powerful tools for molecular construction.
This compound, often abbreviated as MT-sulfone, has emerged as a particularly effective reagent for such transformations. Its unique structure, featuring both a methylthio (–SMe) and a p-tolylsulfonyl (tosyl, –Ts) group on the same methylene carbon, provides a unique combination of stability, reactivity, and versatility.[1]
At the Core of Comparison: One-Carbon Homologation of Esters
A key transformation where MT-sulfone has demonstrated exceptional utility is the one-carbon homologation of carboxylic esters to form aldehydes.[1] This conversion is a valuable tool in multi-step synthesis, allowing for the incremental extension of a carbon chain with the introduction of a versatile aldehyde functionality.
This compound (MT-sulfone)
The reaction of MT-sulfone with esters provides a reliable route to homologated aldehydes. The process, developed by K. Ogura and colleagues, involves the acylation of the MT-sulfone carbanion with an ester, followed by reduction and elimination steps.
Reaction Scheme:
-
Deprotonation: MT-sulfone is deprotonated with a strong base, such as sodium hydride (NaH), to form the nucleophilic carbanion.
-
Acylation: The carbanion attacks the electrophilic carbonyl carbon of the ester, forming a β-keto sulfone intermediate.
-
Reduction & Elimination: The intermediate is then reduced, typically with sodium borohydride (NaBH₄), and subsequently treated with a mild base (e.g., potassium carbonate) to induce elimination of the sulfonyl and methylthio groups, yielding the final aldehyde product.[1]
This multi-step, one-pot sequence has been shown to be highly efficient, with reported yields for the overall transformation of esters to aldehydes in the range of 80-95% .[1]
Alternative Sulfone Reagent: Bis(phenylsulfonyl)methane
A common alternative in the family of methylene-acidified sulfones is bis(phenylsulfonyl)methane. With two strongly electron-withdrawing phenylsulfonyl groups, the methylene protons are highly acidic, allowing for easy carbanion formation.
While a powerful nucleophile, bis(phenylsulfonyl)methane is more commonly employed in reactions such as Michael additions to α,β-unsaturated aldehydes, where it can provide excellent yields.[2] Its application in the direct one-carbon homologation of esters to aldehydes is less documented, making a direct yield comparison for this specific transformation challenging. The steric bulk of the two phenylsulfonyl groups may also influence its reactivity profile with hindered esters compared to MT-sulfone.
Performance Data: A Head-to-Head Look
| Reagent | Primary Application | Electrophile | Product | Reported Yield | Citation |
| This compound (MT-sulfone) | One-Carbon Homologation | Carboxylic Esters | Aldehydes | 80-95% | [1] |
| Bis(phenylsulfonyl)methane | Michael Addition | α,β-Unsaturated Aldehydes | Michael Adducts | Good to Excellent | [2] |
Expert Interpretation: The data clearly positions MT-sulfone as the superior and more established reagent for the specific task of converting esters to their one-carbon homologated aldehydes , offering consistently high yields. Bis(phenylsulfonyl)methane, while a potent nucleophile, is better suited for other types of C-C bond formations, particularly conjugate additions. The choice of reagent should therefore be dictated by the specific transformation required.
Mechanistic Rationale & Experimental Workflow
Understanding the underlying mechanism is key to optimizing reaction conditions and troubleshooting. The conversion of an ester to an aldehyde using MT-sulfone is a well-orchestrated sequence of reactions.
Caption: Reaction workflow for ester to aldehyde homologation using MT-sulfone.
Detailed Experimental Protocol: Homologation of Phenyl Acetate
This protocol is adapted from the methodologies reported by K. Ogura et al. and represents a typical procedure for the one-carbon homologation of an ester.
Materials:
-
This compound (MT-sulfone)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dry Tetrahydrofuran (THF)
-
Phenyl acetate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Potassium carbonate (K₂CO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Carbanion Generation:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.1 eq).
-
Wash the NaH with dry hexanes to remove mineral oil, then carefully decant the hexanes.
-
Add dry THF to the flask, followed by a solution of MT-sulfone (1.0 eq) in dry THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the carbanion.
-
-
Acylation:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of phenyl acetate (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC for the consumption of the starting materials.
-
-
Reduction:
-
Cool the mixture to 0 °C and slowly add methanol to quench any excess NaH.
-
Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction at room temperature for 1 hour.
-
-
Elimination and Work-up:
-
Add a solution of potassium carbonate (2.0 eq) in water.
-
Stir the mixture vigorously at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to yield the desired homologated aldehyde.
-
Conclusion and Outlook
For researchers engaged in multi-step synthesis, the one-carbon homologation of esters is a frequently encountered challenge. This compound (MT-sulfone) stands out as a highly effective and reliable reagent for this purpose, consistently delivering high yields. While other sulfone reagents like bis(phenylsulfonyl)methane are valuable for different synthetic transformations, the experimental evidence firmly supports the selection of MT-sulfone for the efficient conversion of esters to aldehydes. By understanding the mechanistic principles and employing optimized protocols, chemists can confidently integrate this powerful reagent into their synthetic strategies to achieve their molecular targets with precision and efficiency.
References
Analytical techniques for monitoring "Methylthiomethyl p-tolyl sulfone" reactions
An objective comparison of analytical techniques is crucial for researchers, scientists, and drug development professionals to ensure the efficiency, safety, and reproducibility of chemical syntheses. This guide provides an in-depth comparison of common analytical methods for monitoring reactions involving "Methylthiomethyl p-tolyl sulfone" (MTM-SO2Tol), a key protecting group in organic chemistry.
Introduction to this compound (MTM-SO2Tol)
This compound (MTM-SO2Tol) is a widely used protecting group, particularly for hydroxyl functionalities in complex molecule synthesis. Its stability under various conditions and its selective removal make it a valuable tool for chemists. The efficiency of both the protection and deprotection steps is critical for the overall yield and purity of the final product. Therefore, precise and reliable real-time monitoring of these reactions is indispensable. This guide explores and compares the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique for monitoring MTM-SO2Tol reactions depends on several factors, including the specific reaction conditions, the nature of the reactants and products, and the type of information required (qualitative vs. quantitative, real-time vs. endpoint).
| Technique | Principle | Strengths | Limitations | Best For |
| HPLC-UV | Differential partitioning of analytes between a mobile and stationary phase. | High resolution and sensitivity for non-volatile and thermally labile compounds. Excellent for quantification. | Requires analytes to have a UV chromophore for UV detection. Can be time-consuming for method development. | Quantitative analysis of reaction progress, purity assessment, and isolation of products. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | High separation efficiency for volatile compounds. Provides structural information for definitive peak identification. | Limited to thermally stable and volatile compounds. Derivatization may be necessary for polar analytes. | Identification of volatile byproducts and impurities. Analysis of starting material purity. |
| NMR | Measures the magnetic properties of atomic nuclei. | Non-destructive and provides detailed structural information. Ideal for in-situ and real-time reaction monitoring. | Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret in complex mixtures. | Mechanistic studies, kinetic analysis, and real-time monitoring of reactant consumption and product formation. |
In-Depth Experimental Protocols
Method 1: HPLC-UV for Quantitative Reaction Monitoring
This protocol details the monitoring of a deprotection reaction of an MTM-protected alcohol.
Objective: To quantify the consumption of the starting material and the formation of the product over time.
Experimental Workflow:
Caption: HPLC-UV workflow for reaction monitoring.
Step-by-Step Protocol:
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Calibration:
-
Prepare standard solutions of known concentrations for the starting material and the expected product.
-
Inject each standard to generate a calibration curve of peak area versus concentration.
-
-
Reaction Monitoring:
-
At timed intervals (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 950 µL).
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the prepared sample into the HPLC system.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the starting material and the product in the chromatogram.
-
Use the calibration curves to determine the concentration of each species at each time point.
-
Plot concentration versus time to obtain the reaction profile.
-
Method 2: GC-MS for Byproduct Identification
Objective: To identify any volatile byproducts formed during the reaction.
Experimental Workflow:
Caption: GC-MS workflow for byproduct identification.
Step-by-Step Protocol:
-
System Preparation:
-
GC-MS System: A standard GC-MS instrument.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50°C), then ramp to a high temperature (e.g., 280°C).
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-500.
-
-
Sample Preparation:
-
Once the reaction is complete, take an aliquot of the crude reaction mixture.
-
Perform a workup, such as a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate it.
-
Dissolve the residue in a small amount of a volatile solvent (e.g., dichloromethane).
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Acquire the data.
-
-
Data Interpretation:
-
Examine the total ion chromatogram (TIC) for all separated peaks.
-
Obtain the mass spectrum for each peak.
-
Compare the obtained mass spectra with a library (e.g., NIST) to identify the compounds. This can reveal the presence of byproducts derived from the MTM-SO2Tol group.
-
Method Selection Guide
The appropriate analytical technique is dictated by the experimental question at hand. The following decision tree can guide the selection process.
Caption: Decision tree for selecting an analytical method.
Conclusion: An Integrated Approach
For comprehensive monitoring of reactions involving this compound, a single technique is often insufficient. An integrated approach provides the most complete picture. For instance, TLC can be used for rapid qualitative checks during reaction setup and optimization. HPLC is the gold standard for accurate quantitative analysis of reaction kinetics and final yield. Finally, GC-MS and NMR are invaluable for identifying unexpected byproducts and gaining a deeper understanding of the reaction mechanism. By leveraging the strengths of each technique, researchers can optimize reaction conditions, maximize yields, and ensure the purity and quality of their synthesized compounds, which is of paramount importance in research and drug development.
The Formyl Anion Synthon: A Comparative Guide to the Efficacy of Methylthiomethyl p-Tolyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the strategic introduction of a formyl group (–CHO) is a frequent and critical transformation. The inherent electrophilicity of the carbonyl carbon in aldehydes, however, complicates direct formylation via nucleophilic attack. To circumvent this, chemists have developed a class of reagents known as "formyl anion synthons" or "umpolung reagents," which invert the polarity of the formyl carbon, rendering it nucleophilic. This guide provides an in-depth comparative analysis of a key reagent in this class, Methylthiomethyl p-tolyl sulfone (MT-sulfone), benchmarked against established alternatives, to inform rational reagent selection in complex synthetic campaigns.
The Concept of Umpolung and the Formyl Anion Synthon
The German term "umpolung," meaning "polarity inversion," was introduced to describe the strategy of reversing the normal polarity of a functional group.[1] In the context of a formyl group, the carbonyl carbon is typically an electrophile. A formyl anion synthon is a reagent that allows this carbon to act as a nucleophile, enabling the formation of carbon-carbon bonds that would otherwise be challenging. This is achieved by masking the formyl group within a structure that can be deprotonated to form a stable carbanion. After reaction with an electrophile, the masking group is removed to reveal the aldehyde functionality.
dot graph TD { A[Standard Aldehyde Reactivity (Electrophilic Carbon)] --> B{Nucleophile Attacks Carbonyl Carbon}; C[Umpolung Strategy (Formyl Anion Synthon)] --> D{Carbanion Formation at Masked Formyl Carbon}; D --> E{Nucleophilic Attack on Electrophile}; E --> F{Deprotection to Reveal Aldehyde}; }
Figure 1: Conceptual workflow of standard aldehyde reactivity versus the umpolung strategy employing a formyl anion synthon.
This compound (MT-Sulfone): A Versatile Formyl Anion Equivalent
This compound, also known as MT-sulfone, has emerged as a highly effective and versatile formyl anion synthon.[2] Its utility stems from the ability of the two electron-withdrawing groups, the methylthio (CH₃S–) and the p-tolylsulfonyl (Ts–), to stabilize a negative charge on the central methylene carbon upon deprotonation with a strong base, such as n-butyllithium.
dot graph { node [shape=plaintext]; MT_Sulfone [label="CH₃-S-CH₂-SO₂-Tol"]; Base [label="Base (e.g., n-BuLi)"]; Carbanion [label="CH₃-S-CH⁻-SO₂-Tol"]; Electrophile [label="Electrophile (E⁺)"]; Adduct [label="CH₃-S-CH(E)-SO₂-Tol"]; Hydrolysis [label="Hydrolysis"]; Product [label="E-CHO"];
}
Figure 2: General reaction pathway for the use of MT-sulfone as a formyl anion synthon.
The resulting carbanion is a soft nucleophile that reacts efficiently with a wide range of electrophiles, including alkyl halides, epoxides, carbonyl compounds, and Michael acceptors. Subsequent hydrolysis of the dithioacetal S,S-dioxide moiety unmasks the formyl group, yielding the desired aldehyde or ketone.
Comparative Performance Analysis: MT-Sulfone vs. Alternatives
To objectively evaluate the efficacy of MT-sulfone, its performance is compared here with two widely used formyl anion synthons: 1,3-dithiane and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The comparison focuses on the synthesis of ketones and aldehydes, common applications for these reagents.
Ketone Synthesis
The synthesis of ketones using formyl anion synthons typically involves a two-step sequence: mono-alkylation of the formyl anion equivalent followed by a second alkylation. Subsequent hydrolysis then furnishes the ketone.
Table 1: Comparison of Formyl Anion Synthons in Ketone Synthesis
| Reagent | Electrophile (R-X) | Product | Yield (%) | Reference |
| This compound | n-C₅H₁₁Br | 2-Heptanone | 85 | [2] |
| 1,3-Dithiane | n-C₅H₁₁Br | 2-Heptanone | ~77 (multi-step) | [2] |
| N,N-Dimethylformamide dimethyl acetal | Not directly applicable for this transformation | - | - |
As illustrated in Table 1, MT-sulfone demonstrates high efficiency in the synthesis of 2-heptanone from n-pentyl bromide, affording an 85% yield. While 1,3-dithiane is also a capable reagent for this transformation, the overall yield is generally lower in a multi-step process.[2] N,N-Dimethylformamide dimethyl acetal is not suitable for this specific synthetic route.
Aldehyde Synthesis
For aldehyde synthesis, the formyl anion equivalent is reacted with an electrophile, followed by hydrolysis.
Table 2: Comparison of Formyl Anion Synthons in Aldehyde Synthesis
| Reagent | Electrophile | Product | Yield (%) | Reference |
| This compound | Benzyl Bromide | Phenylacetaldehyde | High (qualitative) | [3] |
| 1,3-Dithiane | Benzyl Bromide | Phenylacetaldehyde | High (qualitative) | [4] |
| N,N-Dimethylformamide dimethyl acetal | Phenylmagnesium bromide (Grignard) | Benzaldehyde | Good (qualitative) | [5] |
In aldehyde synthesis, both MT-sulfone and 1,3-dithiane perform well in reactions with alkyl halides. DMF-DMA offers an alternative route by reacting with organometallic reagents like Grignard reagents to produce aldehydes.[5] The choice between these reagents may therefore depend on the nature of the desired R-group and the available starting materials.
Experimental Protocols
To provide a practical context for the data presented, the following are representative experimental protocols for the use of each reagent.
Synthesis of 2-Heptanone using this compound
Step 1: Monoalkylation. To a solution of MT-sulfone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere is added n-butyllithium (1.05 eq) dropwise. The mixture is stirred for 30 minutes, after which n-pentyl bromide (1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is then quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Second Alkylation and Hydrolysis. The monoalkylated product from Step 1 is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 30 minutes. Methyl iodide (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and extracted with diethyl ether. The organic layer is then treated with an acidic aqueous solution (e.g., 2M HCl) and stirred vigorously for 24 hours to effect hydrolysis. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting 2-heptanone is purified by distillation.
Synthesis of 2-Heptanone using 1,3-Dithiane
Step 1: Formation of 2-pentyl-1,3-dithiane. To a solution of 1,3-dithiane (1.0 eq) in anhydrous THF at -30 °C under a nitrogen atmosphere is added n-butyllithium (1.05 eq) dropwise. The mixture is stirred for 2 hours at -20 to -25 °C. A solution of n-pentyl bromide (1.1 eq) in anhydrous THF is then added, and the mixture is stirred overnight at room temperature. The reaction is quenched with water and extracted with diethyl ether. The organic layer is dried and concentrated to give the crude product, which is purified by distillation.
Step 2: Alkylation and Deprotection. The 2-pentyl-1,3-dithiane from Step 1 is dissolved in anhydrous THF and cooled to -30 °C. n-butyllithium (1.05 eq) is added, and the mixture is stirred for 2 hours. Methyl iodide (1.2 eq) is added, and the reaction is stirred overnight. The dithiane is then hydrolyzed using a mercury(II) salt (e.g., HgCl₂) in a mixture of methanol and water to yield 2-heptanone, which is isolated by extraction and purified by distillation.[2]
Synthesis of Benzaldehyde using N,N-Dimethylformamide Dimethyl Acetal
A solution of phenylmagnesium bromide (prepared from bromobenzene and magnesium turnings) in anhydrous diethyl ether is added dropwise to a solution of N,N-dimethylformamide dimethyl acetal (1.1 eq) in diethyl ether at 0 °C under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then carefully quenched by the slow addition of dilute aqueous acid (e.g., 1M HCl) with vigorous stirring. The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting benzaldehyde is purified by distillation.[5]
Conclusion and Outlook
This compound stands out as a highly efficient and versatile formyl anion synthon, often providing superior yields in ketone synthesis compared to the classic 1,3-dithiane route. Its broad applicability with a range of electrophiles makes it a valuable tool in the synthetic chemist's arsenal. While 1,3-dithiane remains a robust and reliable reagent, its application can be more cumbersome due to the multi-step nature of some transformations and the use of toxic mercury salts for deprotection. N,N-Dimethylformamide dimethyl acetal offers a distinct reactivity profile, excelling in the formylation of organometallic reagents.
The choice of a formyl anion synthon should be guided by a careful consideration of the target molecule, the nature of the available starting materials, and the desired reaction conditions. For complex syntheses where high yields and functional group tolerance are paramount, this compound presents a compelling and often superior option.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methylthiomethyl p-tolyl Sulfone
Navigating the lifecycle of a chemical reagent from receipt to disposal is a critical responsibility for every researcher. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of methylthiomethyl p-tolyl sulfone (CAS No. 59662-65-6). By grounding our procedures in established safety principles and explaining the causality behind each step, we aim to equip you with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Assessment and Pre-Disposal Planning
Before handling any chemical for disposal, a thorough understanding of its properties and associated hazards is paramount. This compound is a white crystalline solid with a melting point between 77-81 °C[1]. It is characterized by the presence of both a sulfone and a thioether functional group, which informs its handling and disposal considerations[2][3].
1.1. Understanding the Hazard Profile
There is some discrepancy in the publicly available hazard classifications for this compound. While some Safety Data Sheets (SDS) may indicate it is not considered hazardous under the 2012 OSHA Hazard Communication Standard[1], aggregated GHS information from multiple suppliers provides a more conservative classification. According to the European Chemicals Agency (ECHA) C&L Inventory, this chemical is classified with the following hazards[4]:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Core Directive: In the interest of maximum safety, it is prudent to handle this compound as an irritant to the skin, eyes, and respiratory system. Always consult the specific SDS provided by your supplier and adhere to the most stringent hazard classification available.
1.2. Chemical Properties Relevant to Disposal
-
Solubility: Insoluble in water[1]. This is a critical factor, as it means aqueous rinsing alone is insufficient for decontamination.
-
Reactivity: The compound is generally stable under normal conditions, with no known hazardous reactions listed in typical safety data[1]. However, sulfone groups can undergo decomposition at high temperatures[5], and the carbon-sulfur bonds can be weakened upon reduction[6]. The thioether group, while less reactive than a thiol, is still a sulfur-containing moiety that warrants careful handling to prevent potential malodors during degradation[7].
Required Personal Protective Equipment (PPE)
Based on the GHS hazard classification, the following PPE is mandatory when handling this compound in any form, including as a waste product[1][8][9]:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1].
-
Skin Protection: A standard laboratory coat must be worn. Use chemical-resistant gloves (e.g., nitrile) to prevent skin contact. Ensure gloves are inspected for damage before use[8].
-
Respiratory Protection: While no special respiratory protection is typically needed under normal, well-ventilated use, it is crucial to avoid creating dust when handling the solid material[1]. If there is a risk of aerosolization or dust formation, conduct all work within a certified chemical fume hood[8].
Step-by-Step Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in a compliant waste disposal program[10]. Never mix incompatible waste streams. The following procedures outline the correct handling for different types of waste containing this compound.
3.1. Unused or Expired Solid Chemical
-
Do not attempt to neutralize or alter the chemical.
-
Ensure the original container is in good condition, not leaking, and the label is intact and legible.
-
If the original container is compromised, carefully transfer the solid to a new, compatible container (e.g., a wide-mouthed glass or polyethylene jar).
-
Label the container clearly with the words "HAZARDOUS WASTE" , the full chemical name "this compound" , and the approximate quantity[10].
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials until collection by your institution's Environmental Health & Safety (EHS) department[10].
3.2. Contaminated Solid Disposables (Gloves, Weighing Paper, Wipes)
-
Collect all solid materials that have come into direct contact with the chemical.
-
Place these items in a designated, leak-proof container, such as a heavy-duty plastic bag or a lined cardboard box.
-
Label the container or bag clearly with "HAZARDOUS WASTE - Solid Debris Contaminated with this compound" .
-
Keep the container sealed when not in use and store it in your laboratory's SAA.
3.3. Contaminated Liquid Waste (Solutions)
-
Identify a compatible waste container, typically a glass or polyethylene solvent bottle. Do not use metal containers if the solution is corrosive[10].
-
Segregate halogenated and non-halogenated solvent waste streams.
-
Label the container with "HAZARDOUS WASTE" and list all chemical constituents by their full name, including solvents and an estimated concentration of this compound[11].
-
Keep the container tightly capped at all times, except when adding waste[10]. Store within secondary containment (e.g., a plastic tub) in the SAA.
Decontamination of Reusable Glassware
Due to its insolubility in water, a multi-step process is required to effectively decontaminate glassware.
-
Initial Solvent Rinse: Working inside a chemical fume hood, perform an initial rinse with a minimal amount of a suitable organic solvent in which the compound is soluble (e.g., acetone or ethyl acetate). This dissolves the bulk of the residue. This initial rinseate is considered hazardous waste and must be collected in the appropriate liquid waste container as described in section 3.3[12].
-
Oxidative Treatment (Optional but Recommended): For thorough decontamination, especially to mitigate any potential for residual odors from the thioether moiety, a bleach wash can be effective[13][14]. After the solvent rinse, fill the glassware with a dilute bleach solution (e.g., 10% commercial bleach in water) and allow it to soak for at least one hour in the fume hood.
-
Final Cleaning: Dispose of the bleach solution down the drain with copious amounts of water, as per standard laboratory procedures for dilute bleach. Then, wash the glassware thoroughly with laboratory detergent and water, followed by final rinses with deionized water.
Disposal Decision Workflow
The ultimate disposal of chemical waste is a regulated process that must be managed by trained professionals. The role of the researcher is to ensure safe and compliant collection, labeling, and storage pending pickup. The following diagram illustrates the decision-making process for handling waste generated from work with this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste streams.
Summary of Disposal Procedures
For quick reference, the key disposal actions are summarized in the table below.
| Waste Type | Container | Labeling Requirements | Disposal Procedure |
| Unused/Surplus Solid | Original or compatible sealed container | "HAZARDOUS WASTE", Full Chemical Name | Store in SAA for EHS pickup. |
| Contaminated Solids | Lined, sealed waste box or bag | "HAZARDOUS WASTE - Solid Debris Contaminated with..." | Store in SAA for EHS pickup. |
| Contaminated Liquids | Compatible, capped solvent bottle | "HAZARDOUS WASTE", List all components and % | Segregate solvents. Store in secondary containment in SAA for EHS pickup. |
| Reusable Glassware | N/A | N/A | 1. Rinse with solvent (collect as waste). 2. Decontaminate with bleach. 3. Wash with soap and water. |
By adhering to these scientifically-grounded procedures, you contribute to a safe laboratory environment and ensure regulatory compliance, building a foundation of trust in your operational excellence.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 59662-65-6 | TCI AMERICA [tcichemicals.com]
- 3. This compound | 59662-65-6 | TCI Deutschland GmbH [tcichemicals.com]
- 4. This compound | C9H12O2S2 | CID 548421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 8. researchchemshub.com [researchchemshub.com]
- 9. capitalresin.com [capitalresin.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. How To [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methylthiomethyl p-tolyl sulfone
As researchers dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling chemical reagents like Methylthiomethyl p-tolyl sulfone (CAS No. 59662-65-6), a solid crystalline compound, requires a comprehensive understanding of its properties and a meticulously planned approach to safety.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring both your safety and the validity of your experimental outcomes.
Understanding the Hazard Profile: A Case for Proactive Protection
This compound is listed in some safety data sheets (SDS) as not considered hazardous under the 2012 OSHA Hazard Communication Standard.[1] However, it is crucial to recognize that aggregated GHS data from multiple suppliers indicates it may cause skin irritation, serious eye irritation, and respiratory irritation.[2] In laboratory science, we operate on the principle of minimizing risk; therefore, we must treat any unfamiliar or potentially irritating chemical with a high degree of caution.[3] Our safety protocols will be based on the more conservative hazard assessment to ensure robust protection. The primary risks associated with this solid compound stem from the potential for generating airborne dust during handling and direct contact with skin and eyes.[1]
The Core Directive: Mandated PPE for Handling
Your primary defense against exposure is a consistent and correct use of PPE. The following table outlines the minimum required PPE for handling this compound in a standard laboratory setting.
| Body Part | Required PPE | Rationale & Critical Specifications |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Goggles are mandatory. They must provide a complete seal around the eyes to protect against fine dust particles.[1] Standard safety glasses are insufficient as they do not prevent particle ingress from the sides or top. A face shield , worn in conjunction with goggles, is required when handling larger quantities or when there is a significant risk of splashing or dust generation (e.g., during bulk transfers). |
| Hands | Nitrile or Neoprene Gloves | Standard disposable nitrile gloves provide adequate protection against incidental contact with the solid. For prolonged handling or during decontamination procedures, consider more robust gloves like neoprene.[4] Always inspect gloves for tears or holes before use.[5] Contaminated gloves must be removed and disposed of properly without touching your skin. |
| Body | Professional Lab Coat (fully buttoned) with long sleeves | A lab coat protects your skin and personal clothing from contamination.[1] It must be fully buttoned with sleeves rolled down. Sleeves should be worn over the tops of your gloves to prevent dust from entering.[5] |
| Respiratory | As-Needed Basis (Based on Risk Assessment) | Under normal conditions in a well-ventilated area or chemical fume hood, respiratory protection is not typically required.[1] However, if you are handling large quantities that may generate significant dust, or if you are working outside of a ventilated enclosure, a NIOSH-approved N95 respirator or higher is necessary to prevent inhalation of irritating particles.[2][6] |
Operational Protocol: Weighing and Transferring this compound
This step-by-step procedure integrates PPE use into a common laboratory workflow. The causality behind each step is explained to reinforce safe habits.
Objective: To safely weigh 5 grams of this compound and prepare it for a reaction.
Step 1: Pre-Operational Safety Check
-
Action: Locate the Safety Data Sheet (SDS) and review the handling and emergency sections.[7] Ensure the chemical fume hood is certified and functioning correctly.
-
Causality: The SDS is your primary source of detailed safety information.[8] A functional fume hood is your primary engineering control to minimize inhalation exposure.
Step 2: Donning Personal Protective Equipment
-
Action: Put on your lab coat, ensuring it is fully buttoned. Don your chemical splash goggles. Finally, put on your nitrile gloves, ensuring they overlap with the cuffs of your lab coat.
-
Causality: This sequence ensures a complete barrier. The coat protects your body, goggles protect your eyes, and the glove/cuff overlap prevents skin exposure at the wrist.[5]
Step 3: Staging the Workspace
-
Action: Place a weigh boat on the analytical balance inside the chemical fume hood. Have a spatula and the sealed container of this compound ready.
-
Causality: Working entirely within the fume hood contains any dust generated during the transfer.
Step 4: Chemical Transfer
-
Action: Carefully open the container. Use the spatula to gently transfer the solid to the weigh boat. Avoid any actions that could create a dust cloud, such as dropping the solid from a height.
-
Causality: The primary exposure risk from a solid is inhalation of airborne particles.[1] Careful, deliberate movements minimize this risk.
Step 5: Post-Transfer and Cleanup
-
Action: Securely close the main chemical container. Carefully remove the weigh boat and proceed with your experiment. Wipe down the spatula and any surfaces within the fume hood with a damp cloth or paper towel to collect any residual dust.
-
Causality: Immediate cleanup prevents inadvertent contact and cross-contamination.
Step 6: Doffing and Disposal of PPE
-
Action: Remove your gloves first, peeling them off from the cuff to avoid touching the outer contaminated surface. Dispose of them in the designated solid chemical waste container. Remove your goggles and lab coat. Wash your hands thoroughly with soap and water.[9]
-
Causality: Proper doffing technique is critical to prevent self-contamination. Hand washing is the final, essential step to remove any potential residual chemicals.[9]
Workflow for PPE Selection and Use
The following diagram outlines the decision-making process for ensuring safety when handling this compound.
Caption: PPE selection and use workflow for this compound.
Emergency Procedures and Disposal
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes.[1] Remove contaminated clothing.
-
Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek medical attention.
-
Inhalation: Move to fresh air. If symptoms occur, get medical attention.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]
Spill Response: For a small spill, ensure adequate ventilation and wear your full PPE. Gently sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1]
Disposal Plan:
-
Contaminated PPE: Used gloves, disposable lab coats, and any cleaning materials (e.g., paper towels) should be placed in a sealed bag and disposed of in the designated solid chemical waste container.
-
Waste Chemical: Unused or waste this compound should be collected in a clearly labeled, sealed container. Disposal must follow all local, state, and federal regulations and should not be released into the environment.[1][10]
By adhering to these detailed protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C9H12O2S2 | CID 548421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. students.umw.edu [students.umw.edu]
- 4. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 5. Protective apparel [norfalco.com]
- 6. Complete Guide to Chemical Safety in the Workplace [canadasafetytraining.com]
- 7. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 8. noahchemicals.com [noahchemicals.com]
- 9. hmroyal.com [hmroyal.com]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
